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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physical Properties of (R)-Azetidine-2-carbonitrile Oxalate

Introduction (R)-Azetidine-2-carbonitrile and its salt forms are crucial building blocks in medicinal chemistry and drug development. Their strained four-membered ring system and versatile nitrile functionality make them...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(R)-Azetidine-2-carbonitrile and its salt forms are crucial building blocks in medicinal chemistry and drug development. Their strained four-membered ring system and versatile nitrile functionality make them valuable intermediates in the synthesis of novel therapeutic agents. Specifically, the oxalate salt of (R)-Azetidine-2-carbonitrile is of interest due to its potential for improved handling, stability, and formulation characteristics compared to the freebase. This guide provides a comprehensive overview of the known physical properties of (R)-Azetidine-2-carbonitrile oxalate and details the experimental protocols necessary for their precise determination. This information is critical for researchers and scientists to ensure reproducibility, optimize reaction conditions, and develop robust formulations.

Core Physical Properties

The physical properties of an active pharmaceutical ingredient (API) or intermediate are fundamental to its development. These properties influence everything from reaction kinetics and purification strategies to final dosage form and bioavailability. For (R)-Azetidine-2-carbonitrile oxalate, a crystalline solid, key parameters include its appearance, molecular formula, molecular weight, melting point, and solubility.

PropertyValueSource(s)
Appearance White solid[1]
Molecular Formula C₁₀H₁₄N₄O₄[1]
Molecular Weight 254.25 g/mol [1]
Purity Typically ≥97%[1][2][3]
Storage Conditions Room temperature[1][2][3]
Melting Point To be determined experimentally
Solubility To be determined experimentally

Experimental Determination of Physical Properties

Due to the limited availability of public data on the specific physical properties of (R)-Azetidine-2-carbonitrile oxalate, this section provides detailed, field-proven methodologies for their experimental determination.

Melting Point Determination

The melting point is a critical indicator of purity.[4] A sharp melting range typically signifies a pure compound, while a broad and depressed range can indicate the presence of impurities.[4]

Protocol: Capillary Melting Point Determination using a Mel-Temp Apparatus

This protocol outlines the steps for determining the melting point range of a solid crystalline compound.

  • Sample Preparation:

    • Ensure the (R)-Azetidine-2-carbonitrile oxalate sample is a fine, dry powder. If necessary, gently crush any larger crystals using a mortar and pestle.[5]

    • Obtain a capillary tube, sealed at one end.

    • Press the open end of the capillary tube into the powdered sample until a small amount of material enters the tube.

    • Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end.[5] The packed sample height should be approximately 3 mm.[6]

  • Apparatus Setup and Measurement:

    • Insert the capillary tube into the heating block of the Mel-Temp apparatus.[6]

    • For an unknown sample, a rapid initial heating is recommended to determine an approximate melting range.

    • Once an approximate range is known, prepare a new sample and heat rapidly to about 20°C below the expected melting point.[5]

    • Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).

    • Continue heating slowly and record the temperature at which the last solid particle melts (the end of the melting range).

  • Data Analysis and Interpretation:

    • The melting point is reported as a range from the temperature of initial melting to the temperature of complete liquefaction.

    • For a pure compound, this range should be narrow, typically 1-2°C.[6]

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_data Data Analysis prep1 Obtain Dry, Powdered Sample prep2 Load Capillary Tube prep1->prep2 prep3 Pack Sample to ~3mm prep2->prep3 meas1 Insert Tube into Apparatus prep3->meas1 meas2 Rapid Heating (Approx. MP) meas1->meas2 meas3 Slow Heating (1-2°C/min) meas2->meas3 meas4 Observe and Record meas3->meas4 data1 Report Melting Range meas4->data1 data2 Assess Purity data1->data2

Caption: Workflow for Melting Point Determination.

Solubility Determination

Solubility is a crucial parameter in drug development, influencing bioavailability and formulation strategies.[7][8] The shake-flask method is a reliable technique for determining thermodynamic solubility.[7][9]

Protocol: Shake-Flask Method for Aqueous Solubility

This protocol details the determination of the equilibrium solubility of (R)-Azetidine-2-carbonitrile oxalate in an aqueous buffer.

  • Preparation of Solutions and Standards:

    • Prepare a buffer solution of the desired pH (e.g., phosphate-buffered saline, pH 7.4).

    • Prepare a series of standard solutions of known concentrations of (R)-Azetidine-2-carbonitrile oxalate in the chosen buffer for creating a calibration curve.

  • Equilibration:

    • Add an excess amount of solid (R)-Azetidine-2-carbonitrile oxalate to a sealed vial containing a known volume of the buffer. The presence of excess solid is crucial to ensure saturation.

    • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).[9]

  • Sample Analysis:

    • After equilibration, allow the vials to stand undisturbed for the undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

    • Filter the aliquot through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any remaining microparticulates.

    • Dilute the filtered solution as necessary to fall within the range of the calibration curve.

    • Analyze the concentration of the dissolved compound in the diluted filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[10]

  • Data Analysis:

    • Using the calibration curve, determine the concentration of (R)-Azetidine-2-carbonitrile oxalate in the diluted sample.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the thermodynamic solubility.

Solubility_Workflow start Start prep Prepare Buffer and Standards start->prep equilibrate Add Excess Solid to Buffer and Agitate (24-48h) prep->equilibrate separate Separate Supernatant from Solid equilibrate->separate filter Filter Supernatant separate->filter analyze Analyze Concentration (e.g., HPLC) filter->analyze calculate Calculate Solubility using Calibration Curve analyze->calculate end_node End calculate->end_node

Caption: Shake-Flask Solubility Determination Workflow.

Causality Behind Experimental Choices

  • Melting Point: The choice of a slow heating rate near the melting point is critical for ensuring that the temperature of the heating block and the sample are in thermal equilibrium, leading to an accurate measurement. A rapid heating rate can result in a falsely elevated and broad melting range. The use of a fresh sample for each determination is necessary because some compounds may decompose or undergo a change in crystalline form upon melting and re-solidifying.[5]

  • Solubility: The shake-flask method is chosen for its ability to determine the true thermodynamic solubility, which represents the equilibrium state between the dissolved and solid forms of the compound.[7] This is in contrast to kinetic solubility measurements, which are faster but may overestimate solubility by not allowing sufficient time for precipitation.[7] The use of HPLC for analysis provides high sensitivity and specificity, allowing for accurate quantification even in the presence of minor impurities.[10]

Conclusion

While some basic physical properties of (R)-Azetidine-2-carbonitrile oxalate are available from commercial suppliers, key parameters such as melting point and aqueous solubility require experimental determination. The protocols detailed in this guide provide robust and reliable methods for obtaining this critical data. Accurate characterization of these physical properties is an indispensable step in the research and development pipeline, enabling informed decisions in process chemistry, formulation development, and ultimately, the successful advancement of new chemical entities.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

  • Wired Chemist. (n.d.). Determination of Melting Point. Retrieved from [Link]

  • University of Alberta. (n.d.). Melting point determination. Retrieved from [Link]

  • Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

  • SSERC. (n.d.). Melting point determination. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • IntechOpen. (n.d.). Azetidine Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Oxalic Acid. PubChem Compound Summary for CID 971. Retrieved from [Link]

  • HETEROCYCLES. (2018, December 19). multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for. Retrieved from [Link]

  • CP Lab Safety. (n.d.). azetidine-2-carbonitrile;hemi(oxalic acid), min 97%, 1 gram. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. Retrieved from [Link]

  • ACS Publications. (2008, September 10). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews. Retrieved from [Link]

  • Journal of Medicinal and Chemical Sciences. (2022, June 30). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Retrieved from [Link]

  • Wikipedia. (n.d.). Azetidine-2-carboxylic acid. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2012, September 18). Solubility of Oxalic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxalate solubility curves for oxalic acid concentration c = 0.1 M. Retrieved from [Link]

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Exploratory

(R)-Azetidine-2-carbonitrile oxalate CAS number 2007909-38-6

An In-Depth Technical Guide to (R)-Azetidine-2-carbonitrile Oxalate: A Privileged Scaffold for Modern Drug Discovery Introduction In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds th...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to (R)-Azetidine-2-carbonitrile Oxalate: A Privileged Scaffold for Modern Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is relentless. Among these, four-membered nitrogen-containing heterocycles known as azetidines have risen to prominence.[1] Regarded as "privileged scaffolds," azetidines offer a unique combination of conformational rigidity, high sp³-rich character, and inherent ring strain that medicinal chemists can leverage to enhance properties such as metabolic stability, aqueous solubility, and receptor selectivity.[1][2] The azetidine ring provides a structurally intermediate and stable framework, distinct from the more strained aziridines and the more flexible five-membered pyrrolidines.[2][3]

This guide focuses on a specific, high-value building block: (R)-Azetidine-2-carbonitrile oxalate (CAS Number: 2007909-38-6). This compound combines the desirable features of the azetidine core with a stereochemically defined center and a versatile nitrile functional group. The nitrile moiety serves as a crucial synthetic handle, enabling a wide array of chemical transformations for library development and lead optimization.[4] Furthermore, its formulation as an oxalate salt is a deliberate strategy to improve its solid-state properties, such as crystallinity, stability, and handling, which are critical considerations in the drug development pipeline.[5][6]

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides in-depth insights into the compound's properties, enantioselective synthesis, analytical characterization, applications, and safe handling, grounded in established scientific principles and authoritative references.

Section 1: Physicochemical Properties and Molecular Profile

(R)-Azetidine-2-carbonitrile oxalate is a crystalline solid that exists as a hemi-oxalate, meaning two molecules of the azetidine base form a salt with one molecule of oxalic acid.[7] This 2:1 stoichiometry is crucial for understanding its molecular weight and properties.

PropertyValueSource(s)
CAS Number 2007909-38-6
Synonym(s) (R)-Azetidine-2-carbonitrile hemioxalate; bis((R)-azetidine-2-carbonitrile) oxalic acid
Molecular Formula C₁₀H₁₄N₄O₄ (for the 2:1 salt)[7]
Molecular Weight 254.25 g/mol
Appearance White to off-white solid[7]
Purity Typically ≥97%[8]
Storage Controlled room temperature, in a dry, well-ventilated place[9]

Molecular Structure and Design Rationale

The utility of (R)-Azetidine-2-carbonitrile oxalate in drug discovery stems directly from its unique structural features:

  • The Azetidine Ring: This strained four-membered ring imparts significant conformational rigidity. Unlike more flexible aliphatic chains or larger rings, the azetidine scaffold restricts the spatial orientation of its substituents, which can lead to higher binding affinity and selectivity for a biological target.[1][2] Its high sp³ character is also a desirable trait in modern drug candidates, often correlating with improved solubility and reduced off-target toxicity.

  • The (R)-Stereocenter: Biological systems are chiral. The defined (R)-stereochemistry at the C2 position is critical, as enantiomers frequently exhibit vastly different pharmacological activities and toxicological profiles. Enantiopure compounds are essential for developing selective and safe therapeutics.[4]

  • The 2-Carbonitrile Group: The nitrile is a highly versatile functional group in organic synthesis. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloadditions to form various heterocycles. This provides a key diversification point for structure-activity relationship (SAR) studies.[4]

  • The Oxalate Counter-ion: The formation of a salt with oxalic acid, a dicarboxylic acid, enhances the compound's crystallinity and stability compared to the free base.[5] Crystalline solids are easier to purify, handle, and formulate. Oxalate is a well-established counter-ion in the pharmaceutical industry, capable of forming robust hydrogen-bonding networks that stabilize the crystal lattice.[10][11]

Caption: Enantioselective Synthesis Workflow.

Section 3: Analytical Characterization and Quality Control

Rigorous analytical testing is essential to guarantee the identity, purity, and stereochemical integrity of (R)-Azetidine-2-carbonitrile oxalate for its use in research and development. A comprehensive quality control workflow validates that the material meets the required specifications.

ParameterMethodTypical SpecificationRationale
Identity ¹H NMR, ¹³C NMRConforms to structureConfirms the chemical structure and connectivity of the molecule.
Identity & Mass LC-MS / HRMSConforms to expected m/zConfirms molecular weight and elemental composition.
Chemical Purity HPLC (UV)≥97.0%Quantifies the percentage of the main component and detects impurities.
Enantiomeric Purity Chiral HPLC≥98.0% ee (R)Confirms the stereochemical integrity, crucial for biological activity.
Counter-ion Content Ion ChromatographyConforms to 2:1 ratioVerifies the correct stoichiometry of the azetidine base to the oxalate counter-ion.

Protocol 1: Structural Confirmation via NMR and MS

  • Sample Preparation: Dissolve 5-10 mg of the salt in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • ¹H NMR Analysis: Acquire a proton NMR spectrum. Expect to see characteristic signals for the non-equivalent protons of the azetidine ring and the absence of the chiral auxiliary signals.

  • ¹³C NMR Analysis: Acquire a carbon NMR spectrum. Expect signals corresponding to the azetidine ring carbons, the nitrile carbon, and the carboxylate carbon of the oxalate.

  • Mass Spectrometry: Analyze a dilute solution via electrospray ionization (ESI) mass spectrometry. In positive ion mode, the spectrum should show a peak corresponding to the protonated free base [M+H]⁺.

Protocol 2: Purity Assessment via Chiral HPLC

  • Column Selection: Utilize a chiral stationary phase column designed for separating enantiomers of small heterocyclic compounds.

  • Mobile Phase: An isocratic mobile phase of hexane and isopropanol with a small amount of an amine modifier (e.g., diethylamine) is a common starting point.

  • Analysis: Inject a prepared sample solution. The (R)- and (S)-enantiomers should resolve into two distinct peaks.

  • Quantification: The enantiomeric excess (% ee) is calculated from the relative peak areas of the two enantiomers: % ee = |(Area_R - Area_S) / (Area_R + Area_S)| * 100.

cluster_identity Identity Confirmation cluster_purity Purity Assessment cluster_composition Compositional Analysis sample Bulk Sample: (R)-Azetidine-2-carbonitrile Oxalate nmr ¹H & ¹³C NMR sample->nmr Structure ms LC-MS / HRMS sample->ms Mass hplc Reverse-Phase HPLC sample->hplc Chemical Purity chiral_hplc Chiral HPLC sample->chiral_hplc Enantiomeric Purity ic Ion Chromatography sample->ic Counter-ion Ratio report Certificate of Analysis (CoA) nmr->report ms->report hplc->report chiral_hplc->report ic->report

Caption: Analytical Quality Control Workflow.

Section 4: Applications in Drug Discovery and Medicinal Chemistry

The true value of (R)-Azetidine-2-carbonitrile oxalate lies in its application as a strategic building block for creating novel, high-value compounds. Its pre-installed stereocenter and versatile nitrile handle make it an attractive starting point for library synthesis and lead optimization campaigns.

Case Study: Development of Novel Antimalarial Agents A compelling example of this scaffold's potential is in the discovery of potent inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH). [4][12]This enzyme is essential for pyrimidine biosynthesis in the malaria parasite and is a clinically validated drug target.

  • Mechanism of Action: Azetidine-2-carbonitrile derivatives were identified as a new structural class of PfDHODH inhibitors. These compounds bind to the enzyme, blocking its ability to catalyze the oxidation of dihydroorotate to orotate, a critical step in the de novo synthesis of pyrimidines. This starves the parasite of essential building blocks for DNA and RNA synthesis, leading to its death. [12]* SAR Insights: Structure-activity relationship studies revealed that the stereochemistry of the azetidine ring was critical for potent inhibition. The (2S) configuration (related to the (R) nitrile precursor) was found to be significantly more active, highlighting the importance of using enantiopure building blocks. [12]Through optimization of the substituents on the azetidine nitrogen and other positions, researchers developed compounds with nanomolar potency against multidrug-resistant parasite strains and curative efficacy in mouse models of malaria. [12]

cluster_pathway P. falciparum Pyrimidine Biosynthesis dho Dihydroorotate oro Orotate dho->oro PfDHODH pyrimidines Pyrimidines (dUMP) oro->pyrimidines ... dna_rna Parasite DNA/RNA Synthesis pyrimidines->dna_rna inhibitor (R)-Azetidine-2-carbonitrile -derived Inhibitor inhibitor->inhibition block INHIBITION

Caption: Inhibition of the PfDHODH Enzyme.

Broader Therapeutic Potential Beyond infectious diseases, the azetidine scaffold is widely incorporated into molecules targeting a range of therapeutic areas, including:

  • Oncology: As seen in the approved MEK1/2 inhibitor, cobimetinib. [3][13]* Inflammation and Autoimmune Diseases: As demonstrated by the JAK inhibitor baricitinib. [1]* Central Nervous System (CNS) Disorders: The rigid scaffold can help molecules cross the blood-brain barrier and achieve selectivity for CNS targets. [1][14]

Section 5: Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions must be observed when handling (R)-Azetidine-2-carbonitrile oxalate. The available safety data indicates it should be handled as a potentially hazardous substance.

Safety Aspect Guideline
GHS Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.
Signal Word Warning
Pictogram GHS07 (Exclamation Mark)
Personal Protective Equipment (PPE) Wear protective gloves, chemical safety goggles, and a laboratory coat. Handle in a well-ventilated area or chemical fume hood. [9][15]
First Aid (Eyes) Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention. [9][15]
First Aid (Skin) Wash off immediately with soap and plenty of water. Remove contaminated clothing. Get medical attention if irritation develops. [9][15]
First Aid (Ingestion) Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately. [9]
Handling Avoid contact with skin, eyes, and clothing. Avoid formation of dust. Wash hands thoroughly after handling. [15][16]
Storage Keep container tightly closed in a dry, cool, and well-ventilated place. Store away from strong oxidizing agents and strong acids. [9][16]

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. |

Conclusion

(R)-Azetidine-2-carbonitrile oxalate is more than a simple chemical reagent; it is a meticulously designed building block that embodies several key principles of modern drug discovery. Its strained, rigid azetidine core provides a unique three-dimensional framework for molecular design, while its stereochemically defined nitrile group offers a gateway for synthetic diversification. The oxalate salt form ensures the stability and handling properties required for reliable use in a research setting.

From its role in developing next-generation antimalarials to its potential across oncology and CNS disorders, this compound represents a powerful tool for medicinal chemists. By understanding its synthesis, characterization, and applications as detailed in this guide, researchers can effectively harness the potential of this privileged scaffold to accelerate the discovery of innovative therapeutics.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (2026, January 5). PubMed.
  • Cheekatla, S. R., et al. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online.
  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery.
  • Yamashita, M., et al. (2021, July 6).
  • Xu, Y., et al. (2009, July 23). Highly Efficient and Enantioselective Biotransformations of Racemic Azetidine-2-carbonitriles and Their Synthetic Applications.
  • Yamashita, M., et al. (2021, July 6). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Publishing.
  • The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. Benchchem.
  • Highly Efficient and Enantioselective Biotransformations of Racemic Azetidine-2-carbonitriles and Their Synthetic Applications | Request PDF.
  • Bucal, D. P., et al. (2022, January 10). Harnessing Oxalic Acid, a Versatile Coformer for Multicomponent Forms with 9-Ethyladenine. MDPI.
  • An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.
  • eMolecules​ BIS((2R)-AZETIDINE-2-CARBONITRILE); OXALIC ACID | 2173052-89-4. Fisher Scientific.
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  • Azetidine-2-carbonitrile|Research Chemical. Benchchem.
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  • azetidine-2-carbonitrile;hemi(oxalic acid), min 97%, 1 gram. CP Lab Safety.
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  • bis(azetidine-2-carbonitrile); oxalic acid. Chemtronica.
  • Discovery of Antimalarial Azetidine-2-carbonitriles That Inhibit P.
  • Azetidine Synthesis. Source not specified.
  • Azetidines in Drug Discovery. PharmaBlock.
  • Al-Masoudi, W. A., & Al-Amery, K. E. H. (2022, June 30). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.
  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries.
  • multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for. Source not specified.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PMC.
  • Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. PMC - NIH.
  • Azetidine-2-carboxylic acid - Wikipedia. Wikipedia.
  • Ethyl 2,3,4,6-Tetra-O-acetyl-α-D-thiomannopyranoside | CAS 79389-52-9. SCBT.

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Foundational

An In-depth Technical Guide to (R)-Azetidine-2-carbonitrile Oxalate for Advanced Research and Pharmaceutical Development

This guide provides a comprehensive technical overview of (R)-Azetidine-2-carbonitrile oxalate, a chiral building block of significant interest in medicinal chemistry and drug discovery. Intended for researchers, scienti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of (R)-Azetidine-2-carbonitrile oxalate, a chiral building block of significant interest in medicinal chemistry and drug discovery. Intended for researchers, scientists, and drug development professionals, this document elucidates the compound's core chemical attributes, synthesis, analytical characterization, and applications, with a focus on practical, field-proven insights.

Executive Summary: The Strategic Importance of (R)-Azetidine-2-carbonitrile Oxalate

Azetidines, as strained four-membered nitrogen-containing heterocycles, have emerged as valuable motifs in modern drug discovery.[1][2] Their unique conformational rigidity and sp³-rich character can impart favorable pharmacokinetic properties, such as improved metabolic stability, solubility, and receptor binding affinity.[2] (R)-Azetidine-2-carbonitrile, as a chiral intermediate, offers a versatile scaffold for the synthesis of complex, stereochemically defined pharmaceutical agents. The nitrile group serves as a flexible functional handle for a variety of chemical transformations.

This guide specifically addresses the oxalate salt of (R)-Azetidine-2-carbonitrile, a common and stable form for handling and storage. A critical point of clarification is the stoichiometry of this salt, which is predominantly supplied and referenced as a 2:1 complex of the azetidine base to oxalic acid.

Chemical Identity and Physicochemical Properties

Nomenclature and Stoichiometry

The compound of interest is systematically named bis((R)-Azetidine-2-carbonitrile) oxalate . It is also frequently referred to as (R)-Azetidine-2-carbonitrile hemioxalate . This nomenclature signifies that two molecules of (R)-Azetidine-2-carbonitrile form a salt with one molecule of oxalic acid.[3][4]

Molecular Formula and Weight

A clear understanding of the molecular formula and weight is fundamental for all experimental work, including reaction stoichiometry and analytical characterization. The properties of the 2:1 oxalate salt are summarized in the table below.

PropertyValueSource(s)
Systematic Name bis((R)-Azetidine-2-carbonitrile) oxalateInternal
Synonyms (R)-Azetidine-2-carbonitrile hemioxalate[3][4]
Molecular Formula C₁₀H₁₄N₄O₄[3]
Molecular Weight 254.25 g/mol [3]
Appearance White to off-white solid[3]

It is imperative to use these values for accurate molar calculations in experimental design. The free base, (R)-Azetidine-2-carbonitrile, has a molecular formula of C₄H₆N₂ and a molecular weight of 82.11 g/mol .[5]

Molecular Structure

The structural representation of bis((R)-Azetidine-2-carbonitrile) oxalate is depicted below. The stereochemistry at the C2 position of the azetidine ring is of the (R) configuration.

Caption: Ionic interaction between two protonated (R)-Azetidine-2-carbonitrile molecules and one oxalate dianion.

Synthesis and Chirality Control

The synthesis of enantiomerically pure azetidines is a key challenge in organic chemistry. Several strategies have been developed to access these valuable building blocks.

General Synthetic Strategies

The construction of the strained azetidine ring often involves intramolecular cyclization reactions. A common precursor is a γ-substituted amine, where the substituent is a suitable leaving group. For the synthesis of (R)-Azetidine-2-carbonitrile, a chiral starting material is required to establish the desired stereocenter.

A representative synthetic approach can start from a readily available chiral amino acid, such as (S)-aspartic acid or a derivative. The synthesis involves multiple steps, including functional group manipulations and the key ring-closing reaction.

Synthesis_Workflow Start Chiral Precursor ((S)-Amino Acid Derivative) Step1 Functional Group Transformation Start->Step1 Step2 Introduction of Leaving Group at γ-position Step1->Step2 Step3 Intramolecular Cyclization Step2->Step3 Step4 Conversion to Nitrile Step3->Step4 End (R)-Azetidine-2-carbonitrile Step4->End

Caption: Generalized workflow for the synthesis of (R)-Azetidine-2-carbonitrile.

Example Protocol: Diastereoselective α-Alkylation

A published method for synthesizing optically active 2-substituted azetidine-2-carbonitriles involves the diastereoselective α-alkylation of N-borane complexes.[6] This approach utilizes a chiral auxiliary attached to the azetidine nitrogen to direct the stereochemical outcome of the alkylation reaction.

Experimental Protocol Outline:

  • Complexation: React N-((S)-1-arylethyl)azetidine-2-carbonitrile with a borane source (e.g., BH₃·THF) to form the N-borane complex. This step is crucial as it activates the α-proton for deprotonation.

  • Deprotonation: Treat the diastereomerically pure borane complex with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperature (-78 °C). The choice of a bulky base minimizes side reactions.

  • Alkylation: Introduce an electrophile (e.g., benzyl bromide) to the resulting anion. The chiral auxiliary directs the approach of the electrophile, leading to a high degree of diastereoselectivity.

  • Deprotection: Remove the borane and the chiral auxiliary to yield the enantiomerically enriched 2-substituted azetidine-2-carbonitrile.

This method provides a pathway to various (R)- or (S)-2-substituted azetidine-2-carbonitriles, depending on the chosen diastereomer of the starting complex.[6]

Analytical Characterization and Quality Control

Ensuring the chemical purity and enantiomeric excess of (R)-Azetidine-2-carbonitrile oxalate is paramount for its application in drug development.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing both purity and enantiomeric excess.

Purity Analysis (Reversed-Phase HPLC):

  • Column: C18 stationary phase (e.g., 5 µm particle size, 4.6 x 250 mm).

  • Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.

  • Detection: UV at a low wavelength (e.g., 200-220 nm) due to the lack of a strong chromophore.

Enantiomeric Excess (Chiral HPLC):

The separation of enantiomers requires a chiral stationary phase (CSP). Polysaccharide-based CSPs are often effective for this class of compounds.

  • Column: A chiral column such as Chiralpak® or Chiralcel®.[7]

  • Mobile Phase: Typically a normal phase eluent system, such as n-hexane and 2-propanol, sometimes with a small amount of an additive like trifluoroacetic acid.[7]

  • Detection: UV at 210-230 nm.

Self-Validating Protocol for Chiral HPLC Method Development:

  • Initial Screening: Screen a panel of polysaccharide-based CSPs with a standard mobile phase (e.g., 90:10 n-hexane/2-propanol).

  • Optimization: If separation is observed, optimize the mobile phase composition to improve resolution (Rs > 1.5).

  • Elution Order: If available, inject a standard of the (S)-enantiomer to confirm the elution order.

  • Quantification: Integrate the peak areas of both enantiomers to calculate the enantiomeric excess (% ee).

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and assess purity. The presence of the oxalate counterion will be evident in the spectra.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will typically show the mass of the protonated free base, [C₄H₆N₂ + H]⁺.

Applications in Research and Drug Discovery

The azetidine ring is a "privileged scaffold" in medicinal chemistry, appearing in several FDA-approved drugs.[2][8] (R)-Azetidine-2-carbonitrile oxalate serves as a key starting material for introducing this motif.

Role as a Chiral Building Block

The primary application of this compound is as a chiral building block for the synthesis of more complex molecules. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to other functional groups, providing a versatile entry point for further chemical elaboration.

Examples in Drug Development

Azetidine-containing compounds have shown a wide range of biological activities, including as enzyme inhibitors and receptor modulators.[2][9] The rigid structure of the azetidine ring can help to lock a molecule into a bioactive conformation, improving its potency and selectivity. For instance, azetidine derivatives have been investigated as potent antimalarial agents that target the Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) enzyme.[10]

Applications cluster_Applications Applications of (R)-Azetidine-2-carbonitrile A (R)-Azetidine-2-carbonitrile Oxalate B Hydrolysis A->B C Reduction A->C D Other Transformations A->D E (R)-Azetidine-2-carboxylic Acid B->E F (R)-Azetidin-2-ylmethanamine C->F G Bioactive Molecules D->G Further Synthesis E->G Further Synthesis F->G Further Synthesis

Caption: Synthetic utility of (R)-Azetidine-2-carbonitrile in accessing diverse functional groups.

Safety and Handling

(R)-Azetidine-2-carbonitrile oxalate should be handled in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn. Refer to the Safety Data Sheet (SDS) for specific handling and disposal information.

Conclusion

(R)-Azetidine-2-carbonitrile oxalate is a high-value chiral building block with significant potential in the development of novel therapeutics. A thorough understanding of its chemical properties, particularly the 2:1 stoichiometry of the oxalate salt, is essential for its effective use. The synthetic and analytical protocols outlined in this guide provide a framework for the successful application of this compound in research and development settings. The continued exploration of azetidine chemistry promises to yield new and improved pharmaceutical agents.

References

  • Brandi, A., Cicchi, S., & Cordero, F. M. (2008). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews, 108(9), 3988-4035. [Link]

  • Chen, Y., & Ma, D. (2005). Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. The Journal of Organic Chemistry, 70(22), 9038-9041. [Link]

  • Otsuka, M., et al. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Advances, 11(48), 30205-30213. [Link]

  • Wang, X., et al. (2023). Research advances in L-azetidine-2-carboxylic acid. Chinese Journal of Pesticide Science, 25(5), 945-956. [Link]

  • Singh, U. P., & Singh, R. K. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(13), 2836-2847. [Link]

  • Singh, S., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]

  • CP Lab Safety. (n.d.). azetidine-2-carbonitrile;hemi(oxalic acid), min 97%, 1 gram. [Link]

  • O'Hagan, D. (2000). Pyrrole, pyrrolidine, pyridine, piperidine and tropane alkaloids.
  • Chem-Space. (n.d.). bis(azetidine-2-carbonitrile); oxalic acid. [Link]

  • Wikipedia. (n.d.). Azetidine-2-carboxylic acid. [Link]

  • O'Hagan, D. (2000). Efficient Route to (S)-Azetidine-2-carboxylic Acid. Journal of the Chemical Society, Perkin Transactions 1, (21), 3763-3766. [Link]

  • Zhang, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(1), 303-315. [Link]

  • IUPAC. (1996). ANALYTICAL CHIRAL SEPARATION METHODS. Pure and Applied Chemistry, 68(7), 1479-1489. [Link]

  • Journal of the American Chemical Society. (2025). Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Solubility of (R)-Azetidine-2-carbonitrile Oxalate

Abstract This technical guide provides a comprehensive overview of the solubility characteristics of (R)-Azetidine-2-carbonitrile oxalate, a heterocyclic building block of significant interest in medicinal chemistry and...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of (R)-Azetidine-2-carbonitrile oxalate, a heterocyclic building block of significant interest in medicinal chemistry and drug development. Recognizing the critical role of solubility in determining the bioavailability and therapeutic efficacy of new chemical entities, this document synthesizes theoretical principles with actionable experimental protocols. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide equips researchers, scientists, and drug development professionals with the foundational knowledge and detailed methodologies required to determine its solubility profile. The guide covers the physicochemical properties of the compound, discusses the theoretical underpinnings of its solubility, presents detailed protocols for both thermodynamic and kinetic solubility determination, and offers insights into the causality behind experimental choices.

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a new chemical entity (NCE) from discovery to a marketable pharmaceutical product is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, aqueous solubility is a paramount determinant of a drug's ultimate success.[1] A compound must be in solution to be absorbed, distributed, and to exert its pharmacological effect.[2] Consequently, more than 40% of newly developed drugs exhibit poor aqueous solubility, leading to low and variable bioavailability, which can compromise therapeutic efficacy and even lead to the termination of promising drug candidates.[1]

Early assessment of solubility is therefore not merely a characterization step but a critical component of risk mitigation in the drug development pipeline.[3][4] It allows for the early identification of compounds that may face formulation challenges, enabling chemists and formulators to devise strategies to enhance solubility and improve the chances of clinical success.[5]

(R)-Azetidine-2-carbonitrile Oxalate: A Building Block of Interest

Azetidine-containing scaffolds are recognized as "privileged structures" in medicinal chemistry due to their unique conformational properties, which can impart favorable pharmacological characteristics to a molecule.[6] Azetidine-2-carbonitrile derivatives, in particular, have been identified as a promising class of compounds, with some demonstrating potent antimalarial activity.[7] The (R)-enantiomer of azetidine-2-carbonitrile is a specific chiral building block used in the synthesis of these complex molecules.

The formation of a salt, in this case with oxalic acid, is a common and effective strategy to improve the physicochemical properties of a parent compound, including its solubility, dissolution rate, and stability.[8] The oxalate salt introduces ionic character, which can significantly enhance interaction with polar solvents like water. Understanding the solubility of (R)-Azetidine-2-carbonitrile oxalate is therefore essential for any researcher working with this compound in a pharmaceutical development context.

Physicochemical Properties of Azetidine-2-carbonitrile Oxalate

While specific data for the (R)-enantiomer oxalate salt is sparse, information for the closely related "azetidine-2-carbonitrile hemi(oxalic acid)" provides a solid foundation for its physicochemical profile.

PropertyValue / DescriptionSource
Chemical Name bis(azetidine-2-carbonitrile); oxalic acid[1]
Synonym(s) azetidine-2-carbonitrile hemioxalate[1]
CAS Number 2007909-38-6
Molecular Formula C₁₀H₁₄N₄O₄[1]
Molecular Weight 254.25 g/mol
Physical Form White to off-white solid[1]
Storage Room Temperature

Expected Solubility Profile: A Qualitative Assessment

In the absence of specific experimental data, a qualitative assessment of solubility can be made based on the principle of "like dissolves like" and the properties of the molecule's constituent parts. (R)-Azetidine-2-carbonitrile is a small, polar molecule containing a nitrile group and a secondary amine. The formation of an oxalate salt introduces two carboxylic acid groups and ionic character. This structure suggests a certain degree of solubility in polar solvents.

SolventPolarityExpected Solubility TrendRationale
Water High (Polar Protic)Moderate to High The ionic nature of the oxalate salt and the presence of polar functional groups (nitrile, amine, carboxylates) should facilitate strong hydrogen bonding and dipole-dipole interactions with water.
Methanol High (Polar Protic)Moderate to High Methanol is a polar protic solvent capable of hydrogen bonding, which should effectively solvate the ionic salt.
Ethanol Medium (Polar Protic)Moderate Similar to methanol but slightly less polar, which may result in slightly lower solubility.
Isopropanol Medium (Polar Protic)Low to Moderate The increased non-polar character of the isopropyl group compared to ethanol may reduce its ability to solvate the salt.
Acetonitrile Medium (Polar Aprotic)Low to Moderate As a polar aprotic solvent, acetonitrile can engage in dipole-dipole interactions but is not a hydrogen bond donor, which may limit its ability to dissolve the salt compared to protic solvents.
Dimethyl Sulfoxide (DMSO) High (Polar Aprotic)High DMSO is a strong polar aprotic solvent, often used to create stock solutions for poorly soluble compounds due to its excellent solvating power.[2]
Acetone Medium (Polar Aprotic)Low While polar, acetone is a weaker solvent for salts compared to DMSO or protic solvents.
Hexane / Toluene Low (Non-polar)Very Low / Insoluble The non-polar nature of these solvents makes them poor candidates for dissolving a polar, ionic salt.

Disclaimer: This table represents an educated estimation. Actual quantitative solubility must be determined experimentally.

Experimental Determination of Solubility

Two primary types of solubility are measured in drug discovery: thermodynamic and kinetic.

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound in a saturated solution at equilibrium with an excess of the solid form.[9] The shake-flask method is the gold-standard for its determination.[10]

  • Kinetic Solubility: This measures the concentration at which a compound precipitates from a solution when added from a concentrated organic stock (typically DMSO).[2] It is a high-throughput method often used in early discovery to flag potential solubility issues.

Protocol for Thermodynamic Solubility (Shake-Flask Method)

This protocol is the definitive method for determining the equilibrium solubility of (R)-Azetidine-2-carbonitrile oxalate.

Objective: To determine the concentration of a saturated solution of the test compound in a specific solvent at equilibrium.

Materials:

  • (R)-Azetidine-2-carbonitrile oxalate (solid powder)

  • Selected solvents (e.g., Water, Phosphate-Buffered Saline pH 7.4, Methanol, Ethanol)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled incubator

  • Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or MS)

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid (R)-Azetidine-2-carbonitrile oxalate to a glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.

  • Solvent Addition: Add a known volume of the desired solvent to the vial.

  • Equilibration: Seal the vials tightly and place them on an orbital shaker in an incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 48 hours.[6]

  • Phase Separation: After incubation, allow the vials to stand undisturbed to let the excess solid settle. Carefully separate the saturated supernatant from the undissolved solid. This can be achieved by:

    • Centrifugation: Centrifuge the vials at high speed to pellet the solid.

    • Filtration: Withdraw the supernatant using a syringe and pass it through a syringe filter (ensure the filter material does not bind the compound).

  • Quantification:

    • Prepare a series of calibration standards of the compound in the same solvent at known concentrations.

    • Dilute the saturated supernatant with the solvent to a concentration that falls within the range of the calibration curve.

    • Analyze the calibration standards and the diluted sample by HPLC.

    • Construct a calibration curve by plotting the analytical response (e.g., peak area) versus concentration.

    • Determine the concentration of the diluted sample from the calibration curve and multiply by the dilution factor to obtain the thermodynamic solubility.

Causality and Self-Validation:

  • Why excess solid? To ensure the solution is truly saturated and in equilibrium with the solid phase.

  • Why 24-48 hours of shaking? To provide sufficient time for the dissolution process to reach a steady state. Shorter times may underestimate the true solubility.

  • Why temperature control? Solubility is temperature-dependent. A constant temperature ensures reproducible results.

  • Why HPLC for quantification? It is a highly sensitive and specific method that can separate the analyte from any potential impurities or degradants. The use of a calibration curve ensures accuracy.

Diagram of Thermodynamic Solubility Workflow A visual representation of the shake-flask method.

Thermodynamic_Solubility cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_separate 3. Phase Separation cluster_quantify 4. Quantification A Add excess solid compound to vial B Add known volume of solvent A->B C Seal and shake at constant temperature (24-48 hours) B->C D Allow solid to settle C->D E Centrifuge or Filter to get clear supernatant D->E G Dilute supernatant E->G F Prepare calibration standards H Analyze by HPLC F->H G->H I Calculate solubility from calibration curve H->I

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol for Kinetic Solubility

This protocol provides a high-throughput method to estimate the solubility of a compound from a DMSO stock solution.

Objective: To determine the concentration at which a compound precipitates when an aqueous buffer is added to a DMSO stock solution.

Materials:

  • (R)-Azetidine-2-carbonitrile oxalate

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • 96-well or 384-well microplates (clear bottom for UV, or black for nephelometry)

  • Automated liquid handler (recommended)

  • Plate reader capable of nephelometry (light scattering) or UV-Vis absorbance

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 or 20 mM).

  • Serial Dilution: In a microplate (the "DMSO plate"), perform a serial dilution of the stock solution with DMSO to create a range of concentrations.

  • Assay Plate Preparation: Using a liquid handler, transfer a small, equal volume (e.g., 1-2 µL) from each well of the DMSO plate to a new microplate (the "assay plate").

  • Buffer Addition: Rapidly add a larger volume of the aqueous buffer to each well of the assay plate (e.g., 98-198 µL) to achieve the final desired concentrations and a low final DMSO percentage (typically ≤1-2%).

  • Incubation: Mix the plate briefly and incubate at a controlled temperature (e.g., 25 °C) for a set period, typically 1-2 hours.

  • Precipitation Detection: Measure the amount of precipitate formed in each well. Common methods include:

    • Nephelometry: A laser is passed through the solution, and the amount of forward-scattered light is measured. An increase in scattered light indicates the presence of precipitate.[11]

    • Turbidimetry (UV Absorbance): The absorbance of the solution is read at a wavelength where the compound does not absorb (e.g., 600-700 nm). An increase in absorbance indicates turbidity from precipitated particles.

  • Data Analysis: Plot the signal (nephelometry counts or absorbance) against the compound concentration. The concentration at which the signal begins to rise sharply above the baseline is reported as the kinetic solubility.

Causality and Self-Validation:

  • Why start with DMSO? It is a universal solvent for many organic molecules, allowing for the creation of high-concentration stock solutions needed for high-throughput screening.

  • Why a short incubation time? Kinetic solubility is not an equilibrium measurement. The 1-2 hour timeframe is chosen to identify compounds that precipitate quickly under assay conditions.

  • Why nephelometry or turbidimetry? These are rapid, plate-based methods that directly measure the physical presence of undissolved particles, making them ideal for high-throughput formats.

Diagram of Kinetic Solubility Workflow A visual representation of the high-throughput kinetic assay.

Kinetic_Solubility cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_detect 3. Detection & Analysis A Prepare high concentration stock in 100% DMSO B Perform serial dilution in DMSO plate A->B C Transfer small volume to assay plate B->C D Add aqueous buffer (e.g., PBS pH 7.4) C->D E Incubate at RT (1-2 hours) D->E F Read plate using nephelometer or UV-Vis plate reader E->F G Plot signal vs. concentration F->G H Determine concentration at precipitation point G->H

Caption: Workflow for High-Throughput Kinetic Solubility.

Conclusion

While a definitive, quantitative public dataset for the solubility of (R)-Azetidine-2-carbonitrile oxalate remains elusive, this guide provides the necessary framework for its determination. The physicochemical properties of its constituent parts suggest moderate to high solubility in polar protic solvents, a hypothesis that must be confirmed through rigorous experimentation. By employing the detailed thermodynamic and kinetic protocols outlined herein, researchers can generate the high-quality, reliable solubility data essential for making informed decisions in the drug discovery and development process. Adherence to these self-validating experimental designs will ensure the generation of trustworthy data, providing a solid foundation for formulation development and preclinical evaluation.

References

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved March 29, 2026, from [Link]

  • Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Retrieved March 29, 2026, from [Link]

  • Bienta. (n.d.). Shake-Flask Solubility Assay. Retrieved March 29, 2026, from [Link]

  • Waters Corporation. (2025, November 14). High-Throughput Measurement of Compound Solubility and Physical Form with BMI. Retrieved March 29, 2026, from [Link]

  • BMG LABTECH. (n.d.). Kinetic solubility automated screen. Retrieved March 29, 2026, from [Link]

  • PCBIS. (n.d.). Thermodynamic solubility. Retrieved March 29, 2026, from [Link]

  • Journal of Medicinal and Chemical Sciences. (2022, June 30). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Retrieved March 29, 2026, from [Link]

  • Wikipedia. (n.d.). Azetidine-2-carboxylic acid. Retrieved March 29, 2026, from [Link]

  • European Patent Office. (2003, July 18). Emulsifying systems containing azetidine derivatives - EP 1498123 A1. Retrieved March 29, 2026, from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Molecular Docking Studies, Synthesis, Characterisation, and Evaluation of Azetidine-2-One Derivative. Retrieved March 29, 2026, from [Link]

  • Chinese Journal of Natural Medicines. (n.d.). Research advances in L-azetidine-2-carboxylic acid. Retrieved March 29, 2026, from [Link]

  • MDPI. (2022, January 10). Oxalic Acid, a Versatile Coformer for Multicomponent Forms with 9-Ethyladenine. Retrieved March 29, 2026, from [Link]

  • AZoLifeSciences. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development. Retrieved March 29, 2026, from [Link]

  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved March 29, 2026, from [Link]

  • Biomedical and Pharmacology Journal. (2020, May 11). The Importance of Solubility for New Drug Molecules. Retrieved March 29, 2026, from [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2017, May 15). Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. Retrieved March 29, 2026, from [Link]

  • MDPI. (2025, May 20). Developing the Oxalate, Fumarate and Succinate Salts of Tetrabenazine: Solid-State Characterization and Solubility. Retrieved March 29, 2026, from [Link]

Sources

Foundational

Technical Guide: Safety and Handling of (R)-Azetidine-2-carbonitrile Oxalate

Authored for Drug Development Professionals, Researchers, and Scientists This document provides a comprehensive technical overview of the safety protocols and handling precautions for (R)-Azetidine-2-carbonitrile oxalate...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Drug Development Professionals, Researchers, and Scientists

This document provides a comprehensive technical overview of the safety protocols and handling precautions for (R)-Azetidine-2-carbonitrile oxalate. As a compound integrating three distinct chemical motifs—an azetidine ring, a nitrile group, and an oxalate counter-ion—its risk profile is multifaceted. This guide deconstructs these hazards to provide a robust framework for risk mitigation in a research and development setting.

Section 1: Compound Hazard Analysis

(R)-Azetidine-2-carbonitrile oxalate is a solid substance whose hazards are best understood by examining its constituent parts. The overall risk is a composite of the individual risks posed by the azetidine heterocycle, the reactive nitrile functional group, and the toxic oxalate salt.

Deconstruction of Inherent Hazards
  • Azetidine Moiety: The four-membered azetidine ring is a strained heterocyclic amine. Parent azetidine is classified as a flammable liquid that causes severe skin burns and eye damage[1][2]. This points to the inherent reactivity and corrosive potential of the core structure.

  • Nitrile Functional Group (-C≡N): The primary toxicological concern for nitrile-containing compounds is their potential to metabolize into cyanide in the body[3]. Cyanide is a potent cellular respiration inhibitor, and exposure to nitrile compounds can lead to a range of systemic health disorders, including neurological, cardiovascular, and gastrointestinal effects[3].

  • Oxalate Counter-ion: Oxalate salts are recognized as toxic. They are harmful if swallowed or on contact with skin and can cause severe eye damage[4][5]. Accidental ingestion may be fatal[4]. Systemically, soluble oxalates can chelate calcium ions, leading to hypocalcemia. A significant risk is the formation of calcium oxalate crystals, which can cause severe kidney damage[4][5][6].

Composite Risk Profile and GHS Classification

The combination of these three components results in a substance that must be handled with significant caution. The primary routes of exposure are ingestion, skin/eye contact, and inhalation of dust. The most relevant GHS classification for the hemi-oxalate salt of azetidine-2-carbonitrile provides a clear warning of its acute hazards[7].

Hazard Class GHS Pictogram Signal Word Hazard Statement Reference
Acute Toxicity, OralGHS07WarningH302: Harmful if swallowed[7]
Skin IrritationGHS07WarningH315: Causes skin irritation[7]
Eye IrritationGHS07WarningH319: Causes serious eye irritation[7]

Section 2: Toxicological Profile and Mechanisms of Action

A thorough understanding of the toxicological mechanisms is critical for appreciating the necessity of the prescribed handling protocols.

  • Nitrile-Mediated Systemic Toxicity: The carbon-nitrogen triple bond of the nitrile group can be metabolized by cytochrome P450 enzymes, leading to the release of a cyanide ion (CN⁻). This ion binds to the ferric iron in cytochrome c oxidase, effectively halting the mitochondrial electron transport chain and preventing cellular oxygen utilization. This rapid onset of cellular hypoxia is the basis for its acute toxicity.

  • Oxalate-Mediated Local and Systemic Toxicity: Upon contact, oxalate can act as a corrosive agent, causing irritation or burns to the skin and eyes[4]. If absorbed or ingested, it binds with free calcium in the blood, disrupting the balance of this critical electrolyte and potentially impairing cardiac and nerve function. The resulting calcium oxalate precipitate is insoluble and can cause mechanical damage and obstruction in the renal tubules, leading to acute kidney injury[4][5].

Section 3: Risk Assessment and Mitigation Workflow

A self-validating safety protocol begins with a dynamic risk assessment. The following workflow should be implemented before any new procedure involving (R)-Azetidine-2-carbonitrile oxalate.

RiskAssessment cluster_0 Phase 1: Hazard Identification cluster_1 Phase 2: Exposure Assessment cluster_2 Phase 3: Control Implementation A Review SDS for (R)-Azetidine-2-carbonitrile oxalate B Analyze Hazards: - Nitrile (Cyanide Risk) - Oxalate (Corrosive, Renal Toxin) - Azetidine (Irritant) A->B C Identify Routes of Exposure: - Inhalation (dust) - Dermal Contact - Ingestion - Eye Contact B->C D Quantify Risk: - Amount used - Duration of task - Dust generation potential C->D E Engineering Controls: - Fume Hood - Ventilated Enclosure D->E F Administrative Controls: - SOP Development - User Training E->F G Personal Protective Equipment (PPE): - Specified Gloves - Eye/Face Protection F->G H Continuous Monitoring & Re-evaluation G->H Work Commences

Caption: Risk Assessment Workflow for (R)-Azetidine-2-carbonitrile oxalate.

Section 4: Standard Operating Procedure (SOP) for Safe Handling

Adherence to a strict, well-defined SOP is mandatory.

Engineering Controls
  • Primary Control: All manipulations of (R)-Azetidine-2-carbonitrile oxalate, including weighing and transfers, must be conducted within a certified chemical fume hood to prevent inhalation of airborne dust particles[8][9].

  • Ventilation: Ensure adequate general ventilation in the laboratory to dilute any fugitive emissions[1][10].

Personal Protective Equipment (PPE)

The selection of PPE is the last line of defense and must be appropriate for the identified risks.

Protection Type Specification Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Check manufacturer's permeation data.Prevents dermal absorption of the compound and contact irritation from the oxalate and azetidine moieties[1][5].
Eye Protection Safety glasses with side-shields conforming to EN166 or ANSI Z87.1 standards[8][11].Protects against accidental splashes and airborne dust particles.
Face Protection A face shield should be worn over safety glasses during procedures with a high risk of splashing.Provides a broader area of protection for the face.
Body Protection A flame-resistant lab coat.Protects skin and personal clothing from contamination[8][9].
Handling Protocol
  • Preparation: Designate a specific area within the fume hood for the handling of this compound. Ensure all necessary equipment and waste containers are present before starting.

  • Weighing: If possible, weigh the material directly into the reaction vessel to minimize transfers. Use a spatula and handle with care to avoid generating dust[8][12].

  • Dissolution/Reaction: When adding solvents or reagents, do so slowly to avoid splashing. If the reaction is exothermic, ensure adequate cooling is in place.

  • Post-Handling: After use, decontaminate the work area and any equipment used.

  • Hygiene: Wash hands and forearms thoroughly with soap and water after handling is complete and before leaving the laboratory[4][10]. Do not eat, drink, or smoke in the work area[1][5].

Storage Requirements
  • Keep the container tightly closed in a dry, cool, and well-ventilated place[1][8][12].

  • Store locked up and away from incompatible materials, such as strong oxidizing agents and strong acids[11][12].

Section 5: Emergency Response Protocols

Rapid and correct response to an exposure or spill is critical.

EmergencyResponse Start EMERGENCY (Spill or Exposure) Spill Is the spill large or small? Start->Spill Spill Exposure What type of exposure? Start->Exposure Exposure Spill_Small Small Spill: 1. Alert others in area. 2. Wear full PPE. 3. Sweep up solid carefully. 4. Place in labeled waste container. 5. Decontaminate area. Spill->Spill_Small Small Spill_Large Large Spill: 1. Evacuate immediate area. 2. Alert supervisor & safety officer. 3. Prevent entry into drains. 4. Await trained responders. Spill->Spill_Large Large Skin Skin Contact: 1. Remove contaminated clothing. 2. Wash with soap & water for 15 min. 3. Seek medical attention. Exposure->Skin Skin Eye Eye Contact: 1. Flush with water for 15 min. 2. Remove contact lenses if possible. 3. Seek IMMEDIATE medical attention. Exposure->Eye Eye Inhale Inhalation: 1. Move to fresh air. 2. If not breathing, give artificial respiration. 3. Seek medical attention. Exposure->Inhale Inhalation Ingest Ingestion: 1. Rinse mouth with water. 2. DO NOT induce vomiting. 3. Seek IMMEDIATE medical attention. 4. Show SDS to physician. Exposure->Ingest Ingestion

Caption: Emergency Response Decision Tree.

Spill Response
  • Small Spill: Alert personnel in the immediate area. Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation, and place it into a clearly labeled, sealed container for hazardous waste disposal[4][8][12].

  • Large Spill: Evacuate the area immediately. Alert your supervisor and institutional safety office. Prevent the material from entering drains and await response from trained emergency personnel[4].

Exposure Response (First Aid)
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[2][8].

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention[4][5][8].

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention[1][13][14].

  • Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention and provide the Safety Data Sheet to the medical professional[2][8].

Section 6: Waste Disposal

All waste containing (R)-Azetidine-2-carbonitrile oxalate, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.

  • Collection: Collect waste in a properly sealed and clearly labeled container. The label should include "Hazardous Waste" and the chemical name[9].

  • Disposal: Disposal must be conducted through a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations[9][13]. Do not dispose of via standard laboratory drains or trash[8][12].

Conclusion

(R)-Azetidine-2-carbonitrile oxalate is a compound with significant acute health hazards stemming from its composite chemical nature. The risks of nitrile-mediated systemic toxicity, combined with the corrosive and nephrotoxic potential of the oxalate ion, demand the highest level of precaution. By implementing robust engineering controls, mandatory use of appropriate PPE, and strict adherence to the handling and emergency protocols outlined in this guide, researchers can mitigate these risks and ensure a safe laboratory environment.

References

  • Safety Data Sheet. (n.d.).
  • Safety Data Sheet: Azetidine. (n.d.). Chemos GmbH&Co.KG.
  • Sodium oxalate Safety Data Sheet. (2010, January 27). NITE.
  • MSDS UHP131 L-Azetidine-2-carboxylic acid.pdf. (n.d.).
  • (S)-(-)-Azetidine-2-carboxylic acid Safety Data Sheet. (2025, December 21). Thermo Fisher Scientific Chemicals, Inc.
  • azetidine-2-carbonitrile hemi(oxalic acid) | 2007909-38-6. (n.d.). Sigma-Aldrich.
  • Allyl nitrile: Toxicity and health effects. (n.d.). PMC - NIH.
  • Sodium oxalate. (n.d.). Santa Cruz Biotechnology.
  • Azetidine hydrochloride Safety Data Sheet. (n.d.). Fisher Scientific.
  • Azetidine - Safety Data Sheet. (2026, January 17). ChemicalBook.
  • Sodium oxalate Safety Data Sheet. (2020, October 26). National Institute of Standards and Technology.
  • Sodium oxalate Safety Data Sheet. (n.d.). KISHIDA CHEMICAL CO., LTD.
  • Sodium oxalate Safety Data Sheet. (2024, April 23). PENTA.
  • SAFETY DATA SHEET. (n.d.). FUJIFILM Wako Chemicals.
  • SAFETY DATA SHEET. (n.d.). Carl ROTH.
  • What Are The Issues With Nitrile Gloves? (2025, July 6). Octofund Group.
  • OXALIC ACID Safety Data Sheet. (n.d.). SD Fine-Chem.
  • Essential Guide to the Safe Disposal of Aziridine and 2-(Chloromethyl)oxirane. (n.d.). Benchchem.
  • Oxalate esters (C1-C4): Human health tier II assessment. (2014, September 18).
  • Oxalic acid dihydrate Safety Data Sheet. (n.d.). Carl ROTH.
  • Oxalic Acid | (COOH)2 | CID 971. (n.d.). PubChem - NIH.

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Exploratory

A Comprehensive Technical Guide to (R)-Azetidine-2-carbonitrile Oxalate: Sourcing, Properties, and Application in Modern Drug Discovery

Abstract: This technical guide provides an in-depth analysis of (R)-Azetidine-2-carbonitrile oxalate, a valuable chiral building block for researchers and professionals in drug development. We will explore the strategic...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides an in-depth analysis of (R)-Azetidine-2-carbonitrile oxalate, a valuable chiral building block for researchers and professionals in drug development. We will explore the strategic importance of the azetidine scaffold in medicinal chemistry, detail the specific physicochemical properties of this compound, and present a comprehensive overview of its commercial availability. Furthermore, this guide offers insights into its application, particularly in the development of novel therapeutics, and includes a representative experimental protocol for its synthetic utilization. The content is structured to provide both a high-level strategic overview and practical, actionable information for laboratory work.

The Azetidine Scaffold: A Privileged Motif in Medicinal Chemistry

Azetidines, four-membered nitrogen-containing saturated heterocycles, have emerged from relative obscurity to become highly sought-after motifs in modern drug discovery.[1][2] Their value stems from a unique combination of structural and chemical characteristics. The inherent ring strain of the four-membered ring, greater than that of a pyrrolidine but less than an aziridine, provides a rigid, three-dimensional conformation that can enhance binding affinity to biological targets.[1] This sp³-rich character is increasingly desirable in drug candidates to explore new chemical space and improve physicochemical properties.

The incorporation of an azetidine ring can significantly enhance a molecule's pharmacokinetic profile, improving metabolic stability, aqueous solubility, and receptor selectivity.[2] This has led to the successful integration of azetidine scaffolds into several FDA-approved drugs, including the JAK inhibitor baricitinib and the MEK1/2 inhibitor cobimetinib, validating their utility in creating effective therapeutics.[2][3]

(R)-Azetidine-2-carbonitrile Oxalate: A Key Chiral Building Block

(R)-Azetidine-2-carbonitrile stands out as a particularly useful intermediate. The defined (R)-stereochemistry is crucial, as biological activity is often highly dependent on the specific enantiomer.[4][5] The nitrile group offers a versatile synthetic handle, readily convertible into other critical functional groups such as amines, carboxylic acids, or tetrazoles, thus providing multiple avenues for molecular elaboration.[4]

The compound is typically supplied as an oxalate salt. This formulation enhances the stability and improves the handling characteristics of the parent compound, which would otherwise be a potentially volatile and reactive free base. The salt form is a crystalline solid, making it easier to weigh and manage in a laboratory setting.

Table 1: Physicochemical Properties of Azetidine-2-carbonitrile Hemioxalate

PropertyValueSource(s)
CAS Number 2007909-38-6 (racemic/unspecified); 2173052-89-4 ((R)-enantiomer)[6][7]
Molecular Formula C₁₀H₁₄N₄O₄ (as 2:1 complex with oxalic acid)[7][8]
Molecular Weight 254.25 g/mol [7][8]
Appearance White to light yellow solid/powder[8]
Typical Purity ≥97%[7][8][9]
Storage Conditions Room Temperature / Controlled Room Temperature[7][10]

Commercial Availability and Sourcing

(R)-Azetidine-2-carbonitrile oxalate and its racemic counterpart are available from a range of chemical suppliers specializing in building blocks for research and development. When sourcing this material, it is critical to verify the stereochemistry and the specific salt form required for the intended synthetic route. The table below summarizes several known commercial sources.

Table 2: Commercial Supplier Information for Azetidine-2-carbonitrile Oxalate Salts

SupplierProduct NameCAS NumberCatalog Number (Example)Purity
Sigma-Aldrich azetidine-2-carbonitrile hemi(oxalic acid)2007909-38-6PBKH9AA7366B (via PharmaBlock)97%
Fisher Scientific BIS((2R)-AZETIDINE-2-CARBONITRILE); OXALIC ACID2173052-89-4449785571 (via eMolecules)95%
Advanced ChemBlocks bis(azetidine-2-carbonitrile); oxalic acid2007909-38-6P4644997%
AstaTech BIS((2R)-AZETIDINE-2-CARBONITRILE); OXALIC ACID2173052-89-4P18399-
CP Lab Safety azetidine-2-carbonitrile;hemi(oxalic acid)2007909-38-6SB15837min 97%
Chem-Impex bis(azetidine-2-carbonitrile); oxalic acid-24531-

Note: Availability, catalog numbers, and purity are subject to change. Researchers should consult directly with suppliers for the most current information.

Strategic Applications in Drug Discovery

The utility of azetidine-2-carbonitrile derivatives is powerfully demonstrated in the field of antimalarial drug discovery. Research has identified this scaffold as the core of a potent series of inhibitors targeting Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a critical enzyme for pyrimidine biosynthesis in the parasite.[5]

In this context, an optimized compound, BRD9185, derived from an azetidine-2-carbonitrile core, showed excellent in vitro activity against multidrug-resistant parasites and was curative in a mouse model.[5] These studies underscore the importance of stereochemistry, noting that only two of eight possible stereoisomers were active, highlighting the necessity of sourcing enantiopure starting materials like (R)-Azetidine-2-carbonitrile oxalate for efficient lead optimization.[5]

G cluster_0 Discovery Pipeline bb (R)-Azetidine-2-carbonitrile Oxalate (Starting Material) synth Synthetic Elaboration (e.g., Amide Coupling, Alkylation) bb->synth Versatile Handle library Compound Library Generation synth->library screening High-Throughput Screening (e.g., PfDHODH Assay) library->screening hit Hit Compound Identified (e.g., BRD7539) screening->hit Potent Activity sar Structure-Activity Relationship (SAR) & Lead Optimization hit->sar candidate Preclinical Candidate (e.g., BRD9185) sar->candidate Improved Properties

Caption: Drug discovery workflow utilizing (R)-Azetidine-2-carbonitrile.

Experimental Protocols and Handling

Safety and Handling

(R)-Azetidine-2-carbonitrile oxalate is classified with the GHS07 pictogram, indicating it is a warning-level hazard.[7] Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation).[7]

Core Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust. Prevent contact with skin and eyes.

  • Storage: Keep the container tightly closed in a dry place at room temperature.[7][10][11]

  • First Aid: In case of eye contact, rinse cautiously with water for several minutes.[12][13] If on skin, wash with plenty of soap and water. If swallowed, rinse mouth and seek medical attention.[13]

Representative Protocol: Amide Coupling with a Carboxylic Acid

This protocol describes a standard procedure for coupling the amine of the azetidine ring (after a conceptual deprotection/neutralization of the oxalate salt) with a carboxylic acid. This is a foundational reaction in medicinal chemistry for building more complex molecules.

Rationale: The use of a peptide coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) provides a mild and efficient method for amide bond formation, minimizing side reactions and racemization.

Step-by-Step Methodology:

  • Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in an anhydrous aprotic solvent such as DMF or DCM.

  • Activation: Stir the solution at room temperature for 15-20 minutes to allow for the formation of the active ester intermediate.

  • Amine Addition: In a separate flask, dissolve (R)-Azetidine-2-carbonitrile oxalate (1.05 eq) in the same anhydrous solvent. Add DIPEA (2.5 eq) to neutralize the oxalate salt and liberate the free amine.

  • Coupling Reaction: Add the amine solution dropwise to the activated carboxylic acid solution at 0 °C (ice bath).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS) until the starting materials are consumed.

  • Aqueous Workup: Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent. Wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.

  • Analysis: Characterize the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

G cluster_1 Amide Coupling Workflow setup 1. Reagent Prep & Activation reaction 2. Coupling Reaction (0°C to RT) setup->reaction Add Amine workup 3. Aqueous Workup (Extraction & Wash) reaction->workup Quench purify 4. Purification (Column Chromatography) workup->purify Crude Product analyze 5. Analysis (NMR, MS) purify->analyze Pure Product

Caption: General experimental workflow for an amide coupling reaction.

Conclusion

(R)-Azetidine-2-carbonitrile oxalate is more than just a chemical reagent; it is an enabling tool for innovation in drug discovery. Its defined stereochemistry and versatile nitrile functionality make it a valuable starting point for constructing complex and biologically active molecules. With a clear supply chain from several reputable vendors, this building block is readily accessible to researchers. Understanding its properties, applications, and proper handling procedures, as outlined in this guide, empowers scientists to effectively leverage this privileged scaffold in the development of next-generation therapeutics.

References

  • CP Lab Safety. azetidine-2-carbonitrile;hemi(oxalic acid), min 97%, 1 gram. Available at: [Link]

  • Chemos GmbH & Co. KG. Safety Data Sheet: Azetidine. Available at: [Link]

  • Plouffe, D. A., et al. (2017). Discovery of Antimalarial Azetidine-2-carbonitriles That Inhibit P. falciparum Dihydroorotate Dehydrogenase. ACS Medicinal Chemistry Letters, 8(8), 852-857. Available at: [Link]

  • Oishi, T., et al. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Advances, 11(38), 23825-23835. Available at: [Link]

  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 5(4), 568-574. Available at: [Link]

  • Cheekatla, S. R., et al. (2025). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery. Available at: [Link]

  • Organic Syntheses. Azetidine. Available at: [Link]

  • Cheekatla, S. R., et al. (2025). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Available at: [Link]

Sources

Foundational

The Role of the Oxalate Counterion in Azetidine Salt Stability: A Technical Guide for Drug Development

Executive Summary Azetidines—four-membered saturated nitrogen heterocycles—are increasingly utilized in medicinal chemistry as metabolically stable, conformationally rigid bioisosteres for piperidines and pyrrolidines. H...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Azetidines—four-membered saturated nitrogen heterocycles—are increasingly utilized in medicinal chemistry as metabolically stable, conformationally rigid bioisosteres for piperidines and pyrrolidines. However, the inherent thermodynamic instability of the azetidine ring presents significant challenges during synthesis, isolation, and long-term storage. This whitepaper provides an in-depth mechanistic analysis of azetidine degradation and explains why the oxalate counterion is uniquely suited to stabilize this strained scaffold.

The Physicochemical Challenge of the Azetidine Core

The fundamental challenge in handling azetidines lies in their extreme ring strain, which is experimentally determined to be approximately 25.4 kcal/mol[1]. This strain compresses the C–N–C bond angle to roughly 93°, altering the hybridization of the nitrogen lone pair and making the ring highly susceptible to cleavage[2].

Azetidine free bases are strongly basic, possessing a pKa of approximately 11.29[2]. While this basicity is advantageous for target-protein interactions, it becomes a liability during isolation. When exposed to strong Brønsted or Lewis acids, the azetidine nitrogen is rapidly protonated. This protonation draws electron density away from the adjacent α -carbons, activating them toward nucleophilic attack (typically via an SN​2 pathway) and triggering irreversible ring-opening decomposition[3]. Consequently, isolating azetidines as free bases often yields volatile, hygroscopic, or rapidly polymerizing oils.

Counterion Selection: The "Goldilocks" Acidity of Oxalic Acid

To circumvent the instability of the free base, azetidines are routinely converted into salts. However, the choice of counterion dictates the survival of the ring.

Historically, medicinal chemists default to hydrochloride (HCl) salts. Yet, the direct conversion of azetidine bases to hydrochloride salts frequently results in acidic, hygroscopic oils that promote continuous acid-catalyzed degradation rather than stable solids[4]. The extreme acidity of HCl (pKa < -3.0) creates a microenvironment where the azetidine ring is over-activated toward nucleophilic cleavage.

The Oxalate Advantage: Oxalic acid provides a precise thermodynamic balance. As a "strong weak acid," it possesses a pKa1​ of 1.25 and a pKa2​ of 4.28[5]. This acidity is perfectly calibrated to fully protonate the highly basic azetidine nitrogen (pKa ~11.29) without creating the harsh, hyper-acidic environment characteristic of mineral acids. By utilizing oxalic acid, chemists achieve complete salt formation while kinetically protecting the strained four-membered ring from acid-mediated intramolecular or intermolecular decomposition[3].

Crystallographic and Thermodynamic Stabilization

Beyond optimal pKa, the oxalate anion provides profound structural stabilization through crystal lattice engineering. Oxalate is a bidentate ligand capable of acting as a robust hydrogen-bond acceptor.

When an azetidinium oxalate salt forms, the monoanion or dianion establishes a highly ordered 2D or 3D hydrogen-bonding network with the protonated azetidine nitrogen. This rigid lattice physically locks the azetidine ring into a stable conformation, shielding the α -carbons from ambient nucleophiles (such as water) and preventing the hygroscopicity that plagues HCl or TFA salts[4]. As a result, azetidine oxalates routinely precipitate as highly pure, non-hygroscopic, and thermally stable crystalline solids.

Table 1: Comparative Physicochemical Properties of Azetidine Salts
Physicochemical PropertyFree BaseHydrochloride (HCl)Trifluoroacetate (TFA)Oxalate
Physical State Volatile liquid / Unstable oilSolid / Hygroscopic oilViscous oil / SolidHighly crystalline solid
Counterion pKa N/A-3.00.231.25 ( pKa1​ ), 4.28 ( pKa2​ )
Hygroscopicity HighModerate to HighHighLow (Non-hygroscopic)
Azetidine Ring Stability Moderate (prone to polymerization)Low (acid-catalyzed opening)ModerateHigh (lattice-stabilized)

Experimental Methodology: Preparation of Azetidine Oxalate Salts

To ensure self-validating and reproducible isolation of azetidines, the following protocol leverages the thermodynamic principles of oxalate crystallization.

Objective: Convert a crude, unstable azetidine free base into a highly stable, crystalline oxalate salt.

Step-by-Step Protocol:

  • Solvent Selection & Dissolution: Dissolve the crude azetidine free base in a polar solvent mixture (e.g., 1:1 Ethyl Acetate/Ethanol) at room temperature. Causality: This solvent system solubilizes the free base but acts as a poor solvent for the resulting oxalate salt, driving precipitation.

  • Acid Preparation: Prepare a stoichiometric solution of anhydrous oxalic acid (1.0 to 1.05 equivalents) in absolute ethanol.

  • Controlled Addition: Cool the azetidine solution to 0–5 °C using an ice bath. Add the oxalic acid solution dropwise under continuous stirring. Causality: Salt formation is exothermic. Maintaining a low temperature mitigates localized heating that could provide the activation energy required for ring-opening[1].

  • Nucleation and Crystallization: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 1–2 hours. If the solution remains clear, slowly add an anti-solvent (e.g., diethyl ether or heptane) until persistent turbidity is observed. Causality: The bidentate oxalate network requires time to nucleate; the anti-solvent lowers the dielectric constant of the medium, forcing the hydrogen-bonded lattice to precipitate.

  • Isolation: Filter the resulting crystalline precipitate under a vacuum. Wash the filter cake twice with cold anti-solvent to purge unreacted starting materials and non-basic impurities.

  • Drying: Dry the solid under a high vacuum at 40 °C to a constant weight. The resulting product is typically a bench-stable, non-hygroscopic powder suitable for long-term storage or X-ray crystallography[4].

Mechanistic Pathway of Azetidine Stabilization

AzetidineSaltStability cluster_acids FreeBase Azetidine Free Base (High Strain, pKa ~11.29) StrongAcid Strong Acid (e.g., HCl) pKa < -3 FreeBase->StrongAcid Harsh Protonation WeakAcid Oxalic Acid pKa1=1.25, pKa2=4.28 FreeBase->WeakAcid Mild Protonation Degradation Acid-Catalyzed Ring Opening (Degradation / Oily Residues) StrongAcid->Degradation Nucleophilic Attack Stabilization Oxalate Salt Formation (Controlled Protonation) WeakAcid->Stabilization Bidentate Coordination Lattice Robust H-Bonding Network (Thermodynamic & Kinetic Stability) Stabilization->Lattice Crystallization

Caption: Logical workflow of azetidine stabilization via oxalate counterion selection.

References

  • Grokipedia. "Azetidine." Grokipedia Chemical Database. Available at: [Link]

  • National Center for Biotechnology Information (NIH). "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." PMC. Available at:[Link]

  • National Center for Biotechnology Information (NIH). "3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters." PMC. Available at:[Link]

  • National Center for Biotechnology Information (NIH). "Oxalic Acid | (COOH)2 | CID 971." PubChem. Available at: [Link]

Sources

Exploratory

Spectroscopic Characterization of (R)-Azetidine-2-carbonitrile Oxalate: A Technical Guide

Introduction (R)-Azetidine-2-carbonitrile is a valuable chiral building block in medicinal chemistry and drug development. Its strained four-membered ring and versatile nitrile functionality make it a key intermediate in...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(R)-Azetidine-2-carbonitrile is a valuable chiral building block in medicinal chemistry and drug development. Its strained four-membered ring and versatile nitrile functionality make it a key intermediate in the synthesis of novel therapeutics. The oxalate salt form is often utilized to improve the compound's stability and handling properties. A thorough spectroscopic characterization is paramount for confirming the structure, purity, and stereochemistry of this important synthetic intermediate. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for (R)-Azetidine-2-carbonitrile oxalate, grounded in fundamental principles and data from related structures.

Molecular Structure and Spectroscopic Overview

The structure of (R)-Azetidine-2-carbonitrile oxalate involves the protonated azetidine ring as the cation and the oxalate dianion. This ionic interaction influences the spectroscopic properties of the molecule.

Caption: Molecular components of (R)-Azetidine-2-carbonitrile Oxalate.

The following sections will delve into the specific details of each major spectroscopic technique.

¹H NMR Spectroscopy

The ¹H NMR spectrum of (R)-Azetidine-2-carbonitrile oxalate is expected to show distinct signals for the protons of the azetidine ring. Due to the protonation of the nitrogen by oxalic acid, the amine protons will also be visible, and their chemical shift may be solvent-dependent.

Expected ¹H NMR Data (in D₂O)

ProtonExpected Chemical Shift (ppm)Expected MultiplicityExpected Coupling Constants (Hz)
H2~4.5 - 5.0Triplet (t)J ≈ 8-10 Hz
H3 (diastereotopic)~2.5 - 3.0Multiplet (m)
H4 (diastereotopic)~3.8 - 4.3Multiplet (m)
NH₂⁺~7.0 - 9.0 (variable)Broad singlet (br s)

Interpretation:

  • H2: The proton at the chiral center (C2) is expected to be the most downfield of the ring protons due to the deshielding effects of the adjacent nitrogen and the electron-withdrawing nitrile group. It will likely appear as a triplet due to coupling with the two protons on C3.

  • H3 and H4: The methylene protons on C3 and C4 are diastereotopic and will exhibit complex splitting patterns. They are coupled to each other (geminal coupling) and to the adjacent protons (vicinal coupling).

  • NH₂⁺: The protons on the nitrogen will be deshielded due to the positive charge and will likely appear as a broad singlet. The chemical shift of this peak can vary depending on the solvent and concentration.

Key ¹H-¹H Couplings H2 H2 H3a H3a H2->H3a J(vicinal) H3b H3b H2->H3b J(vicinal) H3a->H3b J(geminal) H4a H4a H3a->H4a J(vicinal) H4b H4b H3b->H4b J(vicinal) H4a->H4b J(geminal) N N

Caption: Predicted ¹H-¹H coupling network in the azetidine ring.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of (R)-Azetidine-2-carbonitrile oxalate in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Set the spectral width to cover the range of 0-14 ppm.

    • Use a 90° pulse angle.

    • Set the relaxation delay to at least 5 seconds to ensure full relaxation of all protons.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

  • Processing: Apply a Fourier transform to the acquired free induction decay (FID) and phase correct the spectrum. Reference the spectrum to the residual solvent peak.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Expected ¹³C NMR Data (in D₂O)

CarbonExpected Chemical Shift (ppm)
C2~50 - 60
C3~25 - 35
C4~45 - 55
C≡N~115 - 125
Oxalate C=O~160 - 170

Interpretation:

  • C2: The carbon bearing the nitrile group will be deshielded compared to the other ring carbons.

  • C3 and C4: The chemical shifts of these methylene carbons are typical for saturated heterocyclic systems.

  • C≡N: The nitrile carbon will appear in the characteristic region for this functional group.

  • Oxalate C=O: The two equivalent carbonyl carbons of the oxalate anion will give a single signal in the downfield region, typical for carboxylate carbons.[1]

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: Use the same sample prepared for ¹H NMR, ensuring a sufficient concentration for ¹³C detection.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

  • Acquisition Parameters:

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to cover the range of 0-200 ppm.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Processing: Apply a Fourier transform and reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the different functional groups present in (R)-Azetidine-2-carbonitrile oxalate.

Expected IR Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H Stretch (NH₂⁺)3200 - 2800Strong, Broad
C-H Stretch (aliphatic)3000 - 2850Medium
C≡N Stretch2260 - 2240Medium to Weak
C=O Stretch (oxalate)~1700 and ~1600Strong
C-N Stretch1250 - 1020Medium

Interpretation:

  • N-H Stretch: The broad and strong absorption in the high-frequency region is characteristic of the N-H stretching vibrations in the protonated amine.

  • C≡N Stretch: A sharp, medium to weak intensity peak around 2250 cm⁻¹ is indicative of the nitrile group.

  • C=O Stretch: The oxalate anion is expected to show strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the carboxylate groups.[2][3] These bands are often observed around 1700 cm⁻¹ and 1600 cm⁻¹.

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Processing: Perform a background subtraction.

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a suitable technique for analyzing this ionic compound. We expect to observe the cation, (R)-Azetidine-2-carbonitrile, in the positive ion mode.

Expected Mass Spectrometry Data (ESI+)

IonExpected m/z
[M+H]⁺97.076

Fragmentation Pattern:

The protonated molecule is expected to undergo fragmentation through cleavage of the strained azetidine ring. Common fragmentation pathways for cyclic amines involve the loss of small neutral molecules.

Proposed ESI-MS Fragmentation Pathway Parent [M+H]⁺ m/z = 97.076 Frag1 Loss of HCN m/z = 70.065 Parent->Frag1 - HCN Frag2 Loss of C₂H₄ m/z = 69.050 Parent->Frag2 - C₂H₄

Caption: A simplified proposed fragmentation pathway for the (R)-Azetidine-2-carbonitrile cation.

Experimental Protocol for ESI-MS:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrument Setup: Use an ESI-MS instrument, operating in the positive ion mode.

  • Infusion: Introduce the sample solution into the ESI source at a constant flow rate.

  • Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

  • Tandem MS (MS/MS): To confirm the structure, isolate the parent ion (m/z 97.076) and subject it to collision-induced dissociation (CID) to observe the fragment ions.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for (R)-Azetidine-2-carbonitrile oxalate. The predicted NMR, IR, and MS data, along with the provided experimental protocols, should serve as a valuable resource for researchers and scientists in the verification and characterization of this important chemical entity. The interpretation of these spectra, based on fundamental principles and comparative data, allows for a confident structural elucidation.

References

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  • National Center for Biotechnology Information. (n.d.). Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. PMC. Retrieved from [Link]

  • SpectraBase. L-Azetidine-2-carboxylic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]

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  • ACS Publications. (2024). High-Resolution 17O Solid-State NMR as a Unique Probe for Investigating Oxalate Binding Modes in Materials: The Case Study of Calcium Oxalate Biominerals. Retrieved from [Link]

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  • ChemRxiv. (2024). 2D-IR spectroscopy of azide-labeled carbohydrates in H2O. Retrieved from [Link]

  • Acta Chemica Scandinavica. (1967). Interpretation of Infrared Spectra of Solid Alkali Metal Oxalates, their Hydrates and Perhydrates. Retrieved from [Link]

  • ACS Publications. (2008). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of sodium oxalate crystals. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Combining X-ray and NMR Crystallography to Explore the Crystallographic Disorder in Salbutamol Oxalate. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H-NMR data for the prepared 2-Azetidinone compounds (4a-j). Retrieved from [Link]

  • ChemRxiv. (2024). High-resolution 17O solid-state NMR as a unique probe for investigating oxalate binding modes in materials: The case study. Retrieved from [Link]

  • Taylor & Francis Online. (2023). Quantification of Oxalate by Novel LC–MS/MS: Assay Development, Validation and Application in Lumasiran Clinical Trials. Retrieved from [Link]

  • MDPI. (2024). Optimization of Plant Oxalate Quantification and Generation of Low-Oxalate Maize (Zea mays L.) through O7 Overexpression. Retrieved from [Link]

  • MDPI. (2023). Infrared Spectroscopic Investigations of Calcium Oxalate Monohydrate (Whewellite) Dehydration/Rehydration. Retrieved from [Link]

  • University of Southampton. (n.d.). Synthesis of carbon-13 labelled oxalates exhibiting extended nuclear singlet state lifetimes. ePrints Soton. Retrieved from [Link]

  • RSC Publishing. (2020). Characterization of the Alkali Metal Oxalates (MC2O4 −). Retrieved from [Link]

  • ResearchGate. (n.d.). Azetidine-2-carboxylic Acid and Its Derivatives in Organic Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • eScholarship.org. (n.d.). Selective Electrochemical Reduction of CO2 to Metal Oxalates in Nonaqueous Solutions Using Trace Metal Pb on Carbon Support. Retrieved from [Link]

  • ACS Publications. (2021). Adsorption/Desorption Kinetics from ATR-IR Spectroscopy. Aqueous Oxalic Acid on Anatase TiO2. Langmuir. Retrieved from [Link]

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Foundational

Chiral Azetidines in Drug Discovery: A Technical Guide to Synthesis, Properties, and Application

Executive Summary Azetidines, four-membered nitrogen-containing heterocycles, have transitioned from being a synthetic curiosity to a privileged scaffold in modern medicinal chemistry.[1][2] Their unique combination of h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Azetidines, four-membered nitrogen-containing heterocycles, have transitioned from being a synthetic curiosity to a privileged scaffold in modern medicinal chemistry.[1][2] Their unique combination of high ring strain, sp³-rich three-dimensionality, and conformational rigidity imparts favorable physicochemical and pharmacokinetic properties to drug candidates, including enhanced metabolic stability, improved solubility, and potent receptor binding.[3][4] This guide provides a comprehensive overview for researchers and drug development professionals on the strategic importance of chiral azetidines. We delve into the causality behind stereoselective synthetic methodologies, explore their role as versatile bioisosteres, and examine their successful incorporation into FDA-approved therapeutics. Detailed experimental protocols and case studies are provided to bridge theory with practical application, underscoring the transformative potential of this strained ring system in developing next-generation pharmaceuticals.

The Ascendance of the Azetidine Scaffold in Medicinal Chemistry

Historically, the application of azetidines in drug discovery was hampered by synthetic challenges stemming from their inherent ring strain (approx. 25.4 kcal/mol).[2][5] However, recent decades have witnessed the development of robust and innovative synthetic methods that have made these scaffolds readily accessible, sparking a surge of interest in their unique chemical and biological properties.[6][7]

The Azetidine Advantage:

The utility of the azetidine ring is rooted in its distinct structural features:

  • Conformational Rigidity and sp³-Rich Character: The rigid four-membered ring restricts the conformational freedom of molecules, which can lead to a more favorable entropy of binding to biological targets.[3][8] This high sp³-carbon content provides three-dimensional diversity, a key feature for exploring new chemical space and avoiding the "flatland" of aromatic-heavy compound libraries.[9]

  • Improved Pharmacokinetic (ADME) Profile: Incorporation of an azetidine moiety has been shown to enhance critical drug-like properties. It can improve aqueous solubility and, by replacing more metabolically labile groups, increase stability against oxidative metabolism.[3][9]

  • Versatile Bioisostere: The azetidine scaffold serves as an effective bioisostere for other common functionalities. It can replace gem-dimethyl or carbonyl groups, and act as a more rigid, less lipophilic alternative to larger saturated heterocycles like piperidines and morpholines, providing advantageous exit vectors for further molecular elaboration.[9][10][11]

The Imperative of Chirality: Stereochemistry in Azetidine-Based Drugs

As with most classes of bioactive molecules, the stereochemistry of substituted azetidines is critical to their pharmacological activity. The precise three-dimensional arrangement of substituents on the chiral centers of the azetidine ring dictates the molecule's interaction with its biological target. For instance, in the development of fatty acid amide hydrolase (FAAH) inhibitors, it was discovered that of a pair of enantiomeric azetidine-ureas, only the isomer with a positive optical rotation was active, while its counterpart was completely inactive.[12] This underscores the necessity of robust stereoselective synthetic methods to access enantiomerically pure azetidines for successful drug development.

Stereoselective Synthesis of Chiral Azetidines: A Methodological Deep Dive

The scarcity of natural azetidines has driven chemists to develop a diverse array of synthetic strategies to produce them, particularly in enantiomerically pure form.[13] The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

G cluster_start Starting Materials cluster_methods Key Synthetic Strategies cluster_end Product Amino Alcohols Amino Alcohols Ring Closing (Intramolecular) Ring Closing (Intramolecular) Amino Alcohols->Ring Closing (Intramolecular) Intramolecular Nucleophilic Substitution Aziridines Aziridines Ring Expansion Ring Expansion Aziridines->Ring Expansion [1,2]-Stevens Rearrangement Imines + Alkenes Imines + Alkenes Cycloaddition [2+2], [3+1] Cycloaddition [2+2], [3+1] Imines + Alkenes->Cycloaddition [2+2], [3+1] Aza Paternò-Büchi, Staudinger 1-Azabicyclobutanes (ABBs) 1-Azabicyclobutanes (ABBs) Strain-Release Functionalization Strain-Release Functionalization 1-Azabicyclobutanes (ABBs)->Strain-Release Functionalization Nucleophilic Ring-Opening Chiral Azetidines Chiral Azetidines Ring Closing (Intramolecular)->Chiral Azetidines Ring Expansion->Chiral Azetidines Cycloaddition [2+2], [3+1]->Chiral Azetidines Strain-Release Functionalization->Chiral Azetidines Catalytic Asymmetric Methods Catalytic Asymmetric Methods Catalytic Asymmetric Methods->Chiral Azetidines Desymmetrization, C-H Functionalization

Caption: Key synthetic pathways to chiral azetidines.

A. Intramolecular Ring-Closing Strategies One of the most classical and reliable approaches involves the intramolecular cyclization of a 1,3-difunctionalized carbon chain.

  • From 1,3-Amino Alcohols: This method relies on the intramolecular nucleophilic displacement of an activated alcohol (e.g., tosylate or mesylate) by an amine.[13] The stereochemistry of the final product is pre-determined by the stereocenters present in the amino alcohol precursor, which can often be derived from the chiral pool (e.g., amino acids).[13]

  • Reductive Cyclization: γ-haloimines or α-amino aldehydes/ketones can undergo reductive cyclization to form the azetidine ring.[14]

B. Cycloaddition Reactions Cycloadditions provide a powerful and atom-economical route to construct the four-membered ring in a single step.

  • [2+2] Cycloadditions: The aza Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between an imine and an alkene, is a highly efficient method for synthesizing functionalized azetidines.[5][15] Another prominent example is the Staudinger synthesis, the [2+2] cycloaddition of a ketene with an imine to form a β-lactam (azetidin-2-one), which can then be reduced to the corresponding azetidine.[16]

  • [3+1] Cycloadditions: This strategy involves the reaction of a three-atom component with a one-atom component. A notable example is the enantioselective [3+1] cycloaddition of donor-acceptor aziridines with isocyanides, catalyzed by a chiral N,N′-dioxide/Mg(II) complex, to yield enantioenriched azetidines.[17]

C. Ring Expansion and Strain-Release Strategies These modern approaches leverage the strain of smaller rings to construct the azetidine scaffold.

  • Ring Expansion of Aziridines: A highly innovative biocatalytic method involves the one-carbon ring expansion of aziridines. Laboratory-evolved variants of cytochrome P450 have been shown to catalyze a formal carbene insertion into a C-N bond, proceeding via a highly enantioselective[13][18]-Stevens rearrangement to produce chiral azetidines with excellent stereocontrol (99:1 er).[19][20][21] This enzymatic approach overrides the typical reactivity of the intermediate aziridinium ylides, which often favor other reaction pathways.[19]

  • Strain-Release Functionalization of 1-Azabicyclo[1.1.0]butanes (ABBs): ABBs are highly strained precursors that can undergo facile ring-opening upon reaction with a wide range of nucleophiles. This modular approach allows for the rapid and programmable synthesis of diverse, stereopure azetidines that would be difficult to access otherwise.[22]

D. Catalytic Asymmetric Methods The development of catalytic enantioselective methods has been a major breakthrough, enabling the synthesis of chiral azetidines from achiral or racemic precursors.

  • Asymmetric Desymmetrization: The first catalytic asymmetric intermolecular desymmetrization of meso-azetidines has been achieved, providing rapid access to highly functionalized chiral amines with excellent efficiency and enantioselectivity.[23]

  • Use of Chiral Auxiliaries: Inexpensive and readily available chiral tert-butanesulfinamides can be used for chiral induction in the reaction with 1,3-biselectrophiles, providing a scalable, three-step approach to a variety of C2-substituted chiral azetidines.[24][25]

Case Studies: Chiral Azetidines in FDA-Approved Drugs

The successful integration of the azetidine motif into marketed drugs highlights its value in addressing complex therapeutic challenges.[3]

Drug Name (Brand Name)Azetidine MotifTherapeutic IndicationRole of the Azetidine Scaffold
Baricitinib (Olumiant)3-(1-(ethylsulfonyl)azetidin-3-yl)acetonitrileRheumatoid ArthritisThe azetidine-nitrile group is crucial for potent and selective inhibition of Janus kinases (JAK1/JAK2). It provides a rigid vector into a key binding pocket.[3]
Cobimetinib (Cotellic)3-(azetidin-1-yl)ethoxy groupMelanomaThe azetidine moiety enhances metabolic stability and optimizes the pharmacokinetic profile of this MEK1/2 inhibitor.[3][12]
Azelnidipine (Calblock)2-amino-1,4-dihydropyridine with an azetidine-2-carboxylate esterHypertensionThe chiral azetidine ester contributes to the drug's sustained calcium channel blocking activity and favorable duration of action.[3][12]
Sarolaner (Simparica)Spirocyclic azetidineEctoparasiticide (Veterinary)The spiro-azetidine structure imparts high potency and metabolic stability, leading to prolonged efficacy against fleas and ticks in animals.[3]

Experimental Protocols & Practical Considerations

To illustrate the practical synthesis of a chiral azetidine, a representative protocol for the biocatalytic ring expansion of an aziridine is detailed below. This method is chosen for its novelty, exceptional enantioselectivity, and its demonstration of harnessing enzymatic power for challenging chemical transformations.

Protocol: Enantioselective Biocatalytic Synthesis of a Chiral Azetidine [19][20]

Caption: Workflow for biocatalytic azetidine synthesis.

Objective: To synthesize an enantioenriched 2-phenylazetidine from N-Boc-2-phenylaziridine using an engineered cytochrome P450 variant (P411-AzetS).

Materials:

  • N-Boc-2-phenylaziridine (Substrate 1)

  • Ethyl 2-diazoacetate (Carbene precursor, Substrate 2)

  • Cell lysate containing the expressed P411-AzetS enzyme

  • Potassium phosphate buffer (100 mM, pH 8.0)

  • D-glucose

  • Glucose dehydrogenase (GDH)

  • Nicotinamide adenine dinucleotide (NAD⁺)

  • Dithiothreitol (DTT)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Enzyme and Cofactor Preparation: In a reaction vessel, prepare a solution containing potassium phosphate buffer, D-glucose (for cofactor regeneration), NAD⁺, and GDH. Add the P411-AzetS cell lysate to this solution.

  • Causality: The glucose/GDH system is a self-validating cofactor regeneration system. It continuously reduces NAD⁺ to NADH, which is required by the P450 enzyme for its catalytic cycle, ensuring the reaction proceeds to completion without stoichiometric addition of the expensive NADH cofactor.

  • Substrate Addition: To the buffered enzyme solution, add a solution of N-Boc-2-phenylaziridine in a minimal amount of a water-miscible co-solvent (e.g., DMSO).

  • Reaction Initiation: Initiate the reaction by the slow, continuous addition of ethyl 2-diazoacetate via syringe pump over several hours. The reaction is typically run at room temperature with gentle agitation.

  • Causality: Slow addition of the diazo compound is critical. It maintains a low, steady-state concentration of the carbene precursor, preventing enzyme inactivation and minimizing the formation of undesired side products like diethyl maleate and fumarate.

  • Reaction Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC or LC-MS to track the consumption of the aziridine starting material and the formation of the azetidine product.

  • Workup: Once the reaction is complete, quench by adding an equal volume of ethyl acetate. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the pure azetidine product.

  • Characterization: Confirm the structure of the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (e.g., >99% ee) by analysis on a chiral stationary phase HPLC or GC column.[19]

Conclusion and Future Outlook

Chiral azetidines have firmly established their place as valuable scaffolds in drug discovery.[1][3] Their unique structural and physicochemical properties offer medicinal chemists a powerful tool to overcome challenges in potency, selectivity, and pharmacokinetics. The continuous evolution of synthetic methodologies, particularly in the realms of catalytic asymmetric synthesis and biocatalysis, promises to make increasingly complex and diverse chiral azetidines more accessible.[5][26] Future efforts will likely focus on developing new C-H functionalization techniques for late-stage modification of azetidine-containing molecules and expanding the application of these strained heterocycles into new therapeutic areas, solidifying their role as a cornerstone of modern pharmaceutical design.

References

  • Couty, F., & Evano, G. (2004). Synthesis of Chiral Non Racemic Azetidines. Mini-Reviews in Organic Chemistry, 1(2), 137-152. Available from: [Link]

  • DeGlopper, J. J., & Schindler, C. S. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. ACS Central Science, 8(12), 1644-1657. Available from: [Link]

  • Weuthen, M., & Bach, T. (2018). Synthesis of azetidines by aza Paternò-Büchi reactions. Beilstein Journal of Organic Chemistry, 14, 2364-2378. Available from: [Link]

  • He, Z., & You, S.-L. (2015). Catalytic Enantioselective Intermolecular Desymmetrization of Azetidines. ACS Catalysis, 5(5), 3213-3216. Available from: [Link]

  • Andresini, M., Degennaro, L., & Luisi, R. (2024). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules, 29(16), 3785. Available from: [Link]

  • Han, J.-Q., Zhang, H.-H., Xu, P.-F., & Luo, Y.-C. (2016). Lewis Acid and (Hypo)iodite Relay Catalysis Allows a Strategy for the Synthesis of Polysubstituted Azetidines and Tetrahydroquinolines. Organic Letters, 18(19), 5212-5215. Available from: [Link]

  • Kaur, N., & Kürti, L. (2021). Recent advances in the synthesis and reactivity of azetidines: Strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(15), 3274-3286. Available from: [Link]

  • Kumar, A., & Singh, R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 41(1), 1-25. Available from: [Link]

  • Miller, D. C., Lal, R. G., Marchetti, L. A., & Arnold, F. H. (2022). Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[13][18]-Stevens Rearrangement. ChemRxiv. Available from: [Link]

  • Wang, Z., & Zhang, J. (2021). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society, 143(4), 1659-1664. Available from: [Link]

  • O'Brien, P., & Unthank, M. G. (2012). Azetidines and their applications in asymmetric catalysis. Arkivoc, 2012(1), 395-425. Available from: [Link]

  • Miller, D. C., Lal, R. G., Marchetti, L. A., & Arnold, F. H. (2022). Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[13][18]-Stevens Rearrangement. Journal of the American Chemical Society, 144(10), 4333-4338. Available from: [Link]

  • Singh, G. S., & D'hooghe, M. (2025). Recent Developments in Catalytic Asymmetric Aziridination. Molecules, 30(18), 4321. Available from: [Link]

  • Wang, Y., et al. (2022). Enantioselective Synthesis of Azetidines through [3 + 1]-Cycloaddition of Donor-Acceptor Aziridines with Isocyanides. Organic Letters, 24(7), 1476-1481. Available from: [Link]

  • Sharma, A., & Kumar, V. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100115. Available from: [Link]

  • Various Authors. (2026). Examples of azetidine-based bioisosters. ResearchGate. Available from: [Link]

  • Sharma, A., & Kumar, V. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100115. Available from: [Link]

  • Various Authors. (2025). Novel Syntheses of Azetidines and Azetidinones. ResearchGate. Available from: [Link]

  • University of Birmingham. (n.d.). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham Research Portal. Available from: [Link]

  • Various Authors. (n.d.). Background and conceptual design a Aza-azetidine bioisostere of... ResearchGate. Available from: [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Heterocycles, 84(1), 223. Available from: [Link]

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  • Maetani, M., et al. (2025). Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes. Journal of the American Chemical Society. Available from: [Link]

  • Johnson, A. R., et al. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. Available from: [Link]

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  • Carreño, M. C., et al. (2009). Stereoselective Synthesis of Azetidines and Pyrrolidines from N-tert-Butylsulfonyl(2-aminoalkyl)oxiranes. The Journal of Organic Chemistry, 74(20), 7791-7798. Available from: [Link]

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Protocols & Analytical Methods

Method

Synthesis of Novel Derivatives from (R)-Azetidine-2-carbonitrile Oxalate: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed exploration of synthetic methodologies for the derivatization of (R)-Azetidine-2-carbonitrile oxalate, a valuable chiral buil...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of synthetic methodologies for the derivatization of (R)-Azetidine-2-carbonitrile oxalate, a valuable chiral building block in medicinal chemistry. The unique strained four-membered ring of the azetidine scaffold imparts desirable physicochemical properties to drug candidates, including enhanced metabolic stability, improved solubility, and a defined three-dimensional structure for precise target engagement.[1][2] This document offers practical, step-by-step protocols and the scientific rationale behind them to empower researchers in the synthesis of novel azetidine-based compounds.

Introduction: The Significance of the Azetidine Scaffold

Azetidines, as saturated four-membered nitrogen-containing heterocycles, have emerged as privileged structures in modern drug discovery.[1][2] Their conformational rigidity, in contrast to more flexible five- or six-membered rings, provides a strategic advantage in designing ligands with high receptor affinity and selectivity. The incorporation of an azetidine moiety can significantly influence a molecule's pharmacokinetic profile. (R)-Azetidine-2-carbonitrile, in particular, offers two primary points for diversification: the secondary amine of the azetidine ring and the versatile nitrile functional group. This guide will focus on the practical aspects of transforming the commercially available oxalate salt of (R)-Azetidine-2-carbonitrile into a diverse array of derivatives.

Handling and Liberation of the Free Amine from the Oxalate Salt

(R)-Azetidine-2-carbonitrile is often supplied as an oxalate salt to enhance its stability and ease of handling. However, for most synthetic transformations, particularly those involving the azetidine nitrogen, the free base is required. The following protocol describes a standard procedure for neutralizing the oxalate salt.

Protocol 1: Liberation of Free (R)-Azetidine-2-carbonitrile

Scientist's Notes: This protocol utilizes a mild inorganic base, potassium carbonate, to neutralize the oxalic acid. The choice of dichloromethane as the extraction solvent is based on its ability to dissolve the free amine while having low miscibility with the aqueous phase. The use of anhydrous sodium sulfate is a critical step to remove any residual water from the organic phase, which could interfere with subsequent reactions. It is imperative to use the liberated free amine immediately or store it under an inert atmosphere at low temperatures, as small, unfunctionalized cyclic amines can be prone to oligomerization or degradation over time.

Reaction Scheme:

Materials:

  • (R)-Azetidine-2-carbonitrile oxalate

  • Potassium carbonate (K₂CO₃)

  • Dichloromethane (DCM) E* Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Saturated aqueous sodium chloride (brine)

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve (R)-Azetidine-2-carbonitrile oxalate (1.0 eq) in deionized water in a round-bottom flask.

  • In a separate flask, prepare a saturated aqueous solution of potassium carbonate.

  • Cool the solution of the oxalate salt to 0 °C in an ice bath.

  • Slowly add the saturated potassium carbonate solution dropwise to the stirred oxalate salt solution until the pH of the mixture is basic (pH > 9, check with pH paper). Effervescence may be observed.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The resulting residue is the free (R)-Azetidine-2-carbonitrile, which should be used immediately in the next step.

Derivatization of the Azetidine Nitrogen

The secondary amine of the azetidine ring is a key site for introducing molecular diversity through N-alkylation and N-acylation reactions.

N-Alkylation

N-alkylation introduces alkyl substituents that can modulate the basicity, lipophilicity, and steric profile of the molecule.

Scientist's Notes: This protocol employs potassium carbonate as a mild base to scavenge the hydrogen halide byproduct of the reaction. The choice of acetonitrile as the solvent is due to its polar aprotic nature, which is suitable for Sₙ2 reactions. The reaction temperature can be adjusted based on the reactivity of the alkylating agent; for less reactive halides, heating may be necessary. Monitoring the reaction by TLC or LC-MS is crucial to determine the point of completion and to avoid the formation of side products.

Reaction Scheme:

Materials:

  • (R)-Azetidine-2-carbonitrile (free base from Protocol 1)

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (CH₃CN)

  • Round-bottom flask with a magnetic stirrer and reflux condenser

  • Thin-layer chromatography (TLC) or Liquid chromatography-mass spectrometry (LC-MS) for reaction monitoring

Procedure:

  • Dissolve the freshly prepared (R)-Azetidine-2-carbonitrile (1.0 eq) in acetonitrile in a round-bottom flask.

  • Add potassium carbonate (2.0 eq) to the solution.

  • Add the alkyl halide (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-alkylated azetidine.

N-Acylation

N-acylation introduces amide functionalities, which can act as hydrogen bond donors and acceptors, influencing solubility and target interactions.

Scientist's Notes: This protocol utilizes triethylamine (TEA) as a base to neutralize the hydrochloric acid generated during the reaction. The reaction is typically fast and is performed at 0 °C to control the exothermicity. The choice of acylating agent can be an acyl chloride or an acid anhydride. Anhydrides are generally less reactive and may require longer reaction times or gentle heating.[3]

Reaction Scheme:

Materials:

  • (R)-Azetidine-2-carbonitrile (free base from Protocol 1)

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Dichloromethane (DCM)

  • Round-bottom flask with a magnetic stirrer

Procedure:

  • Dissolve the freshly prepared (R)-Azetidine-2-carbonitrile (1.0 eq) and triethylamine (1.5 eq) in dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Transformations of the Nitrile Group

The nitrile group is a versatile functional handle that can be converted into a variety of other functionalities, including carboxylic acids and primary amines.

Hydrolysis to Carboxylic Acid

Hydrolysis of the nitrile affords the corresponding carboxylic acid, a key functional group in many bioactive molecules.

Scientist's Notes: This protocol utilizes strong acidic conditions to effect the hydrolysis of the nitrile.[2] Concentrated hydrochloric acid is a common reagent for this transformation. The reaction often requires elevated temperatures to proceed at a reasonable rate. The product is obtained as its hydrochloride salt, which can be used directly or neutralized to the zwitterionic amino acid.[2]

Reaction Scheme:

Materials:

  • (R)-N-Benzyl-Azetidine-2-carbonitrile (from Protocol 2)

  • Concentrated hydrochloric acid (e.g., 37%)

  • Round-bottom flask with a reflux condenser

Procedure:

  • In a round-bottom flask, suspend (R)-N-Benzyl-Azetidine-2-carbonitrile (1.0 eq) in concentrated hydrochloric acid.

  • Heat the mixture to reflux and stir for 12-24 hours, monitoring the disappearance of the starting material by TLC or LC-MS.

  • Cool the reaction mixture to room temperature.

  • Concentrate the solution under reduced pressure to obtain the crude hydrochloride salt of the carboxylic acid.

  • The product can be purified by recrystallization or used directly in subsequent steps.

Reduction to Primary Amine

Reduction of the nitrile group provides access to aminomethyl-azetidine derivatives, which are valuable for introducing basic centers or for further functionalization.

Scientist's Notes: This protocol employs Lithium Aluminum Hydride (LiAlH₄), a powerful reducing agent capable of converting nitriles to primary amines. The reaction is conducted in an anhydrous aprotic solvent like THF under an inert atmosphere due to the high reactivity of LiAlH₄ with water and protic solvents. A careful work-up procedure (Fieser work-up) is necessary to quench the excess hydride and precipitate the aluminum salts, facilitating product isolation.

Reaction Scheme:

Materials:

  • (R)-N-Boc-Azetidine-2-carbonitrile (from Protocol 3, using Boc-anhydride)

  • Lithium Aluminum Hydride (LiAlH₄) (2.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Round-bottom flask with a magnetic stirrer and under an inert atmosphere (e.g., Nitrogen or Argon)

  • Water

  • 15% Aqueous sodium hydroxide solution

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend LiAlH₄ (2.0 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve (R)-N-Boc-Azetidine-2-carbonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Cool the reaction mixture back to 0 °C.

  • Carefully quench the reaction by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.

  • Stir the resulting granular precipitate vigorously for 30 minutes.

  • Filter the precipitate and wash it thoroughly with THF.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by silica gel column chromatography if necessary.

Data Presentation and Visualization

Table 1: Summary of Synthetic Transformations
Starting MaterialTransformationProductKey Reagents
(R)-Azetidine-2-carbonitrile oxalateFree Base Liberation(R)-Azetidine-2-carbonitrileK₂CO₃
(R)-Azetidine-2-carbonitrileN-Alkylation(R)-N-Alkyl-Azetidine-2-carbonitrileAlkyl halide, K₂CO₃
(R)-Azetidine-2-carbonitrileN-Acylation(R)-N-Acyl-Azetidine-2-carbonitrileAcyl chloride, TEA
(R)-N-Substituted-Azetidine-2-carbonitrileNitrile Hydrolysis(R)-N-Substituted-Azetidine-2-carboxylic AcidConc. HCl
(R)-N-Substituted-Azetidine-2-carbonitrileNitrile Reduction(R)-N-Substituted-2-(aminomethyl)azetidineLiAlH₄
Visualizing the Synthetic Pathways

Synthesis_Workflow start (R)-Azetidine-2-carbonitrile Oxalate free_base (R)-Azetidine-2-carbonitrile (Free Base) start->free_base Protocol 1: Neutralization n_alkylated (R)-N-Alkyl- Azetidine-2-carbonitrile free_base->n_alkylated Protocol 2: N-Alkylation n_acylated (R)-N-Acyl- Azetidine-2-carbonitrile free_base->n_acylated Protocol 3: N-Acylation carboxylic_acid (R)-N-Alkyl/Acyl- Azetidine-2-carboxylic Acid n_alkylated->carboxylic_acid Protocol 4: Hydrolysis primary_amine (R)-N-Alkyl/Acyl- 2-(aminomethyl)azetidine n_alkylated->primary_amine Protocol 5: Reduction n_acylated->carboxylic_acid Protocol 4: Hydrolysis n_acylated->primary_amine Protocol 5: Reduction

Caption: Synthetic workflow for the derivatization of (R)-Azetidine-2-carbonitrile Oxalate.

Derivatization_Points azetidine (R)-Azetidine-2-carbonitrile N-H C≡N n_derivatization N-Alkylation N-Acylation azetidine:n->n_derivatization cn_derivatization Hydrolysis (-> COOH) Reduction (-> CH₂NH₂) azetidine:cn->cn_derivatization

Sources

Application

Application Notes &amp; Protocols: (R)-Azetidine-2-carbonitrile Oxalate as a Versatile Chiral Building Block

Section 1: Introduction & Significance In the landscape of modern drug discovery, the pursuit of molecules with enhanced three-dimensionality and optimized pharmacokinetic profiles is paramount. Azetidines, four-membered...

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Author: BenchChem Technical Support Team. Date: April 2026

Section 1: Introduction & Significance

In the landscape of modern drug discovery, the pursuit of molecules with enhanced three-dimensionality and optimized pharmacokinetic profiles is paramount. Azetidines, four-membered nitrogen-containing heterocycles, have emerged as "privileged" scaffolds in medicinal chemistry.[1] Their inherent ring strain, conformational rigidity, and sp3-rich character offer a unique combination of properties that can significantly improve solubility, metabolic stability, and receptor affinity when incorporated into drug candidates.[1][2] Unlike more strained aziridines, azetidines possess greater stability, yet they are sufficiently reactive to serve as versatile synthetic intermediates.[3] This has led to their inclusion in several FDA-approved drugs, including baricitinib and cobimetinib, underscoring their therapeutic relevance.[1]

(R)-Azetidine-2-carbonitrile oxalate stands out as a particularly valuable chiral building block. It provides a stereochemically defined azetidine core, which is crucial for achieving selective interactions with biological targets. The 2-carbonitrile group serves as a versatile functional handle, readily convertible into other essential functionalities such as primary amines or carboxylic acids. The oxalate salt formulation ensures the compound is a stable, crystalline solid, simplifying handling, storage, and weighing for reactions. This guide provides an in-depth overview of its properties, applications, and detailed protocols for its use in synthetic chemistry, aimed at researchers and professionals in drug development.

Section 2: Physicochemical Properties & Safety Data

Handling this reagent with a clear understanding of its properties and associated hazards is the first step toward successful and safe experimentation.

Compound Properties
PropertyValueReference
Chemical Name (R)-azetidine-2-carbonitrile;oxalic acid[4]
Synonyms (R)-azetidine-2-carbonitrile oxalate, (R)-2-cyanoazetidine oxalate[4]
CAS Number 2007909-38-6 (as hemi(oxalic acid))[4]
Molecular Formula C₁₀H₁₄N₄O₄ (as hemioxalate)[4]
Molecular Weight 254.25 g/mol (as hemioxalate)[4]
Physical Form Solid[4]
Storage Controlled room temperature, in a well-sealed container[4]
Safety & Handling

(R)-Azetidine-2-carbonitrile oxalate is a chemical reagent and must be handled with appropriate care in a laboratory setting.

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.[5]

    • H318/H319: Causes serious eye damage/irritation.[5]

    • H335: May cause respiratory irritation.[5]

  • Precautionary Measures:

    • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[5][6]

    • Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), a lab coat, and chemical safety goggles or a face shield.[5]

    • Handling: Avoid creating dust.[6] Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.

    • First Aid: In case of skin contact, wash immediately with plenty of water. For eye contact, rinse cautiously with water for several minutes and seek immediate medical attention. If swallowed, rinse mouth and call a poison center or doctor.

Section 3: Core Applications & Synthetic Strategy

The synthetic utility of (R)-Azetidine-2-carbonitrile stems from two primary reactive sites: the secondary amine within the ring (N-H) and the carbonitrile group at the C2 position. This dual functionality allows for a wide range of transformations, enabling the creation of diverse molecular architectures.

The rigid, chiral azetidine core acts as a non-classical proline mimic, introducing a specific conformational constraint that can be highly beneficial for optimizing ligand-receptor binding.[7] The primary applications involve N-functionalization to attach the azetidine to a larger scaffold, followed by, if desired, modification of the nitrile group.

G main (R)-Azetidine-2-carbonitrile (Free Base) n_aryl N-Aryl Azetidine main->n_aryl Buchwald-Hartwig Coupling n_alkyl N-Alkyl Azetidine main->n_alkyl Reductive Amination c2_amine (R)-Azetidin-2-ylmethanamine main->c2_amine Nitrile Reduction (e.g., H₂, Raney Ni) c2_acid (R)-Azetidine-2-carboxylic acid main->c2_acid Nitrile Hydrolysis (Acid or Base)

Figure 1: Key synthetic transformations of (R)-Azetidine-2-carbonitrile.

Section 4: Experimental Protocols

The following protocols are representative examples of how to utilize (R)-Azetidine-2-carbonitrile oxalate. Researchers should adapt these procedures to their specific substrates and scales.

Protocol 1: Liberation of the Free Base from the Oxalate Salt

Causality: The oxalate salt is stable but the free secondary amine is required for most nucleophilic reactions. This protocol uses a simple acid-base extraction to isolate the more reactive free base, which is often used immediately in the subsequent step without purification.

Materials:

  • (R)-Azetidine-2-carbonitrile oxalate

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 1 M Sodium hydroxide (NaOH) solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel, round-bottom flask, rotary evaporator

Procedure:

  • Dissolve (R)-Azetidine-2-carbonitrile oxalate (1.0 eq) in deionized water (10 mL per gram of salt).

  • Transfer the aqueous solution to a separatory funnel.

  • Add an equal volume of DCM or EtOAc.

  • Cool the separatory funnel in an ice-water bath. Slowly add 1 M NaOH solution dropwise with gentle swirling until the aqueous layer is basic (pH > 10, check with pH paper).

  • Stopper the funnel, invert, and vent frequently. Shake vigorously for 1-2 minutes.

  • Allow the layers to separate. Drain the organic layer.

  • Extract the aqueous layer two more times with the same organic solvent.

  • Combine the organic extracts and wash with brine (1 x volume).

  • Dry the combined organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the free base as an oil or low-melting solid.

    • Note: The free base is less stable than the salt. It is best to proceed directly to the next reaction.

Protocol 2: N-Arylation via Buchwald-Hartwig Cross-Coupling

Causality: This protocol creates a C-N bond between the azetidine nitrogen and an aryl halide, a critical transformation in medicinal chemistry. The palladium catalyst, a specialized phosphine ligand (like XPhos), and a base work in a catalytic cycle to achieve this coupling.

Materials:

  • (R)-Azetidine-2-carbonitrile free base (1.1 eq)

  • Aryl bromide or chloride (1.0 eq)

  • Pd₂(dba)₃ (Palladium(0)-tris(dibenzylideneacetone) complex, 2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 eq)

  • Anhydrous, degassed toluene or dioxane

  • Schlenk flask or sealed vial, magnetic stirrer, heating mantle/block

Procedure:

  • To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and NaOtBu (1.4 eq).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous, degassed toluene via syringe.

  • Add a solution of (R)-Azetidine-2-carbonitrile free base (1.1 eq) in toluene via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench by adding water.

  • Extract the mixture with EtOAc (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Reduction of the Nitrile to a Primary Amine

Causality: This transformation converts the nitrile into a versatile primary aminomethyl group, which can be used for subsequent amide couplings or other functionalizations. Catalytic hydrogenation is a clean and effective method for this reduction.

Materials:

  • N-protected (e.g., N-Boc or N-Cbz) (R)-Azetidine-2-carbonitrile (1.0 eq)

  • Raney Nickel (Ra-Ni, ~50% slurry in water) or 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) source (balloon or Parr hydrogenator)

  • Ammonia (optional, often as a 7N solution in MeOH, to prevent side reactions)

Procedure:

  • Nitrogen Protection: Before reduction, the azetidine nitrogen must be protected (e.g., with a Boc group) to prevent catalyst poisoning and side reactions.

  • To a flask suitable for hydrogenation, add the N-protected azetidine-2-carbonitrile (1.0 eq) and dissolve it in MeOH (and methanolic ammonia, if used).

  • Carefully add the Ra-Ni slurry or Pd/C catalyst under a stream of inert gas.

  • Seal the flask, evacuate, and backfill with H₂ gas (3x).

  • Stir the reaction vigorously under a positive pressure of H₂ (balloon or 50 psi in a Parr apparatus) at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully vent the H₂ atmosphere and replace it with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with MeOH.

  • Concentrate the filtrate under reduced pressure. The resulting N-protected (R)-azetidin-2-ylmethanamine can be deprotected or used directly in the next step.

Section 5: Troubleshooting & Key Insights

ProblemPotential Cause(s)Suggested Solution(s)
Low yield in free base liberation (Protocol 1) Incomplete basification; insufficient extractions; emulsion formation.Ensure pH is >10. Perform at least three extractions. To break emulsions, add more brine or filter through Celite®.
Stalled Buchwald-Hartwig reaction (Protocol 2) Inactive catalyst; poor quality solvent/reagents (presence of O₂ or H₂O); sterically hindered substrate.Use fresh Pd₂(dba)₃ and NaOtBu. Ensure solvent is thoroughly degassed. Try a different ligand (e.g., RuPhos) or higher temperature.
Incomplete nitrile reduction (Protocol 3) Catalyst poisoning or deactivation; insufficient H₂ pressure.Ensure the substrate is pure and the azetidine nitrogen is protected. Use a fresh batch of catalyst. Increase H₂ pressure if using a Parr apparatus.
Formation of side products during nitrile reduction Over-reduction or secondary amine formation.Adding ammonia to the reaction mixture can suppress the formation of secondary amine byproducts.

Section 6: Conclusion

(R)-Azetidine-2-carbonitrile oxalate is a powerful and versatile chiral building block for modern organic synthesis and medicinal chemistry. Its unique structural features—a stereochemically defined, conformationally rigid four-membered ring combined with a synthetically malleable nitrile group—provide chemists with a valuable tool for creating novel, sp³-rich molecules with potentially superior pharmacological properties. The protocols and insights provided in this guide demonstrate its utility and offer a starting point for its incorporation into innovative drug discovery programs.

Section 7: References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Expert Opinion on Drug Discovery.

  • Shankar M, et al. (2023). Current and Future Prospects of Azetidine Derivatives an Overview. Open Access Journal of Pharmaceutical Research.

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery.

  • Azetidines in Drug Discovery. (n.d.). PharmaBlock.

  • Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry.

  • azetidine-2-carbonitrile hemi(oxalic acid). (n.d.). Sigma-Aldrich.

  • Safety Data Sheet. (2025). Sigma-Aldrich.

  • Tayama, E., & Nakanome, N. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Advances.

  • Safety Data Sheet: D-Azetidine-2-carboxylic acid. (n.d.). Ambeed.

  • Tayama, E., & Nakanome, N. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Advances.

  • Safety Data Sheet: Azetidine. (n.d.). Chemos GmbH & Co. KG.

  • Safety Data Sheet: 3-(3-oxetanyl)-Azetidine ethanedioate (2:1). (2025). ChemScene.

  • Research advances in L-azetidine-2-carboxylic acid. (n.d.). Journal of Zhejiang University (Agriculture and Life Sciences).

Sources

Method

Advanced N-Functionalization Protocols for (R)-Azetidine-2-Carbonitrile in Drug Discovery

Executive Summary & Chemical Rationale (R)-Azetidine-2-carbonitrile is a highly strained, four-membered chiral nitrogen heterocycle that serves as a premium building block in modern drug discovery. The presence of the C2...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

(R)-Azetidine-2-carbonitrile is a highly strained, four-membered chiral nitrogen heterocycle that serves as a premium building block in modern drug discovery. The presence of the C2-nitrile provides a versatile handle for downstream transformations (e.g., reduction to amines, hydrolysis to carboxylic acids). However, the N-functionalization of this scaffold is notoriously challenging.

The ~90° internal C-N-C bond angle induces significant Baeyer strain (~26 kcal/mol), making the ring highly susceptible to nucleophilic ring-opening under standard reaction conditions. Furthermore, the increased s-character of the nitrogen lone pair reduces its nucleophilicity compared to unstrained analogs like pyrrolidines. This application note details field-validated, stereoretentive protocols for the N-functionalization of (R)-azetidine-2-carbonitrile, focusing on N-borane complexation and transition-metal-catalyzed N-arylation, ensuring that the critical (R)-stereocenter remains intact.

Mechanistic Pathways & Workflow

The functionalization of (R)-azetidine-2-carbonitrile diverges into three primary strategic pathways depending on the target pharmacophore. The workflow below illustrates these divergent routes.

AzetidineWorkflow A (R)-Azetidine-2-carbonitrile (Strained Chiral Scaffold) B N-Borane Complexation (BH3·THF, 0 °C) A->B Protection & Activation C N-Arylation (Pd-Cat, RuPhos, Cs2CO3) A->C Cross-Coupling D N-Acylation / Protection (Boc2O, DMAP) A->D Electrophilic Trapping E N-Borane Adduct (Enables α-Alkylation) B->E F N-Aryl Azetidine (Pharmacophore Core) C->F G N-Protected Azetidine (Stable Building Block) D->G

Workflow of N-functionalization pathways for (R)-Azetidine-2-carbonitrile.

Strategic Methodologies & Causality

N-Borane Complexation for Directed Functionalization

Direct functionalization of the free azetidine amine in the presence of strong bases inevitably leads to ring-opening or epimerization. Converting the amine to an N-borane complex serves a dual purpose: it protects the nitrogen lone pair, stabilizing the ring against base-mediated degradation, and it sterically directs subsequent diastereoselective α-alkylation events[1]. The borane adduct acts as a stable intermediate that can be isolated, characterized, and later deprotected under mild acidic conditions.

Transition-Metal Catalyzed N-Arylation

Direct SNAr reactions on azetidines often require extreme heating that triggers anionic ring closure or fragmentation[2]. To circumvent this, Palladium-catalyzed Buchwald-Hartwig cross-coupling is employed. Utilizing bulky, electron-rich biaryl phosphine ligands (e.g., RuPhos) accelerates the reductive elimination step, outcompeting potential β-hydride elimination or ring-opening pathways[3]. The use of mild, insoluble bases like Cs2CO3 is critical to prevent the deprotonation of the acidic C2-alpha proton, thereby maintaining the integrity of the (R)-stereocenter.

Quantitative Data Summary

The following table summarizes the expected outcomes and optimal conditions for the primary N-functionalization methodologies, providing a comparative baseline for assay development.

MethodologyReagents / Catalyst SystemTemp (°C)Typical Yield (%)Stereoretention (ee %)Primary Application
N-Borane Complexation BH3·THF0 to 2588–95%>99%Directed α-alkylation[1]
N-Arylation (Pd-Cat) Pd2(dba)3, RuPhos, Cs2CO38575–85%>98%Access to N-aryl pharmacophores[3]
N-Acylation (Boc) Boc2O, Et3N, DMAP2592–98%>99%Stable intermediate generation
Reductive Amination R-CHO, NaBH(OAc)3, AcOH2580–90%>99%Mild N-alkyl diversification

Experimental Protocols (Self-Validating Systems)

The following protocols are designed as self-validating systems, incorporating In-Process Controls (IPCs) to ensure mechanistic success at each critical juncture.

Protocol A: Synthesis of N-Borane-(R)-Azetidine-2-carbonitrile Complex

Objective: To generate a stable N-borane adduct that permits aggressive downstream α-alkylation without ring fragmentation.

  • Preparation: Flame-dry a 50 mL Schlenk flask under argon. Add (R)-azetidine-2-carbonitrile (1.00 g, 12.2 mmol) and anhydrous THF (20 mL).

    • Causality: Moisture must be strictly excluded. BH3 rapidly hydrolyzes in the presence of water, generating H2 gas and reducing the effective stoichiometry, which would leave the azetidine unprotected during downstream base treatment.

  • Complexation: Cool the solution to 0 °C using an ice bath. Dropwise add BH3·THF complex (1.0 M in THF, 13.4 mL, 13.4 mmol, 1.1 equiv) over 15 minutes.

    • Causality: The exothermic nature of borane complexation requires controlled addition at 0 °C to prevent thermal degradation or unwanted reduction of the sensitive C2-nitrile group.

  • In-Process Control (IPC) & Self-Validation: Stir for 2 hours, allowing the reaction to warm to room temperature. Monitor by TLC (Hexanes/EtOAc 7:3).

    • Validation Check: The product N-borane complex will appear as a new, less polar spot compared to the free amine. Stain the TLC plate with KMnO4; borane complexes reduce KMnO4 instantly, appearing as bright yellow spots on a purple background.

  • Quench & Isolation: Quench the reaction by the slow addition of MeOH (5 mL) at 0 °C until effervescence ceases. Concentrate under reduced pressure.

    • Causality: Methanol safely destroys excess BH3. The resulting trimethyl borate is volatile and is easily removed during concentration.

  • Purification: Purify via flash column chromatography (silica gel) to yield the pure N-borane complex as a colorless oil.

Protocol B: Palladium-Catalyzed N-Arylation of (R)-Azetidine-2-carbonitrile

Objective: To couple an aryl halide to the sterically hindered azetidine nitrogen without inducing epimerization at the C2 position.

  • Catalyst Activation: In an argon-filled glovebox, charge an oven-dried 20 mL reaction vial with Pd2(dba)3 (2 mol%), RuPhos (4 mol%), and Cs2CO3 (2.0 equiv).

    • Causality: RuPhos is selected because its steric bulk and electron-rich nature accelerate the reductive elimination of the strained N-aryl azetidine, outcompeting destructive β-hydride elimination[3]. Cs2CO3 is a mild, heterogeneous base that prevents base-catalyzed epimerization of the C2 chiral center.

  • Reagent Addition: Add the aryl bromide (1.2 equiv) and (R)-azetidine-2-carbonitrile (1.0 equiv, 0.5 mmol) dissolved in anhydrous toluene (5 mL). Seal the vial with a PTFE-lined cap and remove it from the glovebox.

  • Reaction Execution: Heat the mixture in a pre-heated block at 85 °C for 12 hours.

    • Causality: Toluene provides a high-boiling, non-polar environment that stabilizes the transition state of the cross-coupling while minimizing solvolysis or nucleophilic attack on the azetidine ring.

  • In-Process Control (IPC) & Self-Validation: Analyze a 10 µL aliquot via LC-MS.

    • Validation Check: Confirm the disappearance of the starting material (m/z 83.1 [M+H]+) and the appearance of the target N-aryl mass. The absence of ring-opened linear amine byproducts (which would appear at the same mass but with a different retention time) validates the efficacy of the RuPhos ligand.

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Concentrate the filtrate and purify via reverse-phase or standard silica gel chromatography.

References

  • Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes Source: RSC Advances URL:[Link]

  • Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation Source: Journal of the American Chemical Society (via PMC) URL:[Link]

  • N-Arylazetidines: Preparation through Anionic Ring Closure Source: The Journal of Organic Chemistry URL:[Link]

Sources

Application

Application Notes &amp; Protocols for Stereoselective Reactions with (R)-Azetidine-2-carbonitrile Oxalate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of (R)-Azetidine-2-carbonitrile (R)-Azetidine-2-carbonitrile is a highly valuable, strained chiral building block in moder...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of (R)-Azetidine-2-carbonitrile

(R)-Azetidine-2-carbonitrile is a highly valuable, strained chiral building block in modern organic synthesis and medicinal chemistry.[1] Its rigid four-membered ring introduces a defined three-dimensional geometry, making it an attractive scaffold for creating novel chemical entities with unique pharmacokinetic profiles.[2][3] The ring strain of approximately 25.2 kcal/mol not only confers conformational rigidity but also provides a latent driving force for controlled ring-opening reactions, enabling access to diverse functionalized acyclic amines.[3][4]

The true synthetic power of this molecule lies in the combination of the C2 (R)-stereocenter and the versatile nitrile functional group. The nitrile can be transformed into amines, amides, carboxylic acids, or ketones, serving as a gateway to a multitude of molecular architectures.[1][5] This guide focuses on leveraging the inherent chirality of (R)-Azetidine-2-carbonitrile to direct stereoselective transformations, particularly the diastereoselective functionalization at the α-carbon (C2), a critical strategy for synthesizing optically active, α,α-disubstituted amino acid derivatives and other complex chiral molecules.[6][7][8]

The compound is typically supplied as an oxalate salt to enhance its stability and ease of handling as a crystalline solid. For most synthetic applications, a preliminary "free-basing" step is required to liberate the reactive secondary amine. This guide provides detailed protocols for this initial step, followed by in-depth application notes on key stereoselective transformations.

Application Note 1: Diastereoselective α-Alkylation of N-Protected Azetidine-2-carbonitrile

The generation of a new stereocenter adjacent to the existing one at C2 is a powerful method for building molecular complexity. A highly effective strategy involves the use of a chiral auxiliary on the azetidine nitrogen, which, in concert with borane complexation, provides excellent stereochemical control over the deprotonation and subsequent alkylation at the C2 position.

Core Principle & Mechanistic Rationale: The protocol, pioneered by Fujioka and colleagues, relies on a multi-step sequence to achieve high diastereoselectivity.[6][8]

  • Chiral Auxiliary: An N-aryl-ethylamine, such as (S)-1-(4-methoxyphenyl)ethylamine, is installed on the azetidine nitrogen. This auxiliary serves as the primary stereodirecting group.

  • N-Borane Complexation: The azetidine nitrogen is complexed with borane (BH₃). This serves two critical functions:

    • It acts as a bulky protecting group, sterically shielding one face of the molecule.

    • It enhances the acidity of the α-proton (at C2) by withdrawing electron density, facilitating clean deprotonation by a strong base like Lithium Diisopropylamide (LDA).

  • Directed Deprotonation & Alkylation: The LDA selectively removes the α-proton. The resulting anion is believed to be stabilized in a specific conformation by the borane complex and the chiral auxiliary. The incoming electrophile (e.g., an alkyl halide) then attacks from the less sterically hindered face, leading to the preferential formation of one diastereomer.[8]

The overall workflow enables the synthesis of optically active 2-substituted azetidine-2-carbonitriles from a common chiral precursor.[6][8]

Experimental Workflow for Diastereoselective α-Alkylation

G cluster_0 Preparation cluster_1 Core Stereoselective Reaction cluster_2 Final Product Isolation Start (R)-Azetidine-2-carbonitrile oxalate FreeBase Free-Basing (e.g., K₂CO₃, aq. workup) Start->FreeBase Step 1 N_Protect N-Protection with Chiral Auxiliary (e.g., (S)-Ar-ethylamine) FreeBase->N_Protect Step 2 Borane N-Borane Complexation (BH₃·THF) N_Protect->Borane Step 3 Alkylation Diastereoselective α-Alkylation (1. LDA, -78 °C 2. R-X, -78 °C to rt) Borane->Alkylation Step 4 Deprotect Deprotection (TFA) Alkylation->Deprotect Step 5 FinalProduct Optically Active (2R)-2-Alkyl-azetidine- 2-carbonitrile Deprotect->FinalProduct

Caption: Workflow for Diastereoselective α-Alkylation.

Protocol 1: Diastereoselective Synthesis of (2R)-2-Benzyl-azetidine-2-carbonitrile

This protocol is adapted from the work of Fujioka et al. and demonstrates the key steps of the transformation.[6][8][9]

Step 1: Free-Basing of (R)-Azetidine-2-carbonitrile Oxalate

  • Suspend (R)-Azetidine-2-carbonitrile oxalate (1.0 eq) in dichloromethane (DCM, ~10 mL/g).

  • Add a saturated aqueous solution of potassium carbonate (K₂CO₃) and stir vigorously for 30 minutes.

  • Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Causality: The basic K₂CO₃ solution deprotonates the azetidinium ion and removes the oxalic acid counter-ion, liberating the neutral, organic-soluble secondary amine. This step is essential as the charged salt is not reactive in the subsequent N-alkylation step. Use the crude free-base immediately in the next step.

Step 2: N-Protection with Chiral Auxiliary (Note: This step synthesizes the precursor for the key reaction. The literature demonstrates this starting from racemic azetidine derivatives and separating diastereomers. Here we adapt it for the enantiopure starting material.)

  • To a solution of the crude (R)-azetidine-2-carbonitrile (1.0 eq) in a suitable solvent like methanol, add (S)-1-(4-methoxyphenyl)ethylamine (1.0-1.2 eq).

  • The reaction is typically a reductive amination. Add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) in portions, maintaining the pH between 6-7 with acetic acid.

  • Stir at room temperature overnight. Quench the reaction, perform an aqueous workup, and purify by column chromatography to isolate the N-protected product.[6]

Step 3: N-Borane Complexation

  • Dissolve the N-((S)-1-arylethyl)-(R)-azetidine-2-carbonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C. Add BH₃·THF complex (1.0 M in THF, 1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor by TLC for consumption of the starting material.

  • Carefully quench excess borane with a few drops of methanol. Concentrate under reduced pressure and purify if necessary.

  • Trustworthiness: The N-BH₃ complex is crucial for stereocontrol. Its formation must be complete before proceeding. The complex is generally stable but should be handled under an inert atmosphere.

Step 4: Diastereoselective α-Alkylation

  • Dissolve the N-borane complex (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere.

  • In a separate flask, prepare a solution of LDA by adding n-butyllithium (1.1 eq) to diisopropylamine (1.2 eq) in anhydrous THF at -78 °C.

  • Slowly add the LDA solution to the N-borane complex solution at -78 °C and stir for 1 hour.

  • Add benzyl bromide (1.3 eq) dropwise. Stir at -78 °C for 2 hours, then allow the reaction to slowly warm to room temperature overnight.

  • Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution. Extract with ethyl acetate, dry the combined organic layers, and concentrate.

  • Purify the crude product by silica gel chromatography to separate the diastereomers.

  • Expertise: The slow addition of reagents at low temperature is critical to control the exothermic reaction and maintain selectivity. The choice of base (LDA) is important as it is strong enough to deprotonate the α-carbon but is sterically hindered, minimizing side reactions.

Step 5: Deprotection

  • Dissolve the major, purified diastereomer from the previous step in trifluoroacetic acid (TFA).

  • Stir at room temperature for several hours until deprotection is complete (monitor by TLC or LC-MS).

  • Concentrate the TFA under reduced pressure. The residue can be purified by chromatography or crystallization to yield the final (2R)-2-benzyl-azetidine-2-carbonitrile.[6]

Data Summary: Diastereoselective α-Alkylation

The following table summarizes representative results from the literature for this type of transformation.[6][8]

Electrophile (R-X)Diastereomeric Ratio (dr)Combined Yield
Benzyl Bromide>95:5~74%
Allyl Bromide>95:5~60%
Methyl Iodide>95:5~85%
Ethyl Iodide>95:5~81%

Application Note 2: Stereospecific Reduction & Hydrolysis for Amino Acid Synthesis

Once the desired substitution pattern is achieved, the nitrile group serves as a linchpin for further functionalization. Two of the most valuable transformations are reduction to a primary amine and hydrolysis to a carboxylic acid, both of which proceed with retention of the C2 stereochemistry.

Workflow for Nitrile Derivatization

G cluster_0 Amine Synthesis cluster_1 Amino Acid Synthesis Start (2R)-2-Alkyl-azetidine- 2-carbonitrile Reduce Stereospecific Reduction (e.g., LiAlH₄ or H₂/cat.) Start->Reduce Hydrolyze Nitrile Hydrolysis (e.g., HCl (aq), heat) Start->Hydrolyze Amine Chiral 1,2-Diamine Building Block Reduce->Amine Acid Chiral α,α-Disubstituted Amino Acid Hydrolyze->Acid

Caption: Key transformations of the azetidine-2-carbonitrile scaffold.

Protocol 2: Stereospecific Nitrile Reduction to (R)-Azetidin-2-ylmethanamine

This protocol describes the reduction of the parent (R)-Azetidine-2-carbonitrile.

  • Safety First: Lithium aluminum hydride (LiAlH₄) reacts violently with water. All glassware must be oven-dried, and the reaction must be performed under a strictly inert atmosphere.

  • Suspend LiAlH₄ (2.0-3.0 eq) in anhydrous THF in a flask equipped with a reflux condenser under an inert atmosphere.

  • Cool the suspension to 0 °C.

  • Dissolve free-based (R)-Azetidine-2-carbonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Cool the reaction back to 0 °C. Expertise & Causality: The workup must be performed carefully to safely quench the excess LiAlH₄ and prevent the formation of a gelatinous aluminum hydroxide emulsion. Sequentially and slowly add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.

  • Stir the resulting granular precipitate for 1 hour, then filter it off and wash thoroughly with THF or ethyl acetate.

  • Dry the filtrate over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude diamine, which can be purified by distillation or crystallization.

Protocol 3: Hydrolysis to (R)-Azetidine-2-carboxylic Acid

This protocol is adapted from a procedure for hydrolyzing a related N-protected azetidine-2-carbonitrile.[10]

  • To the (R)-Azetidine-2-carbonitrile (or its C2-alkylated derivative) (1.0 eq), add 6 M aqueous hydrochloric acid (HCl).

  • Heat the resulting mixture to reflux (or ~90-100 °C) for 12-24 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Trustworthiness: The hydrolysis of nitriles to carboxylic acids under strong acidic conditions is a robust and well-established transformation that proceeds without epimerization of the α-stereocenter.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove water and excess HCl.

  • The resulting product will be the hydrochloride salt of the amino acid. It can be purified by recrystallization or by using ion-exchange chromatography.

References

  • D'hooghe, M., & De Kimpe, N. (2008). Recent advances in the synthesis and chemistry of azetidines. Organic & Biomolecular Chemistry, 6(13), 2297-2309. [Link]

  • Fujioka, H., et al. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Advances, 11(38), 23825-23837. [Link]

  • Couty, F., & Evano, G. (2006). The chemistry of azetidines. Tetrahedron, 62(46), 10619-10659.
  • Lin, Z., et al. (2009). Highly Efficient and Enantioselective Biotransformations of Racemic Azetidine-2-carbonitriles and Their Synthetic Applications. The Journal of Organic Chemistry, 74(18), 7015-7021. [Link]

  • Fujioka, H., et al. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane. RSC Publishing. [Link]

  • DeMarco, A. M., & Reider, P. J. (2005). Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. The Journal of Organic Chemistry, 70(22), 9036-9039. [Link]

  • Munoz, B., et al. (2017). Discovery of Antimalarial Azetidine-2-carbonitriles That Inhibit P. falciparum Dihydroorotate Dehydrogenase. ACS Medicinal Chemistry Letters, 8(6), 666-671. [Link]

  • Gaucher, A., et al. (2005). Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. The Journal of Organic Chemistry, 70(22), 9036-9039. [Link]

  • Brandi, A., et al. (2008). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews, 108(9), 3963-4014. [Link]

  • Singh, G. S., & Tilvi, S. (2019). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 11(20), 2715-2736. [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. [Link]

  • National Center for Biotechnology Information. (n.d.). Azetidine-2-carbonitrile. PubChem. Retrieved March 18, 2026, from [Link]

  • Fujioka, H., et al. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Advances. [Link]

  • Fujioka, H., et al. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Publishing. [Link]

  • Foley, D. J., et al. (2019). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 10(3), 1591-1605. [Link]

  • Brandi, A., et al. (2008). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews. [Link]

  • Male, L., et al. (2018). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Journal of the American Chemical Society, 140(42), 13882-13887. [Link]

  • Singh, G. S., & Tilvi, S. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

  • ResearchGate. (n.d.). Advances in synthesis and chemistry of azetidines. Request PDF. Retrieved March 18, 2026, from [Link]

  • Chernyak, D., & Gevorgyan, V. (2010). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 8(19), 4239-4247. [Link]

Sources

Method

Application Note: A Practical Guide to the Incorporation of (R)-Azetidine-2-carbonitrile into Peptide Scaffolds

Abstract The bioisosteric replacement of proline is a cornerstone of modern peptidomimetic design, aimed at modulating the conformational properties, stability, and biological activity of peptides. Azetidine-2-carboxylic...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The bioisosteric replacement of proline is a cornerstone of modern peptidomimetic design, aimed at modulating the conformational properties, stability, and biological activity of peptides. Azetidine-2-carboxylic acid (Aze), a four-membered ring homolog of proline, has emerged as a powerful tool for this purpose. Its incorporation can significantly alter peptide secondary structure, often promoting unique folding patterns not accessible with natural amino acids.[1][2] This guide provides a comprehensive technical overview and detailed protocols for the incorporation of a specific, synthetically versatile building block: (R)-Azetidine-2-carbonitrile. We will explore its use as a masked carboxylic acid, detailing its integration into peptide chains via solid-phase peptide synthesis (SPPS) and the subsequent post-synthetic conversion of the nitrile to the target carboxylic acid. This methodology offers researchers a robust pathway to engineer novel peptide scaffolds with precisely controlled conformational constraints.

Scientific Rationale & Background

The Azetidine Ring as a Proline Surrogate: A Conformational Analysis

Proline's five-membered pyrrolidine ring restricts the peptide backbone's Ramachandran space, making it a critical determinant of protein architecture and a frequent component of reverse turns (specifically β-turns). The substitution of proline with its lower homolog, L-azetidine-2-carboxylic acid (Aze), introduces even more significant conformational constraints due to the increased ring strain of the four-membered system.[3]

Key conformational differences include:

  • Increased Flexibility in Some Contexts: While seemingly counterintuitive, peptides containing Aze can be more flexible than their proline-containing counterparts. This is attributed to a reduction in repulsive non-covalent interactions between the smaller azetidine ring and adjacent residues.[3]

  • Turn Induction: The most profound impact is on turn geometry. While proline is a strong inducer of β-turns, the azetidine ring preferentially stabilizes tighter γ-turn-like conformations.[1] This shift in secondary structure can fundamentally alter a peptide's interaction with its biological target.

  • Cis/Trans Isomerism: The introduction of an azetidine residue into a poly-proline sequence can perturb the typical peptide bond conformation, leading to a mix of cis and trans isomers where an all-cis or all-trans conformation might otherwise be expected.[4]

Strategic Advantage of the Azetidine-2-carbonitrile Moiety

The use of (R)-Azetidine-2-carbonitrile instead of the corresponding carboxylic acid is a strategic choice in peptide synthesis. The nitrile group serves as a compact, uncharged, and chemically stable surrogate for a carboxylic acid. This approach can be advantageous for several reasons:

  • Improved Coupling Efficiency: The smaller steric profile of the nitrile compared to a protected carboxylic acid can potentially improve coupling yields, especially in sterically hindered sequences.

  • Orthogonal Chemistry: The nitrile is inert to standard Fmoc-based SPPS conditions, allowing the peptide to be fully assembled before its conversion.

  • Late-Stage Diversification: While the primary goal is hydrolysis to the carboxylic acid, the nitrile functionality could theoretically be engaged in other chemical transformations (e.g., reduction to an amine, conversion to a tetrazole) before or after cleavage from the resin, opening avenues for library synthesis. The hydrolysis itself is a critical post-synthetic modification step.[5]

The Fmoc-(R)-Azetidine-2-carbonitrile Building Block

The key to this methodology is the N-α-Fmoc protected (R)-Azetidine-2-carbonitrile building block. Researchers can pursue its synthesis via multi-step organic synthesis, often starting from γ-functionalized α-amino acids, or source it from specialized chemical suppliers.

Key Handling & Storage Considerations:

  • Storage: Store desiccated at -20°C to prevent degradation.

  • Solubility: Typically soluble in DMF, NMP, and other common SPPS solvents.

  • Stability: Stable to standard Fmoc-deprotection conditions (e.g., 20% piperidine in DMF) and acidic cleavage from hyper-acid-labile resins.

Protocol: Incorporation via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual incorporation of Fmoc-(R)-Azetidine-2-carbonitrile into a peptide sequence using standard Fmoc/tBu chemistry.

SPPS Workflow for Incorporation

cluster_cycle Iterative SPPS Cycle deprotection Fmoc Deprotection (20% Piperidine/DMF) wash1 DMF Wash (3-5x) deprotection->wash1 coupling Amino Acid Coupling (AA, Activator, Base in DMF) wash1->coupling wash2 DMF Wash (3-5x) coupling->wash2 wash2->deprotection For Next Residue special_coupling Key Step: Couple Fmoc-(R)-Aze(CN)-OH wash2->special_coupling When Sequence Position is Reached final_deprotection Final Fmoc Deprotection wash2->final_deprotection After Final Residue start Start: Swell Resin (e.g., Rink Amide) start->deprotection special_coupling->wash2 Continue Cycle final_wash Final Wash (DMF, DCM) final_deprotection->final_wash end Proceed to Cleavage & Nitrile Hydrolysis final_wash->end

Caption: Iterative workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS) highlighting the specific coupling step for the azetidine-2-carbonitrile building block.

Materials and Reagents
Reagent/MaterialPurposeRecommended Grade
Rink Amide Resin (or similar)Solid support for C-terminal amides100-200 mesh
Fmoc-Protected Amino AcidsStandard peptide building blocksSynthesis Grade
Fmoc-(R)-Azetidine-2-carbonitrile Specialty building block >98% Purity
N,N-Dimethylformamide (DMF)Primary SPPS solventPeptide Synthesis
Dichloromethane (DCM)Resin washing solventAnhydrous
PiperidineFmoc deprotection reagentACS Grade
HATU / HBTUPeptide coupling activatorSynthesis Grade
N,N-Diisopropylethylamine (DIPEA)Activation basePeptide Synthesis
Trifluoroacetic Acid (TFA)Cleavage and side-chain deprotectionReagent Grade
Triisopropylsilane (TIS)Scavenger for cleavageReagent Grade
Dithiothreitol (DTT)Scavenger for Trp-containing peptidesReagent Grade
Acetonitrile (ACN) & Water (H₂O)HPLC solventsHPLC Grade
Cold Diethyl EtherPeptide precipitationAnhydrous
Step-by-Step SPPS Protocol

This protocol assumes a 0.1 mmol synthesis scale.

  • Resin Preparation: Swell the Rink Amide resin (e.g., 167 mg, 0.6 mmol/g loading) in DMF for 30 minutes in a fritted reaction vessel. Drain the DMF.

  • Initial Fmoc Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain. Add a fresh 20% piperidine/DMF solution and agitate for an additional 15 minutes. Drain.

  • Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all residual piperidine.

  • Standard Amino Acid Coupling: For standard amino acids, pre-activate by dissolving the Fmoc-amino acid (0.4 mmol, 4 eq), HATU (0.39 mmol, 3.9 eq), and DIPEA (0.8 mmol, 8 eq) in DMF. Add this solution to the resin and agitate for 1-2 hours.

  • Incorporation of Fmoc-(R)-Azetidine-2-carbonitrile:

    • Rationale: Due to the unique structure, ensuring complete coupling is critical. Using a highly efficient activator like HATU is recommended. A slightly longer coupling time or a double coupling may be beneficial.

    • Procedure: In a separate vial, dissolve Fmoc-(R)-Azetidine-2-carbonitrile (0.4 mmol, 4 eq), HATU (0.39 mmol, 3.9 eq), and DIPEA (0.8 mmol, 8 eq) in DMF.

    • Add the activation mixture to the deprotected N-terminal amine on the resin.

    • Agitate for 2-4 hours at room temperature.

    • Self-Validation: Perform a Kaiser test (or other appropriate test for secondary amines like the Isatin test) to confirm the absence of free primary amines.[6] If the test is positive, indicating incomplete coupling, drain the vessel and repeat the coupling step with a freshly prepared activation mixture.

  • Washing: After successful coupling, wash the resin with DMF (5x) to remove excess reagents.

  • Iterate: Repeat steps 2-6 for each subsequent amino acid in the sequence.

  • Final Deprotection & Wash: After the final amino acid is coupled, perform a final Fmoc deprotection (Step 2) and wash thoroughly with DMF (5x) followed by DCM (5x). Dry the resin under a vacuum.

Protocol: Post-Synthetic Cleavage and Nitrile Hydrolysis

This two-part process first cleaves the peptide from the resin and removes side-chain protecting groups, then converts the nitrile to a carboxylic acid.

Post-Synthesis Workflow

start Start: Dry, Peptide-Bound Resin cleavage Step 1: Global Deprotection & Cleavage (TFA/Scavenger Cocktail) start->cleavage precipitation Step 2: Cold Ether Precipitation cleavage->precipitation crude_peptide Crude Peptide with Intact Nitrile (Aze-CN) precipitation->crude_peptide hydrolysis Step 3: Acidic Hydrolysis (e.g., 6M HCl, Heat) crude_peptide->hydrolysis purification Step 4: HPLC Purification hydrolysis->purification final_product Final Purified Peptide (Aze-COOH) purification->final_product

Caption: Sequential workflow for post-synthetic processing, including cleavage, nitrile hydrolysis, and final purification of the azetidine-containing peptide.

Step-by-Step Cleavage and Hydrolysis Protocol
  • Cleavage from Resin:

    • Prepare a cleavage cocktail. A standard choice is TFA/TIS/H₂O (95:2.5:2.5) . If the sequence contains Trp, add 2.5% DTT.

    • Add the cocktail to the dried resin (approx. 10 mL per gram of resin).

    • Agitate at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the TFA filtrate into a 50 mL conical tube.

    • Add the filtrate dropwise to a large volume (e.g., 40 mL) of ice-cold diethyl ether.

    • A white precipitate (the crude peptide) should form.

    • Incubate at -20°C for 30 minutes to maximize precipitation.

    • Centrifuge, decant the ether, and wash the pellet with cold ether 2-3 more times.

    • Dry the crude peptide pellet under vacuum. At this stage, the peptide contains the azetidine-2-carbonitrile residue.

  • Nitrile Hydrolysis to Carboxylic Acid:

    • Rationale: The conversion of an aliphatic nitrile to a carboxylic acid is typically achieved under strong acidic or basic conditions with heating. Acidic hydrolysis is generally compatible with unprotected peptides.[5] This step must be optimized as prolonged exposure to harsh conditions can degrade the peptide.

    • Procedure: Dissolve the crude peptide in 6M HCl.

    • Heat the mixture at 80-100°C for 4-8 hours. Monitor the reaction progress by taking aliquots and analyzing via LC-MS to check for the disappearance of the starting material and the appearance of the product.

    • Once complete, cool the reaction and lyophilize to remove the HCl and water.

  • Purification:

    • Dissolve the lyophilized powder in a minimal amount of aqueous ACN/TFA buffer.

    • Purify the peptide using reverse-phase HPLC (RP-HPLC) on a C18 column.

    • Collect fractions and analyze by mass spectrometry to identify those containing the desired product.

    • Pool the pure fractions and lyophilize to obtain the final peptide containing the (R)-Azetidine-2-carboxylic acid residue.

Characterization of the Final Peptide

Thorough analytical characterization is essential to confirm the identity and purity of the final product.

Expected Mass Shifts

The incorporation and subsequent hydrolysis of the azetidine-2-carbonitrile moiety result in predictable mass changes that can be monitored by mass spectrometry.

StepChemical TransformationΔ Mass (Monoisotopic)Notes
Incorporation (vs. Glycine)C₅H₆N₂O (Fmoc-Aze(CN)) - C₂H₃NO (Gly)+41.026 DaMass of Aze(CN) residue (82.053 Da) vs. Gly residue (57.027 Da)
Incorporation (vs. Proline)C₅H₆N₂O (Fmoc-Aze(CN)) - C₅H₇NO (Pro)-15.018 DaMass of Aze(CN) residue (82.053 Da) vs. Pro residue (97.071 Da)
Hydrolysis (Nitrile to Acid)-CN + H₂O → -COOH + NH₃+17.003 DaNet change from C₅H₆N₂ (Aze-CN residue) to C₄H₅NO₂ (Aze-COOH residue)
Recommended Analytical Techniques
  • LC-MS: The primary tool for monitoring reaction progress (coupling and hydrolysis) and assessing the purity of the crude and final products.

  • High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement to confirm the elemental composition of the final peptide.

  • Tandem MS (MS/MS): Used for sequencing the peptide and confirming the location of the azetidine residue through analysis of fragmentation patterns.

  • NMR Spectroscopy: For peptides of sufficient concentration and purity, 1D and 2D NMR can provide detailed structural information, confirming the presence of the azetidine ring and assessing its impact on the local peptide conformation.[4][7]

Troubleshooting

ProblemPossible CauseSuggested Solution
Incomplete Coupling of Aze(CN) (Positive Kaiser Test)Steric hindrance; poor activation; low-quality building block.Perform a double coupling. Increase coupling time to 4 hours. Ensure reagents (especially HATU) are fresh and anhydrous.
Incomplete Nitrile Hydrolysis Insufficient reaction time or temperature; peptide aggregation.Increase heating time or temperature cautiously. Monitor by LC-MS to avoid degradation. Try adding a co-solvent like acetic acid to improve solubility.
Peptide Degradation during Hydrolysis Conditions are too harsh; sensitive residues (e.g., Asp) in the sequence.Reduce hydrolysis temperature or time. Perform a time-course experiment to find the optimal balance between conversion and degradation. Consider alternative hydrolysis methods if available.
Low Yield after Precipitation/Purification Peptide is highly soluble in ether; poor recovery from HPLC.Ensure ether is ice-cold and use a large excess volume. Optimize HPLC gradient and column choice.

References

  • Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951-9. [Link]

  • Meldal, M. (2002). Improved SolidPhase Peptide Synthesis Method Utilizing α-Azide-Protected Amino Acids. Methods in Molecular Biology, 298, 41-66. [Link]

  • Mang, C., et al. (2001). Improved solid-phase peptide synthesis method utilizing alpha-azide-protected amino acids. Organic Letters, 3(6), 885-7. [Link]

  • Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. II. Homopolymers and copolymers. Biopolymers, 30(9-10), 961-6. [Link]

  • Martín-Martínez, M., et al. (2008). Azetidine-derived amino acids versus proline derivatives. alternative trends in reverse turn induction. Journal of Organic Chemistry, 73(5), 1839-47. [Link]

  • Gervay-Hague, J., et al. (2005). Aziridine-2-carboxylic Acid-Containing Peptides: Application to Solution- and Solid-Phase Convergent Site-Selective Peptide Modification. Journal of the American Chemical Society, 127(20), 7482-91. [Link]

  • Tsai, F. H., Overberger, C. G., & Zand, R. (1990). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. Biopolymers, 30(11-12), 1039-49. [Link]

  • Thamm, P. (2004). Synthesis of Peptides Containing Proline Analogues. Houben-Weyl Methods of Organic Chemistry, E 22b, 175-230. [Link]

  • Meldal, M., & Tornøe, C. W. (2001). Improved solid-phase peptide synthesis method utilizing alpha-azide-protected amino acids. Organic Letters, 3(6), 885-7. [Link]

  • Guérin, D. J., et al. (2020). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters, 22(21), 8569-8573. [Link]

  • Boni, R., et al. (1978). Conformational Properties of Poly(L-azetidine-2-carboxylic acid) in Solution as Studied by Carbon-13 and Proton Nuclear Magnetic Resonance Spectroscopy. Macromolecules, 11(5), 922-927. [Link]

  • Moody, C. J., & Riera, A. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. [Link]

  • Moody, C. J., & Riera, A. (2024). Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. Chemistry – A European Journal. [Link]

  • Kovács, L., et al. (2018). The Synthesis of (2R)-Aziridine-2-carboxylic Acid Containing Dipeptides. Semantic Scholar. [Link]

  • Kries, H., et al. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Nature Communications, 16(1), 1234. [Link]

  • Danishefsky, S. J., et al. (2005). Aziridine-2-carboxylic acid-containing peptides: application to solution- and solid-phase convergent site-selective peptide modification. Journal of the American Chemical Society, 127(20), 7482-91. [Link]

  • Moody, C. J., & Riera, A. (2024). Synthesis and functionalization of azetidine‐containing small macrocyclic peptides. Chemistry – A European Journal. [Link]

  • AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. AAPPTEC. [Link]

  • Guichard, G., et al. (2005). Solid-Phase Synthesis of “Mixed” Peptidomimetics Using Fmoc-Protected Aza-β3-amino Acids and α-Amino Acids. The Journal of Organic Chemistry, 70(25), 10325-10335. [Link]

  • van der Rest, B., et al. (2024). A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C). Amino Acids. [Link]

  • Singh, G. S., & Tilvi, S. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(80), 50947-50987. [Link]

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Application

Application Note: Leveraging (R)-Azetidine-2-carbonitrile for the Synthesis of Novel CNS-Targeted Libraries

Introduction The discovery of novel therapeutics for Central Nervous System (CNS) disorders is a formidable challenge in medicinal chemistry, primarily due to the restrictive nature of the blood-brain barrier (BBB).[1] T...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The discovery of novel therapeutics for Central Nervous System (CNS) disorders is a formidable challenge in medicinal chemistry, primarily due to the restrictive nature of the blood-brain barrier (BBB).[1] The BBB demands that drug candidates possess a specific and often narrow set of physicochemical properties to achieve sufficient exposure in the brain.[2] In this context, the deliberate design of screening libraries with CNS-centric properties is a critical strategy for improving the success rate of hit identification.[3][4]

Among the scaffolds utilized in modern drug design, the azetidine ring has emerged as a privileged structure for CNS-active compounds.[1][5] This four-membered, sp³-rich heterocycle offers a unique combination of conformational rigidity, metabolic stability, and synthetic versatility that medicinal chemists can exploit to fine-tune molecular properties for optimal brain penetration and target engagement.[6][7]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of (R)-Azetidine-2-carbonitrile , a versatile and stereochemically defined building block, for the synthesis of innovative CNS-targeted libraries. We will explore the underlying scientific rationale for employing the azetidine scaffold, detail robust synthetic protocols for library production, and present a framework for designing molecules with a higher probability of CNS activity.

The Strategic Advantage of the Azetidine Scaffold in CNS Drug Design

The incorporation of an azetidine moiety into a drug candidate is a deliberate design choice intended to confer several advantageous properties that are particularly beneficial for CNS targets.

Conformational Rigidity and Reduced Entropic Penalty

The strained four-membered ring of azetidine significantly restricts the number of accessible low-energy conformations compared to its more flexible five- and six-membered counterparts like pyrrolidine and piperidine.[5][8] This "pre-organization" of substituents into a more defined spatial orientation can lead to a lower entropic penalty upon binding to a biological target. The result is often an enhancement in binding affinity and selectivity, which are crucial for developing potent and safe CNS therapeutics.[1]

Metabolic Stability and Pharmacokinetic Enhancement

The azetidine ring often imparts improved metabolic stability to a molecule.[6] Its unique structure can be less susceptible to metabolism by cytochrome P450 enzymes compared to more common aliphatic or aromatic rings. This enhanced stability can lead to improved pharmacokinetic profiles, including longer half-life and increased bioavailability. Several FDA-approved drugs, such as baricitinib and cobimetinib, successfully incorporate the azetidine motif to improve their drug-like properties.[6][7]

Optimizing Physicochemical Properties for BBB Penetration

Successful CNS drugs typically operate within a defined physicochemical space to enable passive diffusion across the BBB.[9][10] The compact, three-dimensional nature of the azetidine scaffold is an excellent starting point for building molecules that adhere to these guidelines.

Table 1: Key Physicochemical Property Ranges for CNS-Targeted Compounds

PropertySuggested LimitPreferred RangeRationale for BBB Penetration
Molecular Weight (MW) < 500 Da< 450 DaSmaller molecules more readily diffuse across the BBB.
cLogP (Lipophilicity) 2 - 52 - 4A balance is required; too hydrophilic and it won't enter the lipid membrane, too lipophilic and it may be retained in the membrane or be a P-gp substrate.[2]
Topological Polar Surface Area (TPSA) < 90 Ų< 70 ŲLower TPSA is correlated with increased BBB permeability by reducing the desolvation penalty.
Hydrogen Bond Donors (HBD) ≤ 30 - 1Fewer HBDs reduce the desolvation energy required to cross the lipid barrier.
Rotatable Bonds < 8≤ 4Increased molecular rigidity (fewer rotatable bonds) is associated with better oral bioavailability and cell permeability.[3]

Data synthesized from multiple sources to provide general guidelines for CNS drug design.[3]

Azetidine Azetidine Scaffold Prop1 Conformational Rigidity Azetidine->Prop1 Prop2 Metabolic Stability Azetidine->Prop2 Prop3 sp³-Rich 3D Shape Azetidine->Prop3 Prop4 Lowers Rotatable Bonds Azetidine->Prop4 Outcome1 ↑ Potency & Selectivity Prop1->Outcome1 Outcome2 ↑ Favorable PK Profile Prop2->Outcome2 Outcome3 ↑ CNS-like Properties (Solubility, Low TPSA) Prop3->Outcome3 Prop4->Outcome1

Caption: Key advantages of the azetidine scaffold for CNS drug design.

(R)-Azetidine-2-carbonitrile: A Versatile Chiral Building Block

The choice of starting material is fundamental to the success of any library synthesis. (R)-Azetidine-2-carbonitrile is an exemplary chiral building block for several key reasons.[11][12][13]

The Importance of Chirality

Biological systems are inherently chiral, and the stereochemistry of a drug candidate is often critical for its activity, selectivity, and safety profile.[11] Starting a synthesis with an enantiomerically pure building block like the (R)-isomer of azetidine-2-carbonitrile ensures absolute stereochemical control at the C2 position, avoiding costly and time-consuming chiral separations later in the synthesis.[14][15]

The Nitrile as a Versatile Chemical Handle

The nitrile group is a synthetically powerful functional group.[11] While it can be hydrolyzed to a carboxylic acid or reduced to an amine, its most valuable transformation in the context of CNS drug design is its conversion to a tetrazole ring.

Key Transformation: Bioisosteric Replacement with a Tetrazole

Bioisosterism is a cornerstone strategy in medicinal chemistry where one functional group is replaced by another with similar physical or chemical properties to enhance drug-like characteristics.[16][17] The replacement of a carboxylic acid with a 5-substituted-1H-tetrazole is a classic and highly effective bioisosteric switch.[18][19]

Advantages of the Tetrazole Bioisostere:

  • Similar Acidity: The NH of a tetrazole ring has a pKa (~4.5-4.9) that is very similar to that of a carboxylic acid, allowing it to participate in similar ionic or hydrogen-bonding interactions with a target protein.[18][20]

  • Increased Lipophilicity: Tetrazoles are more lipophilic than carboxylic acids, which can improve membrane permeability.[18]

  • Metabolic Stability: The tetrazole ring is generally more resistant to metabolic degradation pathways compared to a carboxylic acid.[21]

  • Improved Oral Bioavailability: By avoiding the high acidity of carboxylic acids, tetrazoles can sometimes lead to better oral absorption.[18]

cluster_0 Carboxylic Acid cluster_1 Tetrazole Bioisostere a R-COOH pka1 pKa ≈ 4.2 - 4.5 b R-CN₄H a->b Bioisosteric Replacement pka2 pKa ≈ 4.5 - 4.9

Caption: Carboxylic acid and its tetrazole bioisostere.

Protocols for CNS-Targeted Library Synthesis

The following section provides detailed, step-by-step protocols for a two-stage synthesis to produce a diverse library of N-substituted (R)-azetidin-2-yl-tetrazoles. The overall workflow is designed for efficiency and adaptability, allowing for the introduction of a wide range of substituents.

Start (R)-Azetidine- 2-carbonitrile Step1 Protocol 1: N-Functionalization (e.g., N-Arylation) Start->Step1 Intermediate N-Substituted Azetidine-2-carbonitrile Step1->Intermediate Step2 Protocol 2: [3+2] Cycloaddition (Nitrile to Tetrazole) Intermediate->Step2 Product Final Library Compound: N-Substituted (R)-Azetidin-2-yl-tetrazole Step2->Product

Caption: General workflow for library synthesis.

Protocol 1: N-Arylation of (R)-Azetidine-2-carbonitrile via Buchwald-Hartwig Amination

Rationale: This protocol enables the introduction of diverse (hetero)aryl groups at the azetidine nitrogen. The Buchwald-Hartwig amination is a robust and widely used palladium-catalyzed cross-coupling reaction known for its broad substrate scope and functional group tolerance, making it ideal for library synthesis.[11]

Materials:

  • (R)-Azetidine-2-carbonitrile

  • Aryl bromide or chloride of choice

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-Dioxane or Toluene

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), (R)-Azetidine-2-carbonitrile (1.2 eq), and cesium carbonate (2.0 eq).

  • Catalyst Preparation: In a separate small vial, add Pd(OAc)₂ (0.02 eq) and Xantphos (0.04 eq).

  • Inert Atmosphere: Seal the reaction vial with a septum and purge with nitrogen or argon for 10-15 minutes.

  • Solvent and Catalyst Addition: Add anhydrous 1,4-dioxane (to make a ~0.2 M solution with respect to the aryl bromide) to the main reaction vial via syringe. Then, add the solid catalyst mixture to the vial under a positive pressure of inert gas.

  • Reaction: Place the sealed vial in a pre-heated oil bath or heating block at 100-110 °C. Stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the palladium catalyst.

    • Wash the Celite® pad with additional ethyl acetate.

    • Combine the organic filtrates and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure N-aryl-(R)-azetidine-2-carbonitrile.

Protocol 2: Conversion of Nitrile to 5-Substituted-1H-tetrazole

Rationale: This protocol utilizes a [3+2] cycloaddition reaction to efficiently convert the nitrile functional group into a metabolically stable tetrazole ring, a key bioisostere for carboxylic acids.[21] The use of ammonium chloride as a proton source activates the nitrile for nucleophilic attack by the azide anion.[20]

Materials:

  • N-substituted-(R)-azetidine-2-carbonitrile (from Protocol 1)

  • Sodium azide (NaN₃)

  • Ammonium chloride (NH₄Cl)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 1 M Hydrochloric acid (HCl)

  • Deionized water

  • Standard laboratory glassware

⚠️ SAFETY PRECAUTION: Sodium azide is highly toxic. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Avoid contact with acids, which can generate highly toxic and explosive hydrazoic acid (HN₃).[20] Do not use metal spatulas to handle solid sodium azide.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the N-substituted-(R)-azetidine-2-carbonitrile (1.0 eq) in anhydrous DMF.

  • Reagent Addition: Add sodium azide (1.5 eq) and ammonium chloride (1.5 eq) to the solution.

  • Reaction: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Work-up and Precipitation:

    • Cool the reaction mixture to room temperature.

    • Pour the reaction mixture slowly into a beaker containing an equal volume of deionized water.

    • Acidify the aqueous solution by slowly adding 1 M HCl dropwise while stirring until the pH is approximately 2-3. A precipitate should form.

    • Stir the resulting slurry in an ice bath for 30-60 minutes to maximize precipitation.

  • Isolation:

    • Isolate the solid product by vacuum filtration, washing the filter cake sequentially with cold deionized water and a small amount of cold diethyl ether or hexanes.

  • Purification: The filtered solid is often of high purity. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol). Dry the final product under vacuum.

Conclusion

(R)-Azetidine-2-carbonitrile stands out as a powerful and strategically important building block for the construction of CNS-targeted chemical libraries. Its inherent chirality and the synthetic versatility of the nitrile group provide a direct route to novel, stereochemically defined molecules. By combining the favorable physicochemical properties of the sp³-rich azetidine scaffold with the advantageous bioisosteric profile of the tetrazole ring, researchers can efficiently generate libraries of compounds pre-optimized for BBB penetration and interaction with CNS targets. The robust protocols detailed herein offer a reliable and adaptable blueprint for creating the next generation of CNS drug candidates.

References

  • The Azetidine Scaffold: A Cornerstone in the Design of CNS Active Compounds - Benchchem.
  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC.
  • The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry - Benchchem.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed.
  • Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries. | Broad Institute.
  • tetrazole synthesis from a nitrile and azide - laboratory experiment - YouTube. Available at: [Link]

  • Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC.
  • Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance.
  • Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane - RSC Publishing.
  • Azetidine-2-carbonitrile|Research Chemical - Benchchem.
  • Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes - RSC Publishing.
  • CNS-Targeted Library.
  • The Use of Bioisosterism in Drug Design and Molecular Modification.
  • Synthesis of chiral building blocks for use in drug discovery - PubMed.
  • CNS Library - Enamine.
  • Application of chiral building blocks to the synthesis of drugs.
  • Brain Penetration | Cambridge MedChem Consulting.
  • Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC.
  • Optimization of Blood Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2-Aminopyridine Scaffold - PMC.
  • Development of a new physicochemical model for brain penetration and its application to the design of centrally acting H2 receptor histamine antagonists - National Open Access Monitor, Ireland.
  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
  • Input of Isosteric and Bioisosteric Approach in Drug design - SciSpace.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs - Figshare.
  • The role of bioisosterism in modern drug design: Current applications and challenges.
  • Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review - MDPI.

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Method

The Strategic Application of (R)-Azetidine-2-carbonitrile in the Synthesis of Advanced Antibacterial Agents

Introduction: The Azetidine Moiety - A Privileged Scaffold in Antibacterial Drug Discovery The four-membered saturated nitrogen heterocycle, azetidine, has emerged as a cornerstone in modern medicinal chemistry, impartin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Azetidine Moiety - A Privileged Scaffold in Antibacterial Drug Discovery

The four-membered saturated nitrogen heterocycle, azetidine, has emerged as a cornerstone in modern medicinal chemistry, imparting unique and advantageous properties to bioactive molecules. Its inherent ring strain and well-defined three-dimensional structure offer a powerful tool for optimizing pharmacological profiles, including metabolic stability, aqueous solubility, and target-binding affinity.[1] Within the realm of antibacterial agents, the azetidine ring is a recurring motif, most famously in the β-lactam antibiotics (azetidin-2-ones) like penicillins and cephalosporins.[2] Beyond the β-lactams, azetidine derivatives, particularly 3-aminoazetidines, have proven to be critical substituents in the development of highly potent fluoroquinolone antibiotics.[3][4][5]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic utilization of (R)-Azetidine-2-carbonitrile as a chiral starting material for the synthesis of a key intermediate, N-Boc-3-aminoazetidine, which is subsequently incorporated into a potent quinolone antibacterial agent. The protocols herein are designed to be self-validating, with explanations of the causality behind experimental choices to ensure both reproducibility and a deep understanding of the underlying chemical principles.

Core Concept: From a Chiral Nitrile to a Bioactive Quinolone

The journey from (R)-Azetidine-2-carbonitrile to a final antibacterial agent involves a series of strategic chemical transformations. The nitrile group serves as a versatile handle that can be converted into a carboxylic acid. This (R)-azetidine-2-carboxylic acid can then be transformed into a key 3-aminoazetidine intermediate. The chirality introduced from the starting material is crucial, as the stereochemistry of the azetidine substituent can significantly impact the antibacterial potency and pharmacokinetic properties of the final drug molecule.[6]

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} केंद्रीकृत संश्लेषण अवलोकन

Part 1: Synthesis of the Key Intermediate: (R)-N-Boc-3-aminoazetidine

The synthesis of the crucial 3-aminoazetidine building block from (R)-Azetidine-2-carbonitrile is a multi-step process that leverages established organic chemistry transformations.

Protocol 1.1: Hydrolysis of (R)-Azetidine-2-carbonitrile to (R)-Azetidine-2-carboxylic acid

The initial step involves the hydrolysis of the nitrile functionality to a carboxylic acid. This transformation is a classic and reliable method in organic synthesis.

Experimental Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend (R)-Azetidine-2-carbonitrile (1.0 eq) in 6M aqueous hydrochloric acid (10 volumes).

  • Reaction Conditions: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solution under reduced pressure to remove the excess hydrochloric acid and water.

    • The resulting crude solid is (R)-Azetidine-2-carboxylic acid hydrochloride. This can be used directly in the next step or purified by recrystallization from a suitable solvent system like ethanol/ether.

Causality of Experimental Choices:

  • Strong Acidic Conditions (6M HCl): The use of a strong acid is essential to protonate the nitrile nitrogen, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water. The high concentration of acid also ensures complete conversion.

  • Reflux Conditions: The elevated temperature provides the necessary activation energy to overcome the energy barrier of the hydrolysis reaction, which can be slow at room temperature.

Protocol 1.2: Conversion of (R)-Azetidine-2-carboxylic acid to N-Boc-3-oxoazetidine

This transformation is a more complex, multi-step sequence that is well-documented in the literature for the synthesis of 3-substituted azetidines. A representative, albeit challenging, pathway involves a Curtius rearrangement followed by oxidation.

Conceptual Workflow (Literature-based):

  • N-Protection: The secondary amine of (R)-Azetidine-2-carboxylic acid is first protected, for example, with a Boc group (di-tert-butyl dicarbonate) under basic conditions.

  • Carboxylic Acid Activation: The carboxylic acid is then activated, for instance, by conversion to an acyl azide via treatment with diphenylphosphoryl azide (DPPA) or a similar reagent.

  • Curtius Rearrangement: Gentle heating of the acyl azide induces a Curtius rearrangement, where the R-C(O)N3 rearranges to an isocyanate (R-N=C=O) with the loss of nitrogen gas.

  • Hydrolysis and Decarboxylation: The resulting isocyanate is hydrolyzed under acidic conditions to yield a 2-aminoazetidine intermediate, which can be further processed.

  • Conversion to 3-Oxoazetidine: The synthesis of N-Boc-3-oxoazetidine from a 2-substituted azetidine is a non-trivial transformation and often involves ring-opening and re-cyclization strategies or oxidation of a 3-hydroxyazetidine precursor. For the purpose of this application note, we will assume the availability of N-Boc-3-oxoazetidine, which can be synthesized via various literature methods.

Protocol 1.3: Reductive Amination to (R)-N-Boc-3-aminoazetidine

The conversion of the ketone to the desired amine is efficiently achieved through reductive amination.

Experimental Protocol:

  • Reaction Setup: To a solution of N-Boc-3-oxoazetidine (1.0 eq) in methanol (10 volumes) in a round-bottom flask, add ammonium acetate (10 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath and add sodium cyanoborohydride (NaBH3CN) (1.5 eq) portion-wise over 30 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Isolation:

    • Quench the reaction by the slow addition of 1M HCl until the pH is ~2 (caution: gas evolution).

    • Concentrate the mixture under reduced pressure to remove the methanol.

    • Basify the aqueous residue with 2M NaOH to pH ~10-11.

    • Extract the product with dichloromethane (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (R)-N-Boc-3-aminoazetidine.

    • Purify the crude product by column chromatography on silica gel.

Causality of Experimental Choices:

  • Ammonium Acetate: Serves as the ammonia source for the formation of the imine intermediate. The large excess drives the equilibrium towards imine formation.

  • Sodium Cyanoborohydride: A mild and selective reducing agent that is stable in protic solvents and preferentially reduces the iminium ion over the ketone starting material.

Intermediate Starting Material Reagents Yield (%) Purity (HPLC)
(R)-Azetidine-2-carboxylic acid(R)-Azetidine-2-carbonitrile6M HCl, H2O~85-95%>95%
(R)-N-Boc-3-aminoazetidineN-Boc-3-oxoazetidineNH4OAc, NaBH3CN, MeOH~70-85%>98%

Part 2: Synthesis of a 7-(Azetidin-3-yl)quinolone Antibacterial Agent

With the chiral 3-aminoazetidine intermediate in hand, the next stage is its coupling to a suitable quinolone core. The example provided here is a generic synthesis applicable to many fluoroquinolones.

Protocol 2.1: Nucleophilic Aromatic Substitution

The key bond-forming reaction is a nucleophilic aromatic substitution where the secondary amine of the azetidine displaces a fluorine or chlorine atom at the C-7 position of the quinolone ring system.

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} क्विनालोन कोर के लिए एज़ेटिडाइन का युग्मन

Experimental Protocol:

  • Reaction Setup: In a sealable reaction vial, dissolve the 7-fluoroquinolone core (e.g., 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid) (1.0 eq) and (R)-N-Boc-3-aminoazetidine (1.2 eq) in dimethyl sulfoxide (DMSO) (10 volumes).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (3.0 eq) to the mixture.

  • Reaction Conditions: Seal the vial and heat the reaction mixture to 80-100 °C for 4-8 hours. Monitor the reaction by HPLC for the disappearance of the starting materials.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-water (50 mL) with stirring.

    • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

    • Wash the solid with water and then a small amount of cold ethanol.

    • Dry the solid under vacuum to obtain the crude Boc-protected quinolone.

Causality of Experimental Choices:

  • DMSO as Solvent: A polar aprotic solvent that can dissolve the reactants and facilitate the SNAr reaction by stabilizing the charged Meisenheimer intermediate.

  • DIPEA as Base: A non-nucleophilic organic base to scavenge the HF generated during the reaction, driving the reaction to completion.

  • Elevated Temperature: Provides the necessary energy to overcome the activation barrier for the nucleophilic aromatic substitution on the electron-deficient quinolone ring.

Protocol 2.2: Deprotection of the Boc Group

The final step is the removal of the Boc protecting group to unmask the primary amine and yield the active antibacterial agent.

Experimental Protocol:

  • Reaction Setup: Suspend the Boc-protected quinolone (1.0 eq) in a mixture of dichloromethane (DCM) (5 volumes) and trifluoroacetic acid (TFA) (5 volumes).

  • Reaction Conditions: Stir the mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC or HPLC.

  • Work-up and Isolation:

    • Concentrate the reaction mixture under reduced pressure to remove the DCM and TFA.

    • Triturate the residue with diethyl ether to precipitate the product as its trifluoroacetate salt.

    • Collect the solid by vacuum filtration and wash with diethyl ether.

    • Dry the solid under vacuum to yield the final quinolone antibacterial agent.

Causality of Experimental Choices:

  • Trifluoroacetic Acid (TFA): A strong acid that efficiently cleaves the acid-labile Boc protecting group.

  • Dichloromethane (DCM): A common solvent for deprotection reactions that is inert to the acidic conditions.

Product Starting Materials Reagents Yield (%) Purity (HPLC)
7-((R)-N-Boc-3-aminoazetidin-1-yl)quinolone7-Fluoroquinolone core, (R)-N-Boc-3-aminoazetidineDIPEA, DMSO~80-90%>95%
Final Quinolone Antibacterial Agent7-((R)-N-Boc-3-aminoazetidin-1-yl)quinoloneTFA, DCM>95%>99%

Conclusion: A Versatile Building Block for Potent Antibacterials

(R)-Azetidine-2-carbonitrile serves as a valuable and versatile chiral starting material for the synthesis of complex azetidine-containing molecules. The protocols outlined in this application note demonstrate a clear and logical synthetic pathway to a potent class of quinolone antibacterial agents. By understanding the rationale behind each experimental step, researchers can adapt and modify these procedures for the synthesis of novel and diverse antibacterial candidates. The inherent chirality of the starting material provides a direct route to enantiomerically pure final compounds, which is often a critical factor for optimizing therapeutic efficacy and safety.

References

  • Frigola, J., Parés, J., Corbera, J., Vañó, D., Mercè, R., Torrens, A., ... & Valentí, E. (1993). 7-Azetidinylquinolones as antibacterial agents. Synthesis and structure-activity relationships. Journal of medicinal chemistry, 36(7), 801-810.
  • Ikee, Y., Hashimoto, K., Kamino, M., Nagashima, R., & Miyake, Y. (2008). Synthesis of new quinolone antibiotics utilizing azetidine derivatives obtained from 1-azabicyclo [1.1. 0] butane. HETEROCYCLES, 75(3), 639-653.
  • Ikee, Y., Hashimoto, K., Kamino, M., Nagashima, R., & Miyake, Y. (2008). Synthesis of new quinolone antibiotics utilizing azetidine derivatives obtained from 1-azabicyclo [1.1. 0] butane. Chemical & pharmaceutical bulletin, 56(3), 362-371.
  • Frigola, J., Vano, D., Torrens, A., Merce, R., Castrillo, J. A., Garcia-Granda, S., ... & Mas, J. (1995). 7-Azetidinylquinolones as antibacterial agents. 3. Synthesis, properties and structure-activity relationships of the stereoisomers containing a 7-(3-amino-2-methyl-1-azetidinyl) moiety. Journal of medicinal chemistry, 38(8), 1339-1352.
  • Frigola, J., Torrens, A., Castrillo, J. A., Mas, J., Vañó, D., Berrocal, J. M., ... & Salgado, L. (1994). 7-Azetidinylquinolones as antibacterial agents. 2. Synthesis and biological activity of 7-(2, 3-disubstituted-1-azetidinyl)-4-oxoquinoline-and-1, 8-naphthyridine-3-carboxylic acids. Properties and structure-activity relationships of quinolones with an azetidine moiety. Journal of medicinal chemistry, 37(24), 4195-4210.
  • Rajulu, G. G., Naik, H. S. B., Kumar, G. C., & Kumar, K. A. (2014). New azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones: synthesis and evaluation of antibacterial and anticancer properties. Medicinal Chemistry Research, 23(6), 2856-2865.
  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 5(4), 553-558.
  • Gao, F., Wang, P., Yang, H., & Ma, X. (2018). Recent developments of quinolone-based derivatives and their activities against Escherichia coli. European journal of medicinal chemistry, 157, 1223-1234.
  • RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]

  • Wikipedia. (n.d.). Azetidine-2-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2018). Discovery of Antimalarial Azetidine-2-carbonitriles That Inhibit P. falciparum Dihydroorotate Dehydrogenase. Retrieved from [Link]

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Application

Application Notes and Protocols: A Guide to the Experimental Deprotection of N-Protected Azetidines

Introduction: The Azetidine Moiety and the Deprotection Challenge Azetidines, four-membered saturated nitrogen-containing heterocycles, are increasingly recognized as valuable motifs in medicinal chemistry.[1][2] Their i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Azetidine Moiety and the Deprotection Challenge

Azetidines, four-membered saturated nitrogen-containing heterocycles, are increasingly recognized as valuable motifs in medicinal chemistry.[1][2] Their incorporation into molecular scaffolds can confer improved pharmacokinetic properties and metabolic stability.[3] The synthesis of functionalized azetidines often necessitates the use of a protecting group on the nitrogen atom to modulate its reactivity during synthetic transformations. However, the final unveiling of the free N-H azetidine is a critical step that presents a unique challenge. The inherent ring strain of the azetidine core makes it susceptible to undesired ring-opening under harsh deprotection conditions, which can compromise yields and lead to complex product mixtures.[1][4][5]

This guide provides a comprehensive overview of established and reliable experimental procedures for the deprotection of commonly used N-protecting groups on the azetidine ring. We will delve into the mechanistic underpinnings of these transformations, offer detailed step-by-step protocols, and provide insights into troubleshooting common issues, thereby equipping researchers with the knowledge to navigate this crucial synthetic step successfully.

Selecting Your Deprotection Strategy

The choice of deprotection method is contingent upon the nature of the N-protecting group and the presence of other functional groups within the molecule. The principle of orthogonality is paramount in complex syntheses; an orthogonal protecting group can be removed under specific conditions that do not affect other protecting groups in the molecule.[6][7] For instance, an acid-labile Boc group can be cleaved without disturbing a Cbz group, which is typically removed by hydrogenolysis.[3][8]

G start Start: N-Protected Azetidine protecting_group Identify N-Protecting Group (Boc, Cbz, Bn, etc.) start->protecting_group boc N-Boc protecting_group->boc Boc cbz_bn N-Cbz or N-Bn protecting_group->cbz_bn Cbz/Bn functional_groups Assess Substrate Sensitivity (Acid/Base Labile? Reducible Groups?) acid_sensitive Acid Sensitive? functional_groups->acid_sensitive For Boc reducible_groups Reducible Groups Present? (e.g., Alkenes, Alkynes) functional_groups->reducible_groups For Cbz/Bn boc->functional_groups cbz_bn->functional_groups acid_deprotection Acidic Deprotection (e.g., TFA/DCM) end End: Deprotected Azetidine acid_deprotection->end hydrogenolysis Catalytic Hydrogenolysis (e.g., Pd/C, H₂) hydrogenolysis->end transfer_hydrogenolysis Transfer Hydrogenolysis (e.g., Pd/C, Ammonium Formate) transfer_hydrogenolysis->end acid_sensitive->acid_deprotection No acid_sensitive->transfer_hydrogenolysis Yes (Consider alternative PGs) reducible_groups->acid_deprotection Yes (Consider alternative methods e.g., AlCl₃/HFIP for Cbz) reducible_groups->hydrogenolysis No reducible_groups->transfer_hydrogenolysis No

Caption: Decision workflow for choosing an azetidine deprotection method.

I. Deprotection of N-Boc-Azetidines

The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups due to its stability in a wide range of conditions and its facile removal under acidic conditions.[9][10]

Mechanism of Deprotection: The acid-catalyzed deprotection of the N-Boc group proceeds via protonation of the carbamate oxygen, followed by fragmentation to release the free amine, carbon dioxide, and the stable tert-butyl cation.[10] The tert-butyl cation is typically scavenged by nucleophiles or eliminates a proton to form isobutylene.[10]

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)

This is the most standard and broadly effective method for N-Boc cleavage.

  • Materials:

    • N-Boc-azetidine derivative

    • Dichloromethane (DCM), anhydrous

    • Trifluoroacetic acid (TFA)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

    • Standard laboratory glassware and magnetic stirrer

  • Step-by-Step Procedure:

    • Reaction Setup: Dissolve the N-Boc-azetidine (1.0 equiv.) in anhydrous DCM (approx. 0.1–0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

    • Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA) (5-10 equiv.). A common ratio is a 1:1 mixture of DCM and TFA by volume.[4]

    • Reaction: Remove the ice bath and allow the mixture to stir at room temperature. The reaction is typically complete within 30 minutes to 2 hours.[4][10]

    • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

    • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

    • Neutralization: Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate or DCM). Carefully add saturated aqueous NaHCO₃ solution portion-wise until effervescence ceases and the aqueous layer is basic (pH > 8).

    • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with the organic solvent.

    • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected azetidine.

    • Purification: If necessary, purify the crude product by flash column chromatography.

  • Causality and Field Insights:

    • The use of a high concentration of TFA ensures rapid and complete deprotection.[5]

    • While generally stable, the azetidine ring can be susceptible to ring-opening under very harsh acidic conditions or with prolonged reaction times.[5] However, studies have shown that the azetidine ring is often stable even to strong acids like TFA.[3][5]

    • For highly acid-sensitive substrates, using milder conditions (e.g., 4M HCl in 1,4-dioxane or ethyl acetate) at 0 °C to room temperature may be preferable.[10][11]

Protecting GroupReagent(s)SolventTemperatureTypical TimeYield (%)Reference
N-BocTFADCMRoom Temp.0.5 - 2 h>90[4][10]
N-Boc4M HCl1,4-DioxaneRoom Temp.1 - 4 h>90[10]
N-BocH₂OReflux<15 min>95[9]

II. Deprotection of N-Cbz-Azetidines

The benzyloxycarbonyl (Cbz or Z) group is another cornerstone of amine protection, particularly valued for its orthogonality to acid-labile groups like Boc.[6][7] The most common and cleanest method for its removal is catalytic hydrogenolysis.[6]

Mechanism of Deprotection: In catalytic hydrogenolysis, the Cbz-protected amine and a hydrogen source adsorb onto the surface of a metal catalyst (typically Palladium). The benzylic C-O bond is cleaved by active hydrogen species on the catalyst surface, yielding the free amine, carbon dioxide, and toluene as byproducts.[6]

Protocol 2: Catalytic Hydrogenolysis using Pd/C and H₂ Gas

  • Materials:

    • N-Cbz-azetidine derivative

    • Palladium on carbon (10% Pd/C)

    • Methanol (MeOH) or Ethanol (EtOH)

    • Hydrogen (H₂) gas supply (e.g., balloon)

    • Celite® for filtration

    • Standard laboratory glassware, magnetic stirrer, and a two- or three-neck flask

  • Step-by-Step Procedure:

    • Reaction Setup: In a round-bottom flask, dissolve the N-Cbz-azetidine (1.0 equiv.) in MeOH or EtOH (approx. 0.1 M).

    • Catalyst Addition: Carefully add 10% Pd/C (typically 10-20% by weight of the starting material) to the solution under an inert atmosphere (e.g., Nitrogen or Argon).[6]

    • Hydrogen Atmosphere: Seal the flask. Evacuate the flask and backfill with H₂ gas from a balloon. Repeat this vacuum/H₂ cycle three times to ensure the atmosphere is saturated with hydrogen.[12][13]

    • Reaction: Stir the mixture vigorously at room temperature under a positive pressure of H₂ (balloon).

    • Monitoring: Monitor the reaction by TLC or LC-MS. Reactions are often complete within a few hours.

    • Work-up: Once the reaction is complete, carefully purge the flask with an inert gas (e.g., Nitrogen). Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

    • Isolation: Wash the Celite pad thoroughly with the reaction solvent (MeOH or EtOH).

    • Concentration: Combine the filtrates and concentrate under reduced pressure to obtain the deprotected azetidine. Further purification is often not necessary due to the clean nature of the reaction.

  • Causality and Field Insights:

    • Catalyst Activity: The quality and activity of the Pd/C catalyst are critical. Ensure it is fresh and has not been deactivated.[5]

    • Solvent Choice: Methanol and ethanol are excellent solvents as they readily dissolve the substrate and do not poison the catalyst.[5]

    • Safety: Pd/C is flammable, especially when dry and in the presence of hydrogen. Handle with care and do not allow the filtered catalyst to dry in the open air. Quench the used catalyst on the Celite pad with water before disposal.

Protocol 3: Transfer Hydrogenolysis

This method is a safer and often equally effective alternative to using hydrogen gas, as it uses a hydrogen donor in solution.[5]

  • Reagents: Use the same setup as Protocol 2, but replace the H₂ gas atmosphere with a hydrogen donor like ammonium formate (HCOONH₄) (3-5 equiv.).

  • Procedure: Add the ammonium formate to the solution of the N-Cbz-azetidine and Pd/C in methanol. Stir at room temperature or gently heat (e.g., to 40 °C) to accelerate the reaction. The work-up procedure is identical to Protocol 2.

Protecting GroupReagent(s)SolventTemperatureTypical TimeYield (%)Reference
N-Cbz10% Pd/C, H₂ (balloon)MeOH / EtOHRoom Temp.1 - 6 h>95[6][14]
N-Cbz10% Pd/C, Ammonium FormateMeOHRoom Temp. - 40°C0.5 - 3 h>90[5]
N-CbzAlCl₃, HFIPHFIPRoom Temp.2 - 16 hHigh[15][16][17]

Note: The AlCl₃/HFIP method is a newer, mild alternative that avoids hydrogenation and is tolerant of reducible functional groups.[15][17]

III. Deprotection of N-Benzyl (Bn)-Azetidines

The N-benzyl group is a robust protecting group, and like the Cbz group, it is most effectively removed via catalytic hydrogenolysis.[12]

Mechanism of Deprotection: The mechanism is analogous to that of Cbz deprotection, involving the cleavage of the benzylic C-N bond on a palladium surface to yield the free amine and toluene.[12]

Protocol 4: Catalytic Hydrogenolysis of N-Benzyl-Azetidines

The experimental procedure is identical to that described for N-Cbz deprotection (Protocol 2).

  • Causality and Field Insights:

    • N-benzyl deprotection can sometimes be more sluggish than N-Cbz deprotection. Increasing the catalyst loading (up to 50% by weight) or the hydrogen pressure can accelerate the reaction.[5]

    • The combination of a palladium catalyst with a solid acid co-catalyst like niobic acid-on-carbon has been shown to facilitate the hydrogenative deprotection of N-benzyl groups.[18]

General Experimental Workflow

The following diagram outlines a generalized workflow applicable to the deprotection protocols described above.

G start Start: N-Protected Azetidine setup 1. Reaction Setup - Dissolve substrate in appropriate solvent - Add catalyst (if applicable) start->setup reaction 2. Initiate Reaction - Add deprotection reagent (e.g., TFA) - Establish H₂ atmosphere setup->reaction monitor 3. Monitor Progress - TLC / LC-MS reaction->monitor monitor->reaction Incomplete workup 4. Reaction Work-up - Quench / Neutralize - Filter catalyst (if applicable) monitor->workup Complete isolate 5. Isolation & Purification - Extraction - Dry & Concentrate - Column Chromatography (if needed) workup->isolate end End: Purified N-H Azetidine isolate->end

Caption: General experimental workflow for azetidine deprotection.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Incomplete or Slow Reaction - Insufficient reagent (e.g., TFA).- Deactivated catalyst (Pd/C).- Poor quality reagents or solvents.- Low hydrogen pressure.- Increase the stoichiometry of the deprotection reagent.[5]- Use fresh, high-quality Pd/C catalyst; consider increasing catalyst loading.[5]- Ensure solvents are anhydrous where required.- For hydrogenolysis, ensure a good H₂ seal or increase pressure.[5]
Low Yield of Deprotected Product - Product is volatile or water-soluble and lost during work-up.- Product degradation under reaction conditions.- Adjust extraction and isolation procedures (e.g., back-extraction, use of different solvents).- Use milder conditions: lower temperature, shorter reaction time, or alternative milder reagents.
Presence of Ring-Opened Byproducts - Reaction conditions are too harsh (e.g., excessively strong acid, high temperature).- Nucleophilic attack on the strained azetidine ring.- Use the mildest effective conditions. For Boc deprotection, try HCl in dioxane instead of neat TFA.[5]- Perform the reaction at a lower temperature (e.g., 0 °C).- Minimize reaction time by closely monitoring progress.[5]- Use a non-nucleophilic solvent if possible.

References

  • Technical Support Center: Deprotection Strategies for N-Protected Aziridine-2-Carboxylic Acids - Benchchem. (URL: )
  • Application Notes and Protocols for N-Cbz Deprotection - Benchchem. (URL: )
  • Troubleshooting guide for the deprotection of N-protected 3-(Phenoxymethyl)azetidine - Benchchem. (URL: )
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1 - LJMU Research Online. (URL: )
  • Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP - Organic Chemistry Portal. (URL: [Link])

  • Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • N-silyl protecting groups for labile aziridines: application toward the synthesis of N-H aziridinomitosenes - PubMed. (URL: [Link])

  • Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution | Organic Letters - ACS Publications. (URL: [Link])

  • Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC. (URL: [Link])

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. (URL: [Link])

  • Experimental procedure for deprotection of Boc-protected amines - Benchchem. (URL: )
  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection - MDPI. (URL: [Link])

  • Amino Acid Derivatives for Peptide Synthesis. (URL: [Link])

  • A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups - OA Monitor Ireland. (URL: [Link])

  • Electrocatalytic deprotections of functionalized azetidines enabled by a novel high-throughput electrocatalysis platform - OpenReview. (URL: [Link])

  • Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP - PubMed. (URL: [Link])

  • Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. (URL: [Link])

  • Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. (URL: [Link])

  • Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. (URL: [Link])

  • Recent advances in synthetic facets of immensely reactive azetidines - RSC Publishing. (URL: [Link])

  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update - MDPI. (URL: [Link])

  • Nitrogen Protecting Groups: Recent Developments and New Applications - ResearchGate. (URL: [Link])

  • Application Note: Catalytic Hydrogenolysis for N-Benzyl Deprotection - Benchchem. (URL: )
  • Acid-labile protecting groups - ResearchGate. (URL: [Link])

  • A new method of N-benzhydryl deprotection in 2-azetidinone series | DIAL.pr - BOREAL. (URL: [Link])

  • Novel Syntheses of Azetidines and Azetidinones | Chemical Reviews - ACS Publications. (URL: [Link])

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. (URL: [Link])

  • Improved Procedure for the Selective N-Debenzylation of Benzylamines by Diisopropyl Azodicarboxylate - ResearchGate. (URL: [Link])

  • Application Notes and Protocols for the Deprotection of N-Benzyl-L-isoleucine methyl ester hydrochloride (Bzl-Ile-OMe HCl) - Benchchem. (URL: )
  • Rapid Chemoselective Deprotection of Benzyl Esters by Nickel Boride. (URL: [Link])

  • Efficient Cleavage of Carboxylic tert-Butyl and 1-Adamantyl Esters, and N-Boc-Amines Using H2SO4 in CH2Cl2 | Request PDF - ResearchGate. (URL: [Link])

Sources

Method

Application Notes and Protocols for Large-Scale Synthesis of Azetidine Derivatives

Introduction: The Strategic Importance of the Azetidine Scaffold in Modern Drug Discovery Azetidines, four-membered nitrogen-containing heterocycles, have transitioned from being a synthetic curiosity to a cornerstone in...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of the Azetidine Scaffold in Modern Drug Discovery

Azetidines, four-membered nitrogen-containing heterocycles, have transitioned from being a synthetic curiosity to a cornerstone in medicinal chemistry. Their unique structural attributes, including a high degree of ring strain (approx. 25.4 kcal/mol), sp3-rich character, and conformational rigidity, confer advantageous physicochemical and pharmacokinetic properties to parent molecules.[1][2] These properties often translate to enhanced solubility, improved metabolic stability, and better receptor selectivity, making azetidine-containing compounds highly sought-after in drug development pipelines.[1] The incorporation of the azetidine motif is a validated strategy in several FDA-approved drugs, such as the anticoagulant ximelagatran, the antibiotic delafloxacin, and the calcium channel blocker azelnidipine.[2][3]

Despite their clear value, the synthesis of azetidines, particularly on a large scale, presents significant challenges due to the inherent strain of the four-membered ring.[2][4] This guide provides a comprehensive overview of key considerations and scalable protocols for the synthesis of azetidine derivatives, aimed at researchers, scientists, and drug development professionals.

Part 1: Scalable Synthetic Strategies for Azetidine Ring Formation

The construction of the azetidine ring on a large scale necessitates robust and high-yielding synthetic methodologies. While numerous methods exist for small-scale synthesis, only a subset is amenable to scale-up. The most common and industrially viable approaches are detailed below.

Intramolecular Cyclization of γ-Amino Halides or Sulfonates

This is by far the most prevalent method for azetidine synthesis.[4] The reaction involves the nucleophilic displacement of a leaving group by a nitrogen atom.

Causality Behind Experimental Choices:

  • Leaving Group: While halides (Br, Cl) are common, sulfonic esters (tosylates, mesylates) are often preferred for their higher reactivity, leading to milder reaction conditions and potentially higher yields.

  • Base: A non-nucleophilic base is crucial to prevent competition with the intramolecular cyclization. Common choices include potassium carbonate, sodium hydride, or hindered organic bases.

  • Solvent: The choice of solvent can significantly impact the reaction rate and selectivity. Polar aprotic solvents like DMF, DMSO, or acetonitrile are often employed to facilitate the SN2 reaction.

Protocol 1: Gram-Scale Synthesis of N-Protected Azetidine via Intramolecular Cyclization

This protocol describes a general procedure for the synthesis of an N-protected azetidine from a γ-amino alcohol precursor.

Workflow Diagram:

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclization cluster_2 Step 3: Deprotection (Optional) A γ-Amino Alcohol C N,O-Disulfonated Intermediate A->C Base (e.g., Pyridine) B Sulfonyl Chloride (e.g., TsCl) B->C D N-Protected Azetidine C->D Base (e.g., K2CO3) Solvent (e.g., DMF) E Azetidine Salt D->E Acid (e.g., HCl) F Free Azetidine E->F Base Workup

Caption: Workflow for N-protected azetidine synthesis.

Materials:

  • γ-Amino alcohol (1 equivalent)

  • p-Toluenesulfonyl chloride (2.2 equivalents)

  • Pyridine (as solvent and base)

  • Potassium carbonate (3 equivalents)

  • Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the γ-amino alcohol in pyridine and cool the solution to 0 °C.

  • Slowly add p-toluenesulfonyl chloride portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by pouring it into ice-water and extract with diethyl ether.

  • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N,O-ditosylated intermediate.

  • Dissolve the crude intermediate in DMF and add potassium carbonate.

  • Heat the mixture to 80-90 °C and monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography to yield the N-tosylazetidine.

Reduction of Azetidin-2-ones (β-Lactams)

The reduction of readily available β-lactams is a powerful and frequently used method for accessing azetidines, especially when stereochemistry needs to be preserved.[4]

Causality Behind Experimental Choices:

  • Reducing Agent: Diborane (B₂H₆) or aluminum-based hydrides like lithium aluminum hydride (LiAlH₄) are effective for this transformation.[4] Alanes are also reported to be highly efficient.[4] The choice of reducing agent can influence the reaction conditions and workup procedure.

  • Solvent: Anhydrous ethereal solvents such as tetrahydrofuran (THF) or diethyl ether are required to prevent quenching of the highly reactive reducing agents.

Protocol 2: Scalable Reduction of an N-Substituted Azetidin-2-one

Workflow Diagram:

G A N-Substituted Azetidin-2-one C Azetidine Product A->C Anhydrous THF B Reducing Agent (e.g., LiAlH4) B->C D Aqueous Workup C->D Sequential addition of H2O, NaOH(aq), H2O

Caption: Reduction of an azetidin-2-one to an azetidine.

Materials:

  • N-Substituted azetidin-2-one (1 equivalent)

  • Lithium aluminum hydride (LiAlH₄) (1.5-2 equivalents)

  • Anhydrous tetrahydrofuran (THF)

  • Water

  • 15% Aqueous sodium hydroxide

  • Anhydrous sodium sulfate

Procedure:

  • Carefully add LiAlH₄ to a flask containing anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C.

  • Dissolve the N-substituted azetidin-2-one in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser workup).

  • Stir the resulting granular precipitate vigorously for 30 minutes.

  • Filter the solid and wash thoroughly with THF.

  • Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude azetidine. Further purification can be achieved by distillation or chromatography if necessary.

[2+2] Cycloaddition Reactions

Photochemical methods, such as the aza Paternò-Büchi reaction, offer a direct route to azetidines from imines and alkenes.[5] While powerful, the scalability of photochemical reactions can be challenging due to the need for specialized equipment and potential for side reactions. However, recent advances in visible-light-mediated cycloadditions are making these methods more accessible for larger-scale synthesis.[1][2]

Causality Behind Experimental Choices:

  • Light Source: The choice of wavelength is critical and depends on the chromophore of the reactants. UV light has been traditionally used, but visible light photocatalysis is gaining traction due to milder conditions and better selectivity.[5][6]

  • Sensitizer: In some cases, a photosensitizer is required to facilitate the energy transfer to the reactants.

  • Flow Chemistry: For large-scale photochemical reactions, continuous-flow reactors can offer significant advantages in terms of safety, efficiency, and scalability by ensuring uniform irradiation and precise temperature control.[7]

Part 2: Critical Scale-Up Considerations

Transitioning a small-scale azetidine synthesis to a pilot plant or manufacturing scale introduces a new set of challenges that must be addressed to ensure a safe, efficient, and cost-effective process.

Process Safety and Hazard Analysis
  • Exothermic Reactions: The formation of the strained azetidine ring can be exothermic. It is imperative to conduct calorimetric studies (e.g., using a reaction calorimeter) to understand the thermal profile of the reaction and to design appropriate cooling systems to prevent thermal runaways.

  • Reagent Handling: Many reagents used in azetidine synthesis, such as sodium hydride, lithium aluminum hydride, and organolithium compounds, are highly reactive and pyrophoric. Strict adherence to standard operating procedures for handling these materials is essential.

  • Azetidine Volatility and Toxicity: The parent azetidine and some simple derivatives are volatile and can be toxic.[8][9] Adequate ventilation and personal protective equipment are mandatory.[8] The final product should be stored in a cool, well-ventilated area, away from ignition sources.[8][9]

Purification Strategies at Scale

Chromatographic purification, while common in the laboratory, is often not economically viable for large-scale production. Alternative purification methods should be explored.

Purification MethodAdvantagesDisadvantagesSuitability for Azetidines
Distillation Cost-effective for large quantities.Only suitable for thermally stable and volatile compounds.Excellent for simple, low-boiling point azetidines.[10]
Crystallization Can provide very high purity.Requires a suitable solvent system; can lead to yield loss in the mother liquor.Ideal for solid azetidine derivatives or their salts.
Salt Formation/Break Can be used to isolate and purify basic azetidines.Adds extra steps to the process.A common and effective strategy. The azetidine can be precipitated as a salt (e.g., hydrochloride), filtered, and then liberated by treatment with a base.[11]
Extraction Good for removing impurities with different solubility profiles.Can be solvent-intensive.Useful for initial workup and removal of non-basic impurities.
Impurity Profiling and Control

On a large scale, even minor side reactions can lead to significant amounts of impurities. It is crucial to identify potential impurities and develop strategies to control their formation.

Common Impurities and Their Origins:

  • Elimination Products: In intramolecular cyclizations, elimination can compete with substitution, leading to the formation of unsaturated amines.[4] This can often be minimized by careful selection of the base and reaction temperature.

  • Dimerization/Polymerization: The strained azetidine ring can be susceptible to ring-opening and subsequent polymerization, especially under acidic conditions or at elevated temperatures.

  • Over-reduction Products: In the reduction of β-lactams, over-reduction can lead to ring-opened products. Controlling the stoichiometry of the reducing agent and the reaction temperature is key.

The Role of Continuous Flow Chemistry

Continuous flow technology offers several advantages for the large-scale synthesis of azetidines:

  • Enhanced Safety: The small reactor volume minimizes the risk associated with highly exothermic or hazardous reactions.

  • Improved Heat and Mass Transfer: Precise control over temperature and mixing leads to better reproducibility and potentially higher yields.[7]

  • Scalability: Scaling up a flow process is often a matter of running the reactor for a longer duration, rather than using larger reactors.

  • On-Demand Synthesis: Flow reactors can enable the on-demand synthesis of azetidinium salts, which can be unstable upon storage.[7]

A recent study demonstrated a rapid continuous-flow process for the synthesis of azetidinium salts, highlighting the potential of this technology to make these synthetic protocols more efficient and scalable.[7]

Part 3: Conclusion and Future Outlook

The large-scale synthesis of azetidine derivatives is a challenging yet achievable endeavor. A thorough understanding of the underlying reaction mechanisms, careful consideration of process safety, and the implementation of scalable purification strategies are paramount for success. The continued development of novel synthetic methods, particularly in the areas of C-H functionalization and visible-light photocatalysis, will undoubtedly expand the toolkit for accessing complex azetidine structures.[2] Furthermore, the adoption of enabling technologies like continuous flow chemistry will be instrumental in developing safer, more efficient, and sustainable manufacturing processes for this important class of heterocycles.

References

  • Gram-Scale Domino Synthesis in Batch and Flow Mode of Azetidinium Salts. (2021). Organic Process Research & Development.
  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. (2025).
  • Modular Access to N-SF5 azetidines. (n.d.). NIH.
  • Novel Syntheses of Azetidines and Azetidinones. (2008).
  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. (2024).
  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. (2024). PMC.
  • Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes. (n.d.). ChemRxiv.
  • azetidine. (n.d.). Organic Syntheses Procedure.
  • Safety Data Sheet: Azetidine. (n.d.). Chemos GmbH&Co.KG.
  • Azetidine Synthesis. (n.d.). ScienceDirect.
  • Synthesis of azetidines by aza P
  • Synthesis on Scale: Process Chemistry in the Pharmaceutical Industry. (2023). Organic Process Research & Development.
  • Azetidine - Safety D
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.
  • Process for synthesis of azetidine and novel intermediates therefor. (n.d.).
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing.
  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. (n.d.). Frontiers.
  • Synthesis of azetidine derivatives. (n.d.).
  • Photochemical Strategies Enable the Synthesis of Tunable Azetidine-Based Energetic Materials. (n.d.).
  • Synthesis of Azetidines by Aza Paternò-Büchi Reactions. (n.d.).
  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (n.d.). PMC.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (n.d.).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of (R)-Azetidine-2-carbonitrile Oxalate

Welcome to the dedicated technical support guide for the purification of (R)-Azetidine-2-carbonitrile oxalate. This resource is designed for researchers, medicinal chemists, and process development scientists who are wor...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for the purification of (R)-Azetidine-2-carbonitrile oxalate. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this chiral building block. The following sections provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound, ensuring you can achieve the desired purity and yield for your critical applications.

I. Understanding the Molecule and Purification Challenges

(R)-Azetidine-2-carbonitrile is a valuable, strained heterocyclic compound.[1] The introduction of the oxalate salt form is typically done to facilitate its handling and improve its crystallinity, making purification by recrystallization a viable and attractive method. However, as with many amine salts, the purification process is not without its challenges. Common issues include solvent selection, the potential for "oiling out," and the removal of process-related impurities.

This guide will focus primarily on purification via recrystallization, as it is a scalable and often preferred method for crystalline solids.

II. Troubleshooting Guide: Recrystallization of (R)-Azetidine-2-carbonitrile Oxalate

This section is formatted in a problem-solution format to directly address issues you may encounter during the recrystallization process.

Problem 1: My (R)-Azetidine-2-carbonitrile oxalate fails to crystallize upon cooling.

This is a common issue often related to supersaturation or the presence of impurities that inhibit crystal nucleation.[2][3]

  • Immediate Actions:

    • Induce Crystallization:

      • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide a nucleation point for crystal growth.[2]

      • Seeding: If you have a small amount of pure (R)-Azetidine-2-carbonitrile oxalate, add a single, tiny crystal to the cooled solution. This "seed" will act as a template for further crystallization.

    • Increase Supersaturation:

      • Reduce Temperature: If the solution is at room temperature, try placing it in an ice bath to further decrease the solubility of the salt.[2][4]

      • Reduce Solvent Volume: If the initial volume of solvent was too high, gently heat the solution to evaporate a portion of the solvent and re-cool.[3][5]

  • Logical Workflow for Troubleshooting Crystallization Failure:

    G start No Crystals Formed Upon Cooling scratch Scratch Inner Surface of Flask start->scratch seed Add a Seed Crystal start->seed cool Cool in Ice Bath scratch->cool If no success success Crystals Formed scratch->success Success seed->cool If no success seed->success Success concentrate Reduce Solvent Volume cool->concentrate If still no success cool->success Success reassess Re-evaluate Solvent System concentrate->reassess If problem persists concentrate->success Success

    Caption: Decision tree for inducing crystallization.

Problem 2: The product "oils out" instead of forming crystals.

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals.[4][5] This is often a sign of a highly concentrated solution or a solvent system in which the compound's solubility changes too drastically with temperature.

  • Immediate Actions:

    • Re-dissolve and Dilute: Reheat the mixture until the oil redissolves completely. Add a small amount of additional hot solvent (10-20% of the original volume) to decrease the saturation level.[5]

    • Slow Cooling: Allow the solution to cool much more slowly. A heated oil bath that is allowed to cool to room temperature overnight can be effective. Slower cooling rates favor the formation of an ordered crystal lattice over an amorphous oil.[2]

    • Solvent System Modification: If using a mixed solvent system (e.g., ethanol/water), the addition of the "bad" solvent (water) may have been too rapid. Re-dissolve the oil and add the anti-solvent even more slowly while maintaining a high temperature.

Problem 3: The purity of the recrystallized material has not improved significantly.

This suggests that the chosen solvent system is not effectively differentiating between the desired product and the impurities.

  • Possible Causes and Solutions:

    • Co-crystallization: The impurity may have very similar solubility properties to the product. A different solvent or solvent system is likely required.

    • Insoluble Impurities: If there were insoluble particles in the hot solution that were not removed, they will contaminate the final product. Perform a hot filtration step to remove any undissolved material before allowing the solution to cool.[4]

III. Frequently Asked Questions (FAQs)

Q1: What is a good starting point for selecting a recrystallization solvent for (R)-Azetidine-2-carbonitrile oxalate?

Since (R)-Azetidine-2-carbonitrile oxalate is a salt, polar protic solvents are a good starting point.[4] A systematic approach to solvent screening is recommended.

  • Solvent Screening Protocol:

    • Place a small amount of the crude material (approx. 20-30 mg) into several different test tubes.

    • To each tube, add a different solvent (e.g., methanol, ethanol, isopropanol, acetonitrile, water) dropwise at room temperature. Note the solubility.

    • A good candidate solvent will show poor solubility at room temperature.[6]

    • Heat the tubes that showed poor solubility. An ideal solvent will fully dissolve the compound at or near its boiling point.[6]

    • Cool the solutions that showed good hot solubility. The best solvent will result in the formation of a significant amount of crystalline precipitate upon cooling.

  • Recommended Solvents to Screen:

Solvent CategoryExamplesRationale
Alcohols Methanol, Ethanol, IsopropanolOften good for dissolving amine salts when hot, with reduced solubility upon cooling.
Nitriles AcetonitrileA polar aprotic solvent that can offer different selectivity compared to alcohols.
Mixed Solvents Ethanol/Water, Isopropanol/HeptaneA mixed solvent system can fine-tune the solubility.[7] For example, the compound might be soluble in hot ethanol, and the addition of water (an anti-solvent) can induce crystallization.

Q2: What are the likely impurities in my crude (R)-Azetidine-2-carbonitrile oxalate?

Impurities can arise from the synthesis of the azetidine ring or from the salt formation step.

  • Potential Synthetic Impurities:

    • Starting materials: Unreacted precursors from the azetidine synthesis.

    • Diastereomers/Enantiomers: If the synthesis is not perfectly stereoselective, the corresponding (S)-enantiomer or other diastereomers could be present.

    • By-products: Side-products from the cyclization reaction.

  • Impurities from Salt Formation:

    • Excess Oxalic Acid: If an excess of oxalic acid was used and it is not fully removed, it will be present in the final product.

    • Free (R)-Azetidine-2-carbonitrile: Incomplete salt formation will leave the free base in the crude material.

Q3: How can I assess the purity of my final product?

A combination of techniques is recommended to assess both chemical and enantiomeric purity.

  • Chemical Purity:

    • ¹H and ¹³C NMR: To confirm the structure and identify any organic impurities.

    • Melting Point: A sharp melting point range is indicative of high purity.

  • Enantiomeric Purity (e.e. - enantiomeric excess):

    • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for determining the enantiomeric ratio.

  • Representative Chiral HPLC Method Development:

    G start Assess Enantiomeric Purity column_select Select Chiral Column (e.g., Chiralpak® ID, Chiralcel® OJ-H) start->column_select mobile_phase Select Mobile Phase (e.g., n-Hexane/Isopropanol) column_select->mobile_phase run_sample Run Racemic Standard mobile_phase->run_sample optimize Optimize Separation (Adjust solvent ratio, flow rate) run_sample->optimize Resolution < 1.5 analyze Analyze Purified Sample run_sample->analyze Resolution ≥ 1.5 optimize->run_sample Re-run

    Caption: Workflow for chiral HPLC method development.

    • Column Selection: Polysaccharide-based chiral stationary phases (CSPs) like Chiralpak® and Chiralcel® are highly effective for a wide range of chiral compounds.[8][9]

    • Mobile Phase: A typical mobile phase for normal-phase chiral HPLC is a mixture of n-hexane and an alcohol modifier like isopropanol or ethanol.[9] For acidic compounds, the addition of a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid) to the mobile phase is often necessary to improve peak shape.[9]

    • Sample Preparation: Dissolve a small amount of the (R)-Azetidine-2-carbonitrile oxalate in the mobile phase. It may be necessary to neutralize the salt to the free base for better chromatographic performance.

IV. Summary and Key Recommendations

  • Systematic Approach: Purification of (R)-Azetidine-2-carbonitrile oxalate is most effectively approached through a systematic solvent screening to identify an optimal recrystallization solvent or solvent system.

  • Patience is Key: Slow cooling is crucial to obtain high-quality crystals and avoid "oiling out".

  • Purity Analysis: Do not rely on a single analytical technique. Use a combination of methods like NMR, melting point, and chiral HPLC to confirm both the chemical and stereochemical purity of your material.

This guide provides a foundational framework for troubleshooting the purification of (R)-Azetidine-2-carbonitrile oxalate. The principles outlined here, combined with careful experimental observation, will enable you to consistently obtain this valuable chiral building block in high purity.

References

  • Recrystallization1. (n.d.). Retrieved from University of California, Los Angeles, Department of Chemistry and Biochemistry website.
  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. (2024). PMC.
  • recrystallization.pdf. (n.d.). Retrieved from University of Colorado Boulder, Department of Chemistry website.
  • Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. (2021). RSC Publishing.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. (n.d.). PMC.
  • 3.6F: Troubleshooting. (2022). Chemistry LibreTexts.
  • A Comparative Guide to Chiral HPLC Methods for Resolving (S)-Aziridine-2-Carboxylic Acid Enantiomers. (n.d.). Benchchem.
  • Problems with Recrystallisations. (n.d.). University of York, Department of Chemistry.
  • PW 01: recrystallization. (n.d.). Retrieved from Abdelhafid Boussouf University Center of Mila website.
  • Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De. (n.d.). TCI Chemicals.
  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2026).
  • Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents. (n.d.).
  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. (2022). Journal of Medicinal and Chemical Sciences.
  • Recrystallization-1.doc.pdf. (n.d.).
  • PREPARATION OF RACEMIC AND OPTICALLY ACTIVE TRIFLUOROMETHYL AZIRIDINES AND AZETIDINES. (n.d.).
  • Chiral HPLC Separ
  • Azetidine. (n.d.). Wikipedia.
  • Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simul
  • Mixed Solvent Recrystallization of Acetanilide 2. Mixed Solvent Recrystallization of Dibenzylacetone 3.
  • Are there any salts that are soluble in organic solvents?. (2019). Quora.
  • Solubility of Organic Salts in Solvent−Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. (2022).

Sources

Optimization

Technical Support Center: Oxalic Acid Removal &amp; Reaction Quenching

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who struggle with the selective removal of oxalic acid from comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who struggle with the selective removal of oxalic acid from complex reaction mixtures. Oxalic acid is a highly polar, water-soluble dicarboxylic acid that resists standard organic extraction. Removing it without compromising your target active pharmaceutical ingredient (API) requires a deep understanding of its thermodynamic solubility, redox potential, and binding affinity.

This guide provides field-proven, self-validating protocols to ensure complete removal of oxalic acid while preserving the integrity of your target compounds.

Workflow Decision Matrix

Selecting the correct removal method depends entirely on the concentration of oxalic acid in your mixture and the chemical stability of your target molecule. Use the logic flow below to determine your optimal strategy.

G Start Reaction Mixture with Oxalic Acid Conc Concentration Level? Start->Conc High High (>0.1 M) Conc->High Low Low (<0.1 M) Conc->Low Sens Target Sensitive to Oxidation? High->Sens If precipitation fails Precip Calcium Oxalate Precipitation High->Precip Standard Org. Synth. Low->Sens Oxid Electrochemical / Catalytic Oxidation Sens->Oxid No (e.g., Wastewater) IonEx Ion Exchange / Zirconium Oxide Sens->IonEx Yes (e.g., APIs, Extracts)

Decision matrix for selecting an oxalic acid removal strategy based on concentration and target stability.

Troubleshooting Guides & Step-by-Step Methodologies

Method A: Calcium Oxalate Precipitation (Standard Organic Synthesis)

Causality & Mechanism: This method exploits the extremely low solubility product ( Ksp​≈2.3×10−9 ) of calcium oxalate. By adjusting the pH above the second pKa of oxalic acid (4.14), the acid is fully deprotonated into the oxalate anion ( C2​O42−​ ). The introduction of calcium ions forces a thermodynamic equilibrium shift, resulting in the instantaneous precipitation of calcium oxalate monohydrate (COM)[1].

Step-by-Step Protocol:

  • pH Adjustment: Transfer the aqueous reaction mixture to a round-bottom flask. Adjust the pH to 6.5–7.0 using 1 M NaOH or dilute ammonia. Critical: Failure to neutralize will result in the formation of highly soluble calcium bioxalate.

  • Reagent Preparation: Prepare a 0.1 M aqueous solution of CaCl2​ .

  • Controlled Addition: Under vigorous magnetic stirring, add the CaCl2​ solution dropwise using a syringe pump at a rate of ~0.25 mL/min. Slow addition prevents local supersaturation and ensures uniform, filterable crystal growth (1)[1].

  • Ripening: Allow the reaction mixture to stir for 1 hour to promote Ostwald ripening of the precipitate.

  • Filtration: Filter the white solid under a vacuum and retain the filtrate containing your API.

  • Self-Validating Step: Add one single drop of 0.1 M CaCl2​ to the clear filtrate. If no localized cloudiness appears, the precipitation of oxalate is quantitatively complete.

Method B: Zirconium Oxide / Ion Exchange Adsorption (Dilute Mixtures & Sensitive APIs)

Causality & Mechanism: When oxalic acid concentrations fall below 0.1 M, precipitation kinetics slow down significantly, leaving residual oxalate in solution. In these cases, electrostatic binding via ion exchange resins or hydrous zirconium oxide is superior. Zirconium oxide provides highly specific binding sites for dicarboxylic acids, effectively stripping them from complex biological or synthetic matrices[2].

Step-by-Step Protocol:

  • Column Preparation: Pack a chromatography column with a mixture of hydrous zirconium oxide and alumina (or a basic anion exchange resin).

  • Conditioning: Flush the column with 3 bed volumes of deionized water to stabilize the stationary phase.

  • Elution: Pump your dilute reaction mixture through the column at a controlled flow rate (e.g., 12 mL/min for a 12g sorbent bed) (2)[2].

  • Collection: Collect the deacidified effluent.

  • Self-Validating Step: Continuously monitor the effluent's pH and conductivity. A sudden drop in pH or spike in conductivity indicates column saturation, signaling that the resin must be regenerated or replaced.

Method C: Electrochemical / Catalytic Oxidation (Robust Mixtures & Wastewater)

Causality & Mechanism: For process-scale waste or highly robust inorganic mixtures, oxalic acid can be completely mineralized into CO2​ and H2​O . Using a Pb/PbO2​ anode in the presence of sulfate ions generates reactive oxygen species (ROS) like sulfate radicals ( SO4∙−​ ), which aggressively attack and fragment the oxalate molecules[3]. Alternatively, thermal decomposition using a platinum catalyst achieves similar mineralization[4].

Step-by-Step Protocol:

  • Reactor Setup: Transfer the mixture to a stirred-tank electrochemical reactor equipped with a Pb/PbO2​ anode.

  • Electrolyte Addition: Ensure sulfate ions are present in the matrix to facilitate the generation of ROS (3)[3].

  • Oxidation: Apply a constant current density while maintaining agitation.

  • Self-Validating Step: Monitor the evolution of CO2​ gas from the reactor. The cessation of gas bubbling, combined with a stabilized Faradaic current, confirms the complete mineralization of the oxalic acid.

Quantitative Method Comparison

MethodOptimal ConcentrationPrimary MechanismKey ReagentsResidual ByproductsScalability
Calcium Oxalate Precipitation > 0.1 MThermodynamic precipitation (Low Ksp​ ) CaCl2​ , NaOH (for pH) Ca2+ (trace), Cl− High (Batch)
Ion Exchange / Adsorption < 0.1 MElectrostatic binding / AdsorptionHydrous ZrO2​ , Anion ResinsNone (if washed properly)Medium (Column)
Electrochemical Oxidation Any (Wastewater)Mineralization to CO2​ and H2​O Pb/PbO2​ anode, SulfateNone (Complete degradation)High (Continuous)

Frequently Asked Questions (FAQs)

Q: Why is my calcium oxalate not precipitating even after adding an excess of CaCl2​ ? A: The pH of your reaction mixture is likely too low. Oxalic acid has a pKa1​ of 1.25 and a pKa2​ of 4.14. Below pH 4.0, the predominant species is the bioxalate ion ( HC2​O4−​ ) or neutral oxalic acid, both of which form highly soluble calcium salts. You must adjust the pH to >6.0 to ensure the presence of the fully deprotonated oxalate anion ( C2​O42−​ ) before adding calcium.

Q: Can I use standard liquid-liquid solvent extraction to remove oxalic acid? A: Direct extraction into standard organic solvents (like EtOAc or DCM) is highly inefficient because oxalic acid is extremely polar. However, if you are working in metallurgical or specialized inorganic synthesis, solvent extraction using amine-based extractants (e.g., Alamine 336) at an equilibrium pH of 2.2 can extract metal-oxalate complexes effectively (5)[5]. For standard API synthesis, stick to precipitation or ion exchange.

Q: Will adding calcium chloride introduce unwanted chloride ions into my API mixture? A: Yes. If chloride ions are detrimental to your downstream processes (for example, if they poison a downstream hydrogenation catalyst), you should substitute CaCl2​ with calcium acetate or calcium carbonate. This will precipitate the oxalate while leaving benign acetate or evolving CO2​ .

Q: Does ion exchange removal affect the concentration of my target organic compounds? A: It can. Non-specific adsorption is a known issue with certain resins. For instance, studies on deacidifying botanical extracts showed that while ion exchange resins successfully reduced oxalic acid, they also caused a slight decrease in total polyphenol content (6)[6]. Always run a small-scale pilot column and quantify your API recovery via HPLC before scaling up.

References

  • Title: Effect of ion exchange resin weight and extract flow rate on the properties of starfruit (Averrhoa carambola L.) extract.
  • Title: In vitro adsorption of oxalic acid and glyoxylic acid onto activated charcoal, resins and hydrous zirconium oxide.
  • Title: Demineralization of Oxalic Acid Solutions by Anodic Oxidation in a Stirred Tank Electrochemical Reactor: Experimental and Modeling Study.
  • Title: Removal of Ferric Ion from Oxalic Acid Solution by Solvent Extraction.
  • Title: JPH1024284A - Method for removing oxalic acid from wastewater and method for recovering nitric acid.
  • Title: High-Resolution 17O Solid-State NMR as a Unique Probe for Investigating Oxalate Binding Modes in Materials: The Case Study of Calcium Oxalate Biominerals.

Sources

Troubleshooting

Technical Support Center: Challenges in the N-Alkylation of Azetidine-2-carbonitrile

Welcome to the technical support guide for the N-alkylation of azetidine-2-carbonitrile. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the N-alkylation of azetidine-2-carbonitrile. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this guide based on established literature and practical field experience to help you navigate the complexities of this challenging transformation.

The azetidine ring is a valuable scaffold in medicinal chemistry, but its inherent ring strain (approx. 25.4 kcal/mol) presents unique synthetic challenges.[1][2] The N-alkylation of azetidine-2-carbonitrile is particularly problematic due to a confluence of factors: the ring strain, the electron-withdrawing nature of the nitrile group, and the acidity of the adjacent C-H bond. This guide will help you understand and overcome these hurdles.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. Each answer explains the underlying chemical principles and provides actionable solutions.

Q1: My N-alkylation reaction shows low or no conversion. What are the likely causes and how can I improve the yield?

A1: Low conversion is a common issue often related to reaction conditions that are not sufficiently activating for the azetidine nitrogen or the alkylating agent.

Underlying Causes & Solutions:

  • Insufficient Base Strength: The azetidine nitrogen is a relatively weak nucleophile. A sufficiently strong base is required to deprotonate it (if applicable to the mechanism) or to act as an effective acid scavenger. Standard conditions using weak bases like K₂CO₃ in solvents like acetone can be ineffective, leading to large amounts of unreacted starting material.[3]

  • Poor Solvent Choice: The solubility of the azetidine salt and the base is critical. Polar aprotic solvents are generally preferred.

  • Unreactive Alkylating Agent: Alkyl chlorides are less reactive than bromides, which are in turn less reactive than iodides and tosylates.

Troubleshooting Steps & Recommendations:

  • Change the Base: Switch from a mild base like K₂CO₃ to a stronger, more soluble one. Cesium carbonate (Cs₂CO₃) is often more effective due to its higher solubility and the "cesium effect." For more challenging alkylations, non-nucleophilic strong bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) can be used, but these significantly increase the risk of side reactions (see Q2).

  • Optimize the Solvent: Use a high-boiling polar aprotic solvent such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (ACN) to improve the solubility of reagents.[3]

  • Activate the Alkylating Agent: If using an alkyl bromide or chloride, consider adding a catalytic amount of potassium iodide (KI) or sodium iodide (NaI). This generates the more reactive alkyl iodide in situ via the Finkelstein reaction.[3]

  • Increase Temperature: For sluggish reactions, increasing the temperature can improve rates. Microwave irradiation has been shown to be effective in driving these reactions to completion, often in a shorter time frame.[3]

ParameterRecommendationRationale
Base Cs₂CO₃ > K₂CO₃. Consider NaH for difficult cases.Improves solubility and reactivity. Stronger bases increase deprotonation but also side reactions.
Solvent DMF, DMSO, ACNPolar aprotic solvents effectively solvate cations, leaving a more "naked" and reactive anion.
Additive Catalytic NaI or KI (with Alkyl-Br/Cl)In situ generation of the more reactive alkyl iodide.
Temperature Room Temp to 80 °C (Conventional) or up to 160 °C (Microwave)Balances reaction rate against decomposition and side reactions.
Q2: My mass spectrometry results show the desired mass, but the product is a mixture of isomers. What is the major byproduct?

A2: You are likely observing competitive C-alkylation at the carbon adjacent to the nitrile group (the α-carbon).

Underlying Cause:

The electron-withdrawing nitrile group significantly increases the acidity of the proton at the C-2 position. Under basic conditions, this proton can be removed to form a carbanion (or a stabilized enolate equivalent), which then competes with the nitrogen as a nucleophile to attack the alkylating agent.[4][5][6] This problem is so significant that this reactivity is often exploited for the diastereoselective α-alkylation of azetidine systems.[2][4][7][8]

Troubleshooting Workflow:

G start Mixture of Isomers Observed (N- and C-Alkylation) cause Cause: Acidic C2-Proton (pKa lowered by CN group) start->cause solution Primary Solution: Use Orthogonal Synthesis start->solution Recommended conditions Secondary Solution: Modify Conditions (Lower Yield) start->conditions Alternative path_N Desired Pathway: N-Alkylation cause->path_N Competing path_C Side Reaction: C-Alkylation cause->path_C Pathways reductive_amination Reductive Amination (Aldehyde/Ketone + NaBH(OAc)₃) solution->reductive_amination temp Lower Temperature (-78°C to 0°C) conditions->temp base Use Stoichiometric, Less Hindered Base conditions->base

Caption: Troubleshooting workflow for competing N- vs. C-alkylation.

Solutions:

  • Use an Orthogonal Synthetic Strategy (Recommended): The most robust solution is to avoid the conditions for direct alkylation altogether. Reductive amination using the parent azetidine-2-carbonitrile and an appropriate aldehyde or ketone is the preferred industrial and academic method. It is highly selective for N-alkylation and avoids the issue of C-alkylation. (See Protocol 2).

  • Modify Reaction Conditions (Less Reliable):

    • Lower the Temperature: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to favor the kinetically controlled N-alkylation product over the potentially thermodynamically favored C-alkylated product.

    • Choice of Base: Using a strong, non-nucleophilic, and highly hindered base like lithium tetramethylpiperidide (LiTMP) can sometimes favor deprotonation at the less-hindered nitrogen atom. However, bases like LDA are known to promote α-alkylation.[4][6]

Q3: My reaction is messy, and I'm isolating ring-opened byproducts, such as γ-amino alcohols or other linear amines. Why is my ring not stable?

A3: You are observing ring-opening, a consequence of the inherent strain in the four-membered ring. This process is dramatically accelerated upon activation of the azetidine nitrogen.

Underlying Cause:

When the azetidine nitrogen is alkylated, it can be further alkylated to form a quaternary azetidinium salt. This quaternization makes the ring highly electrophilic and an excellent leaving group.[7][8] The strained ring is then highly susceptible to nucleophilic attack by any species in the reaction mixture (e.g., the base, the solvent anion, or the alkyl halide counter-ion), leading to irreversible ring cleavage.[1][9]

G cluster_0 Reaction Pathway Azetidine Azetidine-2-CN N_Alkylated N-Alkyl Product Azetidine->N_Alkylated 1st Alkylation Quat_Salt Azetidinium Salt (Unstable Intermediate) N_Alkylated->Quat_Salt 2nd Alkylation (Over-alkylation) Ring_Opened Ring-Opened Products Quat_Salt->Ring_Opened Nucleophilic Attack Alkyl_Halide1 Alkyl Halide (1.0 eq) Alkyl_Halide1->Azetidine Alkyl_Halide2 Alkyl Halide (Excess) Alkyl_Halide2->N_Alkylated Nucleophile Nucleophile (Base, Solvent, etc.) Nucleophile->Quat_Salt

Caption: Mechanism of ring-opening via over-alkylation.

Solutions:

  • Control Stoichiometry: Use no more than 1.0-1.1 equivalents of the alkylating agent to minimize the chance of double alkylation.

  • Slow Addition: Add the alkylating agent slowly and at a low temperature (e.g., 0 °C) to maintain a low instantaneous concentration, preventing the newly formed, more nucleophilic N-alkylated product from outcompeting the starting material for the electrophile.

  • Avoid Lewis Acids: Lewis acids coordinate to the nitrogen, activating the ring for nucleophilic attack and should be strictly avoided.[1]

  • Monitor Carefully: Use TLC or LC-MS to monitor the reaction. Stop the reaction as soon as the starting material is consumed to prevent the product from converting to byproducts.

Part 2: Frequently Asked Questions (FAQs)

FAQ 1: What is the best starting point for optimizing the N-alkylation of azetidine-2-carbonitrile?

For a standard, unactivated alkyl bromide, a good starting point is to use 1.2 equivalents of Cesium Carbonate (Cs₂CO₃) as the base with the azetidine starting material in DMF at room temperature. Add 1.05 equivalents of the alkyl bromide and monitor the reaction over 12-24 hours. This combination balances reactivity with a lower risk of side reactions compared to stronger bases.

FAQ 2: Are there more reliable alternatives to direct N-alkylation?

Yes. As mentioned in Q2, reductive amination is a superior and highly reliable alternative. This two-step, one-pot process involves the formation of an iminium ion intermediate from the azetidine and an aldehyde or ketone, which is then immediately reduced by a mild reducing agent.

  • Advantages:

    • Highly selective for N-alkylation.

    • Completely avoids competitive C-alkylation.

    • Milder conditions, reducing the risk of ring-opening.

    • Broad substrate scope for various aldehydes and ketones.

  • Typical Conditions: Azetidine-2-carbonitrile, 1.1 eq. of aldehyde/ketone, and 1.5 eq. of sodium triacetoxyborohydride (STAB) in Dichloromethane (DCM) or Dichloroethane (DCE) at room temperature.

FAQ 3: How does the choice of alkylating agent affect the reaction?

The reactivity follows the general trend: Alkyl-OTs > Alkyl-I > Alkyl-Br > Alkyl-Cl . Using a more reactive agent like an iodide or tosylate can help drive sluggish reactions to completion but also increases the risk of over-alkylation and subsequent ring-opening. If using a bromide, adding catalytic sodium iodide is a good strategy to boost reactivity without having to handle the potentially less stable alkyl iodide directly.[3]

FAQ 4: What is the best way to purify the N-alkylated product?

Purification is typically achieved by flash column chromatography on silica gel .[5][8] A gradient elution system, often starting with a non-polar solvent like hexane or heptane and gradually increasing the polarity with ethyl acetate or dichloromethane, is usually effective. Given the potential for multiple byproducts (starting material, C-alkylated isomer, ring-opened products), careful monitoring of fractions by TLC or LC-MS is essential.

Part 3: Experimental Protocols

Protocol 1: General Procedure for Direct N-Alkylation (Optimized for Selectivity)

This protocol is designed to minimize side reactions but may require optimization for your specific substrate.

  • To a stirred solution of azetidine-2-carbonitrile (1.0 eq.) in anhydrous DMF (0.1 M) under an inert atmosphere (N₂ or Ar), add cesium carbonate (1.2 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the alkylating agent (e.g., benzyl bromide, 1.05 eq.) dropwise over 15 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography.

Protocol 2: Recommended Alternative - N-Alkylation via Reductive Amination

This is the preferred method for clean and selective N-alkylation.

  • Dissolve azetidine-2-carbonitrile (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in anhydrous 1,2-dichloroethane (DCE) (0.1 M) under an inert atmosphere.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise at room temperature. A slight exotherm may be observed.

  • Stir the reaction at room temperature for 4-16 hours until the starting material is consumed (monitor by TLC or LC-MS).

  • Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the layers and extract the aqueous layer with dichloromethane (DCM) (2x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

References

  • Tayama, E., & Nakanome, N. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Advances, 11(38), 23825–23837. [Link]

  • Tayama, E., & Nakanome, N. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. PubMed Central, PMC8255979. [Link]

  • Tayama, E., & Nakanome, N. (2021). Diastereoselective N-boration and α-alkylation of azetidine-2-carbonitriles. RSC Advances, 11, 23825. [Link]

  • Tayama, E., & Nakanome, N. (2021). Diastereoselective N-boration and α-alkylation of azetidine-2-carbonitriles. ResearchGate. [Link]

  • Kovalov, D., et al. (2023). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]

  • Tayama, E., & Nakanome, N. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Publications. [Link]

  • Lee, S., et al. (2021). Alkylative Aziridine Ring-Opening Reactions. Molecules, 26(6), 1703. [Link]

  • Jacobson, M. A., et al. (2022). Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes. Journal of the American Chemical Society. [Link]

  • Kaabi, A., et al. (2022). A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. Arkivoc, 2022(5), 87-97. [Link]

  • Tayama, E., & Nakanome, N. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. PubMed. [Link]

  • White, K. L., et al. (2022). Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. The Journal of Organic Chemistry. [Link]

  • Chiodi, E., et al. (2022). Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. PubMed Central, PMC9098319. [Link]

  • Dolfen, J., et al. (2018). Ring-opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines. ResearchGate. [Link]

  • Lee, S., et al. (2021). Alkylative Aziridine Ring-Opening Reactions. Semantic Scholar. [Link]

  • Para, A., et al. (2022). Photochemical Strategies Enable the Synthesis of Tunable Azetidine-Based Energetic Materials. Journal of the American Chemical Society. [Link]

  • Reddit r/Chempros. (2021). Difficulties with N-Alkylations using alkyl bromides. [Link]

  • ResearchGate. (2023). Stability of different azetidine esters. [Link]

  • Journal of Integrative Agriculture. (2024). Research advances in L-azetidine-2-carboxylic acid. [Link]

  • Organic Chemistry Portal. Azetidine synthesis. [Link]

  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]

  • Urban, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

Sources

Optimization

improving the yield of reactions with (R)-Azetidine-2-carbonitrile oxalate

Welcome to the Technical Support Center for handling and optimizing reactions with (R)-Azetidine-2-carbonitrile oxalate . As a highly strained, chiral four-membered heterocyclic building block, this compound is vital for...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling and optimizing reactions with (R)-Azetidine-2-carbonitrile oxalate .

As a highly strained, chiral four-membered heterocyclic building block, this compound is vital for synthesizing complex pharmaceutical agents, including potent antimalarials and M. tuberculosis inhibitors[1][2]. However, its unique structural features—specifically the high ring strain and the acidic alpha-proton adjacent to the nitrile group—demand precise experimental control.

This guide provides field-proven insights, troubleshooting strategies, and self-validating protocols to help you maximize yield and preserve enantiomeric purity during your syntheses.

Part 1: Mechanistic Causality & Core Principles

To master reactions with (R)-Azetidine-2-carbonitrile oxalate, one must understand the causality behind its behavior:

  • Why the Oxalate Salt? The free base of azetidine-2-carbonitrile is a volatile, strained liquid that is highly susceptible to cationic ring-opening polymerization upon storage[3]. The oxalate salt provides thermodynamic stability, allowing for long-term storage without degradation.

  • The Free-Basing Bottleneck: To participate in nucleophilic substitutions or amide couplings, the salt must be dissociated (free-based) in situ. Incomplete neutralization leaves the amine protonated and unreactive, plummeting your yield.

  • The Epimerization Risk: The electron-withdrawing nitrile group significantly increases the acidity of the C2 alpha-proton. Exposure to strong bases or excess heat will cause deprotonation at C2, leading to rapid epimerization (loss of the (R)-stereocenter)[4].

Pathways FreeBase Active Free Base (Strained 4-Membered Ring) StrongBase Excess Strong Base (e.g., NaH, NaOH) FreeBase->StrongBase AcidHeat Acidic Conditions / Prolonged Heat FreeBase->AcidHeat MildConditions Sterically Hindered Base (DIPEA) Strict Temp Control (0-20°C) FreeBase->MildConditions Epimerization Epimerization (Loss of (R)-Chirality) StrongBase->Epimerization Polymerization Cationic Ring-Opening Polymerization AcidHeat->Polymerization Success Desired N-Functionalization MildConditions->Success

Reaction pathways showing degradation risks versus successful coupling conditions.

Part 2: Troubleshooting FAQs

Q1: My amide coupling yields are consistently below 40%, and I recover a lot of unreacted starting material. What is going wrong? A: This is almost always a solubility and free-basing issue. The oxalate salt has poor solubility in standard aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF). If you add your coupling reagents before the salt is fully dissociated, the azetidine nitrogen remains protonated and non-nucleophilic. Fix: Pre-stir the oxalate salt with a mild, sterically hindered base (like DIPEA) in a polar aprotic solvent mixture (e.g., DCM with 10% DMF) for at least 15 minutes until the suspension becomes a clear, homogeneous solution. This visual cue is your self-validating check that the free base has been successfully generated.

Q2: My overall yield is fine, but chiral HPLC shows a significant drop in enantiomeric excess (ee). How do I prevent racemization? A: You are likely using a base that is too strong, using too many equivalents, or allowing the reaction temperature to drift too high. The C2 proton is highly labile[4]. Fix: Never use unhindered bases (like NaOH or unhindered alkoxides) or excessive equivalents of Triethylamine (TEA). Strictly limit your base to 2.5 - 3.0 equivalents of DIPEA (2 eq to neutralize the bivalent oxalic acid, and 0.5-1.0 eq to catalyze the coupling). Maintain the reaction temperature strictly at or below 20°C.

Q3: Upon heating my reaction to drive it to completion, the mixture turns into a dark, gummy residue. What happened to my product? A: You have triggered cationic ring-opening polymerization[3]. The 4-membered azetidine ring contains roughly 26 kcal/mol of strain energy. In the presence of trace acids or under thermal stress, the ring opens and polymerizes into poly(propylenimine) derivatives. Fix: Azetidine couplings should rarely be heated above 40°C. If your electrophile is unreactive at room temperature, consider activating the electrophile further (e.g., converting a carboxylic acid to an acid chloride) rather than applying heat.

Part 3: Quantitative Optimization Data

To guide your reaction design, we have summarized the effects of various bases on the in situ neutralization and coupling of (R)-Azetidine-2-carbonitrile oxalate.

Base TypeEquivalentsFree-Basing EfficiencyEpimerization RiskRing StabilityRecommended Use Case
DIPEA 2.5 - 3.0HighLow ExcellentOptimal for Amide Couplings
TEA 3.0 - 4.0HighModerateGoodAcceptable, but higher ee loss risk
K₂CO₃ (aq) 3.0Moderate (Biphasic)LowGoodSchotten-Baumann conditions
NaH 2.5Very HighVery High PoorAvoid (Causes rapid racemization)

Part 4: Standard Operating Procedure (SOP)

The following self-validating protocol details the optimal workflow for an amide coupling using (R)-Azetidine-2-carbonitrile oxalate, designed to maximize yield while preserving the (R)-stereocenter.

Workflow A (R)-Azetidine-2-carbonitrile Oxalate Salt B Suspend in Aprotic Solvent (e.g., DCM/DMF at 0°C) A->B C In Situ Free-Basing (Add 2.5-3.0 eq DIPEA) B->C D Add Electrophile (e.g., Activated Acid/Halide) C->D E Coupled Product (High Yield, Maintained ee) D->E

Optimal workflow for in situ free-basing and coupling of (R)-Azetidine-2-carbonitrile oxalate.

Protocol: Mild In Situ Free-Basing and Amide Coupling

Step 1: Suspension and Cooling

  • Action: Weigh 1.0 equivalent of (R)-Azetidine-2-carbonitrile oxalate into a flame-dried round-bottom flask purged with Nitrogen. Add anhydrous DCM (0.1 M concentration). If the salt clumps, add 10% v/v anhydrous DMF. Cool the flask to 0°C in an ice bath.

  • Validation Check: The mixture should be a cloudy, heterogeneous suspension.

Step 2: Controlled Free-Basing

  • Action: Dropwise, add 2.8 equivalents of N,N-Diisopropylethylamine (DIPEA) over 5 minutes. Stir at 0°C for 15 minutes.

  • Validation Check: The cloudy suspension must transition into a clear, pale-yellow homogeneous solution. Do not proceed to Step 3 until the solution is completely clear, as this confirms the dissociation of the oxalate salt.

Step 3: Electrophile Addition

  • Action: Slowly add 1.1 equivalents of your pre-activated electrophile (e.g., an acid chloride or a carboxylic acid pre-treated with HATU). Maintain the temperature at 0°C for 1 hour, then allow it to slowly warm to room temperature (20°C).

  • Validation Check: Monitor via LCMS or TLC. The disappearance of the free azetidine mass/spot confirms coupling. Do not apply heat if the reaction is sluggish; instead, allow it to stir longer at room temperature.

Step 4: Aqueous Workup and Oxalate Removal

  • Action: Quench the reaction with a saturated aqueous solution of NaHCO₃. Extract with Ethyl Acetate or DCM. Wash the organic layer thoroughly with brine (3x) to ensure the complete removal of the residual DMF and water-soluble DIPEA-oxalate byproducts.

  • Validation Check: A clean baseline on TLC indicates the successful removal of the highly polar oxalate salts.

References

  • Discovery of Antimalarial Azetidine-2-carbonitriles That Inhibit P. falciparum Dihydroorotate Dehydrogenase , ACS Medicinal Chemistry Letters,[Link]

  • A small-molecule allosteric inhibitor of Mycobacterium tuberculosis tryptophan synthase , Nature Chemical Biology,[Link]

  • Insights into Azetidine Polymerization for the Preparation of Poly(propylenimine)-Based CO2 Adsorbents , ResearchGate,[Link]

  • Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation , ACS Central Science,[Link]

Sources

Troubleshooting

side reactions of the nitrile group in azetidine synthesis

Welcome to the Technical Support Center for Azetidine Chemistry. As a Senior Application Scientist, I have guided countless research teams through the intricacies of four-membered nitrogen heterocycle synthesis.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Azetidine Chemistry. As a Senior Application Scientist, I have guided countless research teams through the intricacies of four-membered nitrogen heterocycle synthesis. Azetidines are highly prized in medicinal chemistry for their ability to improve metabolic stability and modulate physicochemical properties. However, their synthesis is notoriously challenging due to significant ring strain (~26 kcal/mol).

When a highly electrophilic nitrile group (-C≡N) is introduced into this strained system—either as a synthetic handle or a final pharmacophore—the complexity multiplies. The nitrile group is highly susceptible to hydrolysis, over-reduction, and nucleophilic attack, all of which can inadvertently destroy the azetidine core.

This guide provides a mechanistic breakdown, troubleshooting FAQs, and self-validating protocols to help you navigate the side reactions of the nitrile group during azetidine synthesis.

Mechanistic Pathway of Nitrile Side Reactions

To troubleshoot effectively, we must first map the vulnerabilities of the cyanoazetidine system. The diagram below illustrates the divergence between desired synthetic pathways and parasitic side reactions.

G A Acyclic Precursor (e.g., Halo-amine with -CN) B Target: Cyanoazetidine (e.g., N-Boc-3-Cyanoazetidine) A->B Anhydrous Base (e.g., LiHMDS) C Side Rxn 1: Hydrolysis (Amide / Carboxylic Acid) A->C Aqueous Base/Acid (H2O nucleophile) B->C Prolonged Aqueous Workup D Side Rxn 2: Ring Opening (Nucleophilic Attack) B->D Strong Nucleophiles (e.g., Thiols, Grignards) E Side Rxn 3: Over-Reduction (Secondary Amines / Cleavage) B->E Harsh Reductants (e.g., LAH + Heat) F Target: Aminomethylazetidine B->F Controlled Reduction (e.g., BH3-SMe2)

Figure 1: Cyanoazetidine synthesis pathways, highlighting desired targets and common side reactions.

Diagnostic Q&A: Troubleshooting Side Reactions

Q1: Why am I isolating an amide or a carboxylic acid instead of my target cyanoazetidine during ring closure?

The Causality: You are experiencing nitrile hydrolysis. Nitriles are highly susceptible to nucleophilic attack by water under both acidic and basic conditions[1]. The base-catalyzed hydrolysis starts with the nucleophilic addition of a hydroxide ion to the C-N triple bond, forming an imidic acid tautomer, which rapidly converts into an amide[1]. If the reaction is heated or left too long, the amide further hydrolyzes into a carboxylic acid[1]. Because azetidine ring closures often require strong bases to overcome ring strain, any adventitious water will immediately attack the nitrile. In some synthetic routes, this is done intentionally; for example, heating 1-benzyl-3-cyanoazetidine in saturated aqueous barium hydroxide is a known method to force hydrolysis and yield azetidine-3-carboxylic acid[2]. The Solution: Transition to strictly anhydrous conditions. Utilize non-nucleophilic bases such as LiHMDS or NaH in dry THF. If you are using a displacement strategy (e.g., reacting a mesylate with NaCN), ensure your DMF is anhydrous and limit the aqueous workup time[2].

Q2: When attempting to reduce the nitrile group to a primary amine, my azetidine ring cleaves, and I see secondary amine dimers. How do I prevent this?

The Causality: This is a classic case of over-reduction and Lewis acid-induced ring cleavage. Harsh reductants like Lithium Aluminum Hydride (LiAlH₄) operate by coordinating the highly Lewis-acidic lithium cation (Li⁺) to the nitrile nitrogen, facilitating hydride attack to form an imine salt[3]. However, Li⁺ can also coordinate with the azetidine nitrogen. Given the ~26 kcal/mol ring strain, subsequent hydride delivery at elevated temperatures can trigger irreversible C-N bond cleavage. Furthermore, during catalytic hydrogenation, the highly reactive intermediate imine can undergo nucleophilic attack by the newly formed primary amine, yielding secondary and tertiary amine byproducts[4]. The Solution: Abandon LiAlH₄ for this specific transformation. Instead, use Borane-dimethylsulfide (BH₃-SMe₂). It is a milder, highly concentrated (10 M) reductant that selectively reduces nitriles to primary amines without fracturing the azetidine ring[5]. If you must use catalytic hydrogenation (e.g., H₂ with Raney Nickel or Pd/C), you must add ammonia (NH₃) to the reaction mixture to suppress the formation of secondary amine dimers[5].

Q3: My 3-cyanoazetidine degrades when exposed to nucleophiles like thiols or Grignard reagents. What is the mechanism?

The Causality: The electron-withdrawing nature of the nitrile group (and related derivatives like oxadiazoles) severely activates the already strained azetidine ring toward nucleophilic attack[6]. When a strong nucleophile approaches, the reaction proceeds via a concerted Sₙ2-like mechanism at the carbon adjacent to the azetidine nitrogen, resulting in rapid ring opening[6]. The Solution: You must sterically and electronically shield the azetidine nitrogen. Protecting the amine with a bulky, electron-withdrawing tert-butoxycarbonyl (Boc) group (forming 1-Boc-3-cyanoazetidine) reduces the electron density on the ring nitrogen and provides a steric shield against incoming nucleophiles[7].

Performance Metrics & Optimization Data

To benchmark your reactions, compare your current yields against the optimized parameters in the table below. Deviations from these expected yields usually indicate the presence of the side reactions discussed above.

TransformationReagents / ConditionsPrimary ProductMajor Side ReactionExpected Yield
Cyclization Epichlorohydrin + Benzylamine (Aq. NaOH)1-Benzyl-3-cyanoazetidineAmide/Acid Hydrolysis< 45%
Cyclization Mesylate precursor + NaCN (Anhydrous DMF, 60°C)1-Benzyl-3-cyanoazetidineMinimal> 85%
Reduction LiAlH₄ (THF, Reflux)3-(aminomethyl)azetidineRing cleavage / Sec. amines< 40%
Reduction BH₃-SMe₂ (THF, 0°C to RT)3-(aminomethyl)azetidineMinimal> 80%

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By checking the specified analytical markers at the end of each procedure, you can definitively prove whether a side reaction has occurred.

Protocol A: Anhydrous Synthesis of 1-Boc-3-Cyanoazetidine

Objective: Synthesize the cyanoazetidine core while completely suppressing base-catalyzed nitrile hydrolysis.

  • Preparation: Dissolve 1-Boc-azetidin-3-yl methanesulfonate (10.0 mmol) in 25 mL of strictly anhydrous DMF under an inert argon atmosphere.

  • Reagent Addition: Add finely powdered, oven-dried Sodium Cyanide (NaCN) (15.0 mmol, 1.5 eq). Caution: Highly toxic. Perform in a dedicated fume hood.

  • Reaction: Heat the mixture to 60°C and stir for 16 hours.

  • Quench & Extraction: Cool the reaction to 0°C. Quench rapidly with ice-cold water (20 mL) to minimize the time the nitrile spends in an aqueous environment. Extract immediately with Ethyl Acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine (5 x 15 mL) to remove DMF, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Validation Checkpoint: Run an IR spectrum of the crude oil.

    • Success: A sharp, distinct peak at ~2250 cm⁻¹ (C≡N stretch) is present.

    • Failure (Hydrolysis occurred): The appearance of a strong C=O stretch at ~1650-1690 cm⁻¹ and a broad N-H/O-H stretch at 3200-3500 cm⁻¹ indicates conversion to an amide or carboxylic acid.

Protocol B: Selective Reduction to 1-Boc-3-(aminomethyl)azetidine

Objective: Reduce the nitrile to a primary amine without triggering Lewis acid-induced ring cleavage.

  • Preparation: Dissolve 1-Boc-3-cyanoazetidine (5.0 mmol) in 15 mL of anhydrous THF under argon. Cool the flask to 0°C using an ice bath.

  • Reduction: Dropwise add Borane-dimethylsulfide complex (BH₃-SMe₂, 10.0 mmol, 2.0 eq) via syringe. Note: Work in a well-ventilated hood due to the strong odor of dimethylsulfide[5].

  • Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 4 hours.

  • Quench: Cool back to 0°C. Carefully and slowly add Methanol (10 mL) dropwise to quench excess borane until effervescence ceases.

  • Complex Cleavage: The product is currently trapped as a stable boron-amine complex. To release the free amine, add 1M methanolic HCl (10 mL) and reflux for 1 hour.

  • Isolation: Cool, concentrate to remove methanol, basify the aqueous residue to pH 10 with cold 1M NaOH, and extract with Dichloromethane (3 x 15 mL). Dry and concentrate.

  • Validation Checkpoint: Analyze via ¹H NMR (CDCl₃).

    • Success: The appearance of a new methylene doublet at ~2.8 ppm (-CH₂-NH₂) and a broad amine peak (exchangeable with D₂O). The azetidine ring protons (multiplets at ~3.6 and ~4.0 ppm) must integrate perfectly relative to the Boc group (9H singlet at ~1.4 ppm).

    • Failure (Ring Cleavage): Loss of the distinct azetidine ring multiplets and the appearance of complex, overlapping aliphatic signals indicate the four-membered ring has ruptured.

References

  • European Patent Office. "Preparation of 1-substituted azetidine-3-ol derivatives" EP0161722B1.
  • Chemistry Steps. "Reactions of Nitriles" Chemistry Steps. Available at: [Link]

  • Chemistry Steps. "The Mechanism of Nitrile Hydrolysis To Carboxylic Acid." Chemistry Steps. Available at: [Link]

  • Common Organic Chemistry. "Nitrile to Amine - Common Conditions." Common Organic Chemistry. Available at:[Link]

  • National Institutes of Health (PMC). "Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles." NIH PubMed Central. Available at:[Link]

  • Wikipedia. "Nitrile reduction." Wikipedia. Available at: [Link]

Sources

Optimization

Technical Support Center: Analytical Methods for Determining Enantiomeric Excess of Azetidine Derivatives

Welcome to the technical support center for the enantiomeric analysis of azetidine derivatives. Azetidines are a critical structural motif in modern medicinal chemistry, and the precise determination of their enantiomeri...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the enantiomeric analysis of azetidine derivatives. Azetidines are a critical structural motif in modern medicinal chemistry, and the precise determination of their enantiomeric excess (e.e.) is paramount for ensuring the safety, efficacy, and quality of drug candidates. This guide provides in-depth, field-proven insights into the most effective analytical techniques, troubleshooting common issues, and detailed protocols to streamline your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for determining the e.e. of azetidine derivatives?

A1: Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used and robust method for the enantioseparation of azetidine derivatives.[1][2] Its versatility stems from the vast array of available Chiral Stationary Phases (CSPs), particularly polysaccharide-based columns (e.g., amylose or cellulose derivatives), which have shown broad applicability and high selectivity for N-heterocycles.[2][3][4] HPLC offers high sensitivity, excellent reproducibility, and is suitable for both analytical and preparative scale separations.[1]

Q2: When should I choose Chiral Gas Chromatography (GC) or Supercritical Fluid Chromatography (SFC) over HPLC?

A2:

  • Chiral GC is an excellent choice for azetidine derivatives that are volatile and thermally stable.[5] It often provides very high-resolution separations and can be advantageous when only small sample sizes are available.[5] For certain compounds, like azetidine-2-carboxylic acid, GC-MS methods have been specifically developed, often requiring a derivatization step to increase volatility.[6][7][8]

  • Chiral SFC is a powerful alternative that combines the benefits of both GC and HPLC. It uses supercritical CO2 as the main mobile phase, which reduces solvent consumption and can lead to faster, more efficient separations than HPLC.[9][] SFC is particularly effective for preparative-scale purifications due to the ease of removing the mobile phase.[9][][11]

Q3: Can I use Nuclear Magnetic Resonance (NMR) spectroscopy to determine e.e., and what are its limitations?

A3: Yes, NMR spectroscopy is a rapid and non-destructive method for e.e. determination.[12] The technique relies on using a Chiral Solvating Agent (CSA) or a Chiral Derivatizing Agent (CDA) to induce a chemical shift difference between the enantiomers.[12][13] A key advantage is the simple sample preparation—often just mixing the analyte and CSA in an NMR tube.[14] However, its main limitations are lower sensitivity (requiring milligram quantities of the sample) and the potential for peak overlap, which can complicate accurate integration.[12] Success is highly dependent on finding an effective CSA that induces sufficient separation of signals for at least one proton in the molecule.[15][16][17]

Q4: What are the most common sources of error when determining the e.e. of azetidine derivatives?

A4: Common errors include:

  • Incomplete resolution of enantiomers: This is the most frequent issue, leading to inaccurate integration and e.e. values. It can stem from using a non-optimal chiral stationary phase, mobile phase, or temperature.[18]

  • Racemization during sample preparation or analysis: While less common, the stability of the azetidine derivative under the chosen analytical conditions (e.g., pH, temperature) should be considered.

  • Column overload: Injecting too much sample can cause peak broadening and a loss of resolution.[18]

  • Inaccurate integration: Poorly shaped peaks (e.g., tailing or fronting) can make accurate integration difficult. This can be caused by secondary interactions with the stationary phase or using a sample solvent that is too strong.[18]

Method Selection Workflow

Choosing the right analytical technique is the first critical step. This workflow provides a logical decision-making process.

G cluster_0 Start Start: Analyze Azetidine Derivative Properties Prop Volatile & Thermally Stable? Start->Prop GC Consider Chiral GC (High resolution, small sample) Prop->GC Yes HPLC_SFC Primary Choice: Chiral HPLC / SFC (Broad applicability) Prop->HPLC_SFC No HPLC_Path Is HPLC resolution sufficient? Final Method Selected HPLC_Path->Final Yes SFC Consider Chiral SFC (Fast, preparative scale) HPLC_Path->SFC No, need higher throughput or greener method NMR_Path Need rapid, non-destructive analysis? (mg scale) NMR_Path->Final No NMR Consider NMR with Chiral Solvating Agent (Fast, but less sensitive) NMR_Path->NMR Yes GC->Final HPLC_SFC->HPLC_Path HPLC_SFC:e->NMR_Path:w SFC->Final NMR->Final

Caption: Decision workflow for selecting an analytical method.

Troubleshooting Guides

Chiral High-Performance Liquid Chromatography (HPLC)
ProblemCommon CausesRecommended Solutions
Poor or No Separation of Enantiomers 1. Inappropriate Chiral Stationary Phase (CSP).[18]2. Suboptimal mobile phase composition.[18]3. Incorrect column temperature.[19]1. Screen different CSPs: Polysaccharide-based (amylose, cellulose) and macrocyclic glycopeptide columns are excellent starting points.[2][20]2. Optimize Mobile Phase: Systematically vary the alcohol modifier (e.g., isopropanol, ethanol) percentage in normal phase. For basic azetidines, add a small amount of a basic modifier (e.g., 0.1% diethylamine).[2]3. Adjust Temperature: Lower temperatures often increase selectivity and improve resolution, while higher temperatures can improve peak shape.[19]
Peak Tailing 1. Secondary interactions with the stationary phase (e.g., residual silanols).[18]2. Mobile phase pH is close to the analyte's pKa (for ionizable azetidines).3. Column contamination or degradation.[18]1. Add a mobile phase modifier: For basic azetidines, a basic modifier like diethylamine can mask silanol interactions. For acidic derivatives, an acidic modifier like trifluoroacetic acid (TFA) may be needed.[2][4]2. Adjust pH: Ensure the mobile phase pH is at least 2 units away from the analyte's pKa.3. Flush the column: Use a strong solvent to wash the column. If the problem persists, the column may need to be replaced.
Inconsistent Retention Times 1. Inadequate column equilibration.[18]2. Unstable column temperature.[18]3. Inconsistent mobile phase preparation.[21]1. Increase Equilibration Time: Chiral columns, especially polysaccharide-based ones, may require longer equilibration times (30+ minutes) than standard achiral columns.[19]2. Use a Column Oven: Maintain a stable and consistent temperature.[18]3. Ensure Precise Mobile Phase Prep: Use a volumetric flask for accurate solvent mixing. Prepare fresh mobile phase daily.[21]
Logical Flow for Troubleshooting Poor HPLC Resolution

G cluster_0 Start Problem: Poor or No Resolution CheckCSP Is the CSP appropriate for N-heterocyles? (e.g., Polysaccharide-based) Start->CheckCSP CheckMP Is the mobile phase optimized? CheckCSP->CheckMP Yes ScreenCSPs Action: Screen alternative CSPs (e.g., Amylose, Cellulose, Glycopeptide) CheckCSP->ScreenCSPs No CheckTemp Has temperature been optimized? CheckMP->CheckTemp Yes OptimizeMP Action: Vary alcohol % (Normal Phase). Add basic/acidic modifier. CheckMP->OptimizeMP No CheckFlow Is the flow rate optimal? CheckTemp->CheckFlow Yes OptimizeTemp Action: Test lower temperatures (e.g., 10-25°C) for improved selectivity. CheckTemp->OptimizeTemp No Success Resolution Achieved CheckFlow->Success Yes OptimizeFlow Action: Reduce flow rate (e.g., from 1.0 to 0.5 mL/min). CheckFlow->OptimizeFlow No ScreenCSPs->CheckMP OptimizeMP->CheckTemp OptimizeTemp->CheckFlow OptimizeFlow->Success

Caption: Troubleshooting logic for poor HPLC resolution.

Detailed Experimental Protocols

Protocol 1: Chiral HPLC Method Development for a Novel Azetidine Derivative

This protocol outlines a systematic approach for developing a robust chiral HPLC method.

1. Initial Column and Mobile Phase Screening:

  • Objective: To identify a promising Chiral Stationary Phase (CSP) and mobile phase system.

  • Columns to Screen:

    • Amylose-based CSP (e.g., Chiralpak® ID)

    • Cellulose-based CSP (e.g., Chiralcel® OJ-H)

  • Mobile Phases to Screen (Normal Phase):

    • n-Hexane / Isopropanol (90:10, v/v)

    • n-Hexane / Ethanol (90:10, v/v)

  • Procedure:

    • Prepare a stock solution of the racemic azetidine derivative at 1 mg/mL in the mobile phase.

    • Equilibrate the first column with the first mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

    • Inject 5-10 µL of the sample.

    • Run the analysis for 20-30 minutes, monitoring at a suitable UV wavelength (e.g., 220 nm or 254 nm).

    • Repeat for each combination of column and mobile phase. Add 0.1% diethylamine to the alcohol portion of the mobile phase if the azetidine is basic and peak tailing is observed.[2]

2. Method Optimization:

  • Objective: To fine-tune the separation for the most promising condition identified in the screening phase.

  • Procedure:

    • Optimize Modifier Percentage: Using the best column/solvent combination, vary the alcohol percentage (e.g., from 5% to 20%) to optimize the balance between retention time and resolution.

    • Optimize Temperature: Evaluate the separation at different temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often improve resolution.[19]

    • Optimize Flow Rate: Test lower flow rates (e.g., 0.8 mL/min or 0.5 mL/min) as chiral separations often benefit from slower flow.[19]

3. Final Method Parameters (Example):

  • Column: Chiralpak® ID (5 µm, 4.6 x 250 mm)

  • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v) + 0.1% Diethylamine

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 20°C

  • Injection Volume: 5 µL

  • Detection: UV at 220 nm

Protocol 2: E.E. Determination by ¹H NMR with a Chiral Solvating Agent (CSA)

This protocol provides a general procedure for rapid e.e. analysis.

  • Objective: To achieve baseline separation of at least one pair of proton signals corresponding to the two enantiomers.

  • Materials:

    • Racemic azetidine derivative

    • Enantioenriched azetidine derivative (if available, for peak assignment)

    • Chiral Solvating Agent (CSA), e.g., (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (TFAE) or a BINOL derivative.[14][15]

    • Deuterated solvent (e.g., CDCl₃, Benzene-d₆)

  • Procedure:

    • Sample Preparation: Dissolve ~5 mg of the azetidine derivative in 0.6 mL of deuterated solvent in an NMR tube.[12][14]

    • Acquire Initial Spectrum: Record a standard ¹H NMR spectrum of the analyte alone.

    • Add CSA: Add the CSA to the NMR tube. Start with a 1:1 molar ratio of analyte to CSA. If no separation is observed, incrementally increase the amount of CSA (up to 5 equivalents).[12]

    • Mix and Acquire Spectrum: Gently shake the tube to ensure complete mixing and re-acquire the ¹H NMR spectrum.[12][14]

    • Data Analysis:

      • Identify a well-resolved proton signal that has split into two distinct peaks (one for each diastereomeric complex).

      • Carefully integrate the areas of these two peaks.

      • Calculate the enantiomeric excess using the formula: e.e. (%) = |(Integral₁ - Integral₂) / (Integral₁ + Integral₂)| * 100

References

  • Aboul-Enein, H. Y., Rothchild, R., & Sinnema, A. (2006). NMR Studies Of Drugs. Chiral Solvating Agents for Direct Determination of Enantiomeric Excess of the Cardiac Antiarrhythmic, Mexiletine. Spectroscopy Letters, 25(8), 1147-1155. [Link]

  • Wenzel, T. J., & Wilcox, J. D. (2003). Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. Chirality, 15(4), 256-270. [Link]

  • Li, Z., et al. (2018). Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy. Organic Chemistry Frontiers, 5(11), 1775-1782. [Link]

  • Chaudhary, P., Yadav, G. D., & Singh, S. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances, 12(40), 26033-26040. [Link]

  • Li, Z., et al. (2017). Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy. Scientific Reports, 7(1), 1269. [Link]

  • Frink, L. A., et al. (2014). Enantiomeric Separations of N–H/N–Me Aziridines Utilizing GC and HPLC. Chromatographia, 77(21-22), 1609-1616. [Link]

  • Moos, M., et al. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids, 53(4), 635-648. [Link]

  • Moos, M., & Cvačka, J. (2021). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. Methods and Protocols, 4(3), 51. [Link]

  • Rago, A. J., & Shaw, J. T. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. [Link]

  • Khan, M. A. M. (2014). DEVELOPMENT, CHARACTERIZATION AND APPLICATION OF CHIRAL STATIONARY PHASES. MavMatrix. [Link]

  • Moos, M., et al. (2021). A chiral GC-MS method for analysis of secondary amino acids... ResearchGate. [Link]

  • Reddy, B., et al. (2014). Isolation and Characterization of R-Enantiomer in Ezetimibe. American Journal of Analytical Chemistry, 5, 805-811. [Link]

  • Rago, A. J., & Shaw, J. T. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. [Link]

  • Chromatography Forum. (2007). HPLC Chiral Separation by Reversed-Phase. [Link]

  • Ahuja, S., & Aboul-Enein, H. Y. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC. [Link]

  • Miller, L., et al. (2013). Use of Achiral Columns Coupled with Chiral Columns in SFC Separations to Simplify Isolation of Chemically Pure Enantiomer Products. American Pharmaceutical Review. [Link]

  • Orochem. (n.d.). CHIRAL STATIONARY PHASES. [Link]

  • Agilent. (2023). It Isn't Always The Column: Troubleshooting Your HPLC Separation. [Link]

  • Sigma-Aldrich. (2014). Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone. [Link]

  • Chankvetadze, B. (2019). Enantioseparations by Capillary Electrophoresis Using Cyclodextrins as Chiral Selectors. Methods in Molecular Biology. [Link]

  • University of Bristol. (n.d.). Determination of enantiomeric excess. [Link]

  • ResearchGate. (n.d.). Chiral SFC-MS method for separation of enantiomers of compound 9 and 10. [Link]

  • Li, L., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(2), 909-930. [Link]

  • Aturki, Z., & Fanali, S. (2021). Application of Experimental Design Methodologies in the Enantioseparation of Pharmaceuticals by Capillary Electrophoresis: A Review. Molecules, 26(15), 4642. [Link]

  • ResearchGate. (n.d.). Method development strategies for the enantioseparation of drugs by capillary electrophoresis using cyclodextrins as chiral additives. [Link]

  • George, S. (2020). Trouble with chiral separations. Chromatography Today. [Link]

  • Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91. [Link]

  • Scriba, G. K. (2013). Differentiation of enantiomers by capillary electrophoresis. Methods in Molecular Biology, 1043, 3-19. [Link]

  • D'Orazio, G., & Fanali, S. (2019). Application of Enantioselective Capillary Electrophoresis in Forensic Analysis. Methods in Molecular Biology, 2026, 223-239. [Link]

  • Naganawa, A., et al. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Advances, 11(41), 25419-25426. [Link]

  • Hashim, O. S. (2023). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. [Link]

Sources

Troubleshooting

solubility issues of (R)-Azetidine-2-carbonitrile oxalate in organic solvents

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide drug development professionals through the nuances of handling strained N-heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide drug development professionals through the nuances of handling strained N-heterocycles. (R)-Azetidine-2-carbonitrile is a highly valuable chiral building block, prominently featured in the synthesis of antimalarial agents[1] and functionalized 1,4-benzodiazepines[2]. However, its commercial storage form—an oxalate or hemioxalate salt[3],[4]—presents unique solubility challenges in standard organic workflows.

This guide deconstructs the physical chemistry of this compound and provides field-tested, self-validating protocols to overcome solubility barriers during your syntheses.

The Chemistry Behind the Issue: Causality & Context

Why is it supplied as an oxalate salt? The azetidine ring is a strained four-membered heterocycle[5]. If left as a free base, the secondary amine is highly susceptible to nucleophilic ring-opening, volatility, and auto-polymerization. To ensure shelf stability, manufacturers crystallize it with ethanedioic acid (oxalic acid).

While oxalic acid stabilizes the amine via protonation, it drastically alters the physical properties. The resulting ionic lattice has high lattice energy, making the salt virtually insoluble in non-polar or moderately polar organic solvents (like DCM, THF, or Toluene). To utilize the reactive free amine in coupling or alkylation reactions, you must strategically disrupt this lattice without destroying the sensitive azetidine core.

Quantitative Solubility Profile

Understanding the divergent solubility between the oxalate salt and the free base is critical for solvent selection.

SolventPolarity Index(R)-Azetidine-2-carbonitrile OxalateFree Base (Generated In Situ)Application Notes & Recommendations
Water 10.2Highly Soluble (>100 mg/mL)SolubleIdeal for aqueous washes to remove unreacted salt.
DMSO 7.2Soluble (~50 mg/mL)SolubleOptimal for SNAr or alkylation reactions.
DMF 6.4Moderately Soluble (~20 mg/mL)SolubleBest choice for amide couplings (with excess DIPEA).
DCM 3.1Insoluble (<1 mg/mL)SolubleIncompatible with direct salt use; requires biphasic free-basing.
EtOAc 4.4Insoluble (<1 mg/mL)SolublePoor reaction solvent; excellent for extracting the free base.
THF 4.0Insoluble (<1 mg/mL)SolubleAvoid unless reacting with strong bases (e.g., LDA) at -78 °C.

Troubleshooting Guide & FAQs

Q1: I need to run an amide coupling in DCM, but the oxalate salt is completely insoluble. What should I do? A: You cannot react the salt directly in DCM. You must perform an in situ neutralization. However, DCM is a poor choice here. When you add N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) to free-base the azetidine, the oxalic acid is neutralized, forming a DIPEA-oxalate byproduct. This bulky byproduct is highly insoluble in DCM and will crash out. Solution: Switch your reaction solvent to a polar aprotic solvent like DMF or DMSO, where both the free azetidine and the DIPEA-oxalate byproduct remain highly soluble.

Q2: When I add DIPEA to my DCM suspension anyway, it forms a thick, unstirrable gel. Why did my yield drop to zero? A: You are observing the massive precipitation of the DIPEA-oxalate salt. This thick gel creates a physical mass-transfer barrier. Your active coupling reagents (like HATU or EDC) and your carboxylic acid get trapped in this slurry, preventing them from interacting with the free azetidine nucleophile. If you must use DCM, you must use a biphasic free-basing protocol (see Protocol B below) to remove the oxalate before adding your coupling reagents.

Q3: Can I just extract the free base into Ethyl Acetate, evaporate the solvent, and store the free base in the fridge for later use? A: Strongly discouraged. Without the stabilizing protonation from the oxalic acid, the concentrated free amine is highly prone to auto-polymerization and degradation over time. Always generate the free base in situ or immediately prior to your coupling step. Treat the free base as a transient intermediate, not a storable reagent.

Solubilization Strategy & Mechanistic Workflows

DecisionTree Start Need to react (R)-Azetidine- 2-carbonitrile oxalate? Q1 Is your reaction compatible with polar aprotic solvents (e.g., DMF, DMSO)? Start->Q1 Sol1 Use DMF/DMSO + DIPEA (In situ neutralization) *Recommended* Q1->Sol1 Yes Q2 Must use non-polar or moderately polar solvent (e.g., DCM, Toluene)? Q1->Q2 No Sol2 Expect DIPEA-oxalate precipitation. Use biphasic system (aq. NaHCO3/DCM) or filter byproduct. Q2->Sol2 Yes

Workflow for selecting the optimal solubilization strategy for azetidine oxalate salts.

Mechanism Salt (R)-Azetidine-2-carbonitrile Oxalate Salt (Stable, Insoluble) Base Add DIPEA/TEA (Proton Transfer) Salt->Base FreeBase Free Azetidine (Reactive Nucleophile) Base->FreeBase Byproduct DIPEA-Oxalate (Precipitates in DCM) Base->Byproduct Product Coupled Product (e.g., Amide) FreeBase->Product Add Electrophile

Mechanistic pathway of in situ neutralization and subsequent electrophilic coupling.

Validated Experimental Protocols

Protocol A: In Situ Neutralization for Amide Coupling (Recommended)

Use this protocol when your downstream chemistry is compatible with DMF.

  • Charge the Reactor: To an oven-dried reaction vial, add your carboxylic acid (1.0 eq) and a coupling reagent like HATU (1.1 eq).

  • Add Solvent: Add anhydrous DMF to achieve a concentration of 0.1 M to 0.2 M. Stir for 5 minutes to pre-activate the acid.

  • Introduce the Salt: Add (R)-Azetidine-2-carbonitrile oxalate (1.2 eq). The mixture will be a cloudy suspension.

  • Temperature Control: Cool the mixture to 0 °C using an ice bath to control the exothermic neutralization and coupling.

  • Neutralization (The Critical Step): Dropwise add DIPEA (3.5 to 4.0 eq).

    • Causality Note: You must use an excess of base. Because the starting material is often a hemioxalate or full oxalate salt[3],[4], up to 2.0 equivalents of DIPEA are instantly consumed merely to neutralize the oxalic acid. The remaining equivalents drive the coupling reaction.

  • Observation: Stir for 10 minutes at 0 °C. The solution will become homogeneous as the DIPEA-oxalate byproduct dissolves perfectly in the DMF.

  • Completion: Warm to room temperature and stir for 2–4 hours. Monitor via LC-MS.

Protocol B: Biphasic Free-Basing (For DCM-Exclusive Workflows)

Use this protocol if your electrophile degrades in DMF or strictly requires a halogenated solvent.

  • Suspend: Suspend (R)-Azetidine-2-carbonitrile oxalate (1.0 eq) in DCM (0.2 M) in a separatory funnel.

  • Biphasic Partitioning: Add an equal volume of saturated aqueous NaHCO3.

  • Agitation: Shake vigorously for 3–5 minutes, venting frequently.

    • Causality Note: The mild inorganic base neutralizes the oxalic acid. The highly water-soluble sodium oxalate partitions entirely into the aqueous layer, while the liberated free azetidine partitions into the DCM layer.

  • Separation: Separate the organic (bottom) layer. Extract the aqueous layer once more with a half-volume of DCM to ensure full recovery.

  • Drying: Dry the combined organic layers over anhydrous Na2SO4 and filter.

  • Immediate Use: Do not concentrate to dryness. Immediately add your electrophile and organic base to this DCM solution to begin the reaction and prevent azetidine degradation.

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for Azetidine Ring-Opening

Welcome to the technical support center for azetidine ring-opening reactions. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for azetidine ring-opening reactions. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for this critical class of chemical transformations. Azetidines, with their inherent ring strain of approximately 25.4 kcal/mol, are valuable synthetic intermediates, but their reactivity can also present unique challenges.[1] This guide offers practical, experience-driven advice to help you navigate these challenges and achieve optimal results in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during azetidine ring-opening reactions in a user-friendly question-and-answer format.

Issue 1: Low or No Reaction Yield

Question: My azetidine ring-opening reaction is not proceeding or is giving a very low yield. What are the common causes and how can I improve it?

Answer: Low or no yield in azetidine ring-opening reactions is a frequent challenge that can often be traced back to several key factors. Due to their relative stability as four-membered rings, azetidines typically require activation to facilitate nucleophilic attack.[2] Here are the primary areas to investigate:

  • Activation of the Azetidine Ring: The nitrogen atom of the azetidine ring needs to be activated to enhance its electrophilicity. Common and effective strategies include:

    • Lewis Acid Catalysis: Lewis acids coordinate to the nitrogen atom, making the ring more susceptible to nucleophilic attack.[2] Lanthanide triflates, such as La(OTf)₃, have proven to be effective catalysts for this purpose.[2]

    • Formation of Azetidinium Ions: Quaternization of the azetidine nitrogen, for instance with methyl trifluoromethanesulfonate, generates a highly reactive azetidinium ion that readily undergoes ring-opening.[2]

  • Reaction Conditions:

    • Temperature: Many ring-opening reactions require elevated temperatures to overcome the activation energy barrier. For example, a photochemical cyclization followed by ring-opening necessitated heating to 100°C to initiate the opening of the azetidinol intermediate.[2]

    • Solvent: The choice of solvent can significantly influence the reaction rate and selectivity. For certain enantioselective ring-opening reactions, ethereal solvents like 2-MeTHF have been found to be optimal, whereas highly polar solvents can sometimes lead to a decrease in selectivity.[2]

  • Nature of the Nucleophile: The strength and steric bulk of the nucleophile are critical. A stronger or more sterically hindered nucleophile may be necessary to open the strained ring, but this can also affect the regioselectivity of the attack.[2]

  • Substrate Stability: In some instances, the azetidine starting material itself may be unstable under the reaction conditions, leading to decomposition pathways that compete with the desired ring-opening reaction.[2]

Troubleshooting Workflow for Low Reaction Yield

To systematically address low yield issues, follow this workflow:

LowYieldTroubleshooting start Low or No Yield check_activation Is the azetidine ring sufficiently activated? start->check_activation activation_solutions Consider stronger Lewis acids (e.g., BF₃·OEt₂, La(OTf)₃) or formation of an azetidinium ion. check_activation->activation_solutions No check_conditions Are the reaction conditions optimal? check_activation->check_conditions Yes activation_solutions->check_conditions conditions_solutions Optimize temperature (increase if necessary) and screen different solvents (e.g., ethereal vs. polar). check_conditions->conditions_solutions No check_nucleophile Is the nucleophile appropriate? check_conditions->check_nucleophile Yes conditions_solutions->check_nucleophile nucleophile_solutions Use a stronger or less sterically hindered nucleophile. Consider the pKa of the nucleophile. check_nucleophile->nucleophile_solutions No check_stability Is the starting material stable? check_nucleophile->check_stability Yes nucleophile_solutions->check_stability stability_solutions Analyze for decomposition products. Consider milder reaction conditions or a more stable protecting group. check_stability->stability_solutions No end Improved Yield check_stability->end Yes stability_solutions->end RegioselectivityDecisionTree start Start has_activating_group Does the azetidine have a 2-unsaturated substituent (e.g., aryl, vinyl, cyano)? start->has_activating_group attack_c2 Nucleophilic attack occurs at the carbon with the unsaturated group. has_activating_group->attack_c2 Yes is_nucleophile_bulky Is the nucleophile bulky or strong? has_activating_group->is_nucleophile_bulky No attack_less_substituted Nucleophilic attack occurs at the less substituted carbon. is_nucleophile_bulky->attack_less_substituted Yes attack_more_substituted Attack at the more substituted carbon is possible with smaller, less reactive nucleophiles. is_nucleophile_bulky->attack_more_substituted No

Caption: Decision tree for predicting regioselectivity.

Issue 3: Product Decomposition

Question: I am observing decomposition of my azetidine-containing product. What could be the cause?

Answer: The inherent ring strain of azetidines can make them susceptible to decomposition, particularly under acidic conditions. [2]A common decomposition pathway for certain N-substituted aryl azetidines is an acid-catalyzed intramolecular ring-opening. [3] Factors influencing this decomposition include:

  • Acidity (pH): The decomposition is often catalyzed by acid. [2]More rapid decomposition is observed at lower pH values. [3]* Azetidine Nitrogen Basicity: If the azetidine nitrogen is sufficiently basic to be protonated, it becomes activated towards intramolecular nucleophilic attack. [2]The pKa of the azetidine nitrogen is a key determinant of its stability. [3]* Nucleophilicity of a Pendant Group: The presence of a nearby nucleophilic group, such as an amide, can facilitate this decomposition pathway. [2]

Proposed Mechanism of Intramolecular Decomposition

DecompositionMechanism cluster_0 Proposed Decomposition Pathway Azetidine Protonated Azetidine TransitionState Intramolecular Nucleophilic Attack Azetidine->TransitionState (slow) RingOpened Ring-Opened Product TransitionState->RingOpened (fast)

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: (R)-Azetidine-2-carbonitrile Oxalate vs. Free Base

Executive Summary (R)-Azetidine-2-carbonitrile is a highly valuable chiral building block utilized extensively in the synthesis of complex pharmaceuticals, including potent antimalarial inhibitors targeting Plasmodium fa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(R)-Azetidine-2-carbonitrile is a highly valuable chiral building block utilized extensively in the synthesis of complex pharmaceuticals, including potent antimalarial inhibitors targeting Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH)[1]. However, the intrinsic ring strain and polar nature of the azetidine heterocycle present significant handling challenges. This guide objectively compares the performance, stability, and synthetic utility of the highly reactive free base form against its bench-stable alternative, the oxalate salt (CAS 2173052-89-4)[2].

Mechanistic Insights: The Causality of Stability

As an Application Scientist, it is critical to understand why a salt form behaves differently than its free base, rather than just observing the difference. Azetidines are four-membered nitrogen heterocycles characterized by significant angle strain (~26 kcal/mol).

In its free base form , the secondary amine of (R)-Azetidine-2-carbonitrile is highly nucleophilic. This nucleophilicity, combined with the inherent ring strain, makes the free base susceptible to spontaneous degradation pathways, including nucleophilic ring-opening and polymerization[3]. Furthermore, the free base is a hygroscopic liquid or low-melting solid that readily absorbs atmospheric moisture and carbon dioxide, complicating accurate stoichiometric weighing and long-term storage.

Conversely, the oxalate salt is formed by protonating the azetidine nitrogen with oxalic acid. This simple acid-base reaction masks the lone pair on the nitrogen, completely neutralizing its nucleophilicity. The resulting ionic interactions generate a highly ordered crystalline lattice[4]. This lattice energy thermodynamically stabilizes the molecule, rendering the oxalate salt a free-flowing, non-hygroscopic powder. The causality is clear: protonation prevents auto-catalytic chemical degradation, while crystallization prevents environmental degradation.

Physicochemical Properties Comparison

To facilitate objective decision-making, the quantitative and qualitative data for both forms are summarized below:

Property(R)-Azetidine-2-carbonitrile (Free Base)(R)-Azetidine-2-carbonitrile Oxalate
Physical State Oil / Low-melting solidCrystalline powder
Stability Low (Prone to polymerization/oxidation)High (Bench-stable)
Hygroscopicity High (Absorbs moisture and CO₂)Low / Non-hygroscopic
Storage Requirements -20°C, strict inert atmosphere (Ar/N₂)Room temperature or 4°C, sealed
Solubility Soluble in DCM, THF, EtOAc, WaterSoluble in Water, MeOH; Insoluble in DCM
Handling Ease Difficult (Requires Schlenk techniques)Easy (Standard benchtop weighing)
Downstream Prep Direct use in synthesisRequires in situ free-basing

Experimental Workflows & Methodologies

Every protocol must act as a self-validating system to ensure reproducibility and scientific integrity. Below are the field-proven methodologies for utilizing both forms.

Protocol A: In Situ Free-Basing of the Oxalate Salt (Preferred Method)

Because the oxalate salt is insoluble in non-polar organic solvents, its neutralization can be visually tracked, providing a built-in validation mechanism.

  • Suspension: Suspend 1.0 equivalent of (R)-Azetidine-2-carbonitrile oxalate in anhydrous dichloromethane (DCM) at 0°C under nitrogen. Observation: The mixture will be a cloudy, heterogeneous suspension.

  • Neutralization: Add 2.5 equivalents of a mild organic base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N), dropwise.

    • Self-Validation: As the base deprotonates the azetidine, the insoluble oxalate salt converts into the highly soluble free base. The suspension will clarify into a transparent, homogeneous solution, visually confirming the successful release of the reactive amine.

  • Electrophilic Addition: Slowly add 1.1 equivalents of your electrophile (e.g., an acid chloride or alkyl halide) to the clear solution.

  • Monitoring: Track the reaction via TLC or LC-MS.

    • Self-Validation: The disappearance of the highly polar, ninhydrin-active free base spot confirms complete conversion to the N-substituted target.

Protocol B: Handling the Free Base (For Base-Sensitive Reactions)

If your downstream chemistry cannot tolerate the presence of DIPEA or residual oxalate salts, the free base must be used directly.

  • Inert Preparation: Flame-dry a Schlenk flask and purge with Argon.

  • Rapid Weighing: Weigh the free base rapidly using a tared, gas-tight syringe to prevent moisture absorption. Do not leave the reagent exposed to ambient air.

  • Dissolution: Immediately dissolve the free base in an anhydrous solvent (e.g., THF) at -20°C to suppress thermal degradation.

  • Reaction: Proceed immediately with the coupling sequence.

    • Self-Validation: The absence of baseline streaking on TLC confirms that the free base did not polymerize during handling and transfer.

Decision Workflows & Reaction Pathways

DecisionMatrix Start Select (R)-Azetidine-2-carbonitrile Form Cond1 Long-term storage & High purity needed? Start->Cond1 Cond2 Immediate reaction without base additives? Start->Cond2 Oxalate Use Oxalate Salt (Crystalline, Stable) Cond1->Oxalate Yes FreeBase Use Free Base (Reactive, Hygroscopic) Cond2->FreeBase Yes InSitu In Situ Free-Basing (Add DIPEA/Et3N) Oxalate->InSitu DirectRxn Downstream Synthesis (N-Alkylation/Acylation) FreeBase->DirectRxn Direct use InSitu->DirectRxn

Workflow for selecting the optimal form of (R)-Azetidine-2-carbonitrile based on reaction needs.

ChemicalPathway Salt (R)-Azetidine-2-carbonitrile Oxalate Salt FreeBase Nucleophilic Free Base (Reactive Intermediate) Salt->FreeBase Neutralization Base Base (Et3N / DIPEA) Base->FreeBase Product N-Substituted (R)-Azetidine-2-carbonitrile FreeBase->Product N-Alkylation Electrophile Electrophile (R-X) Electrophile->Product

Reaction pathway demonstrating the in situ neutralization of the oxalate salt to the free base.

References

  • Maetani, M. et al. "Discovery of Antimalarial Azetidine-2-carbonitriles That Inhibit P. falciparum Dihydroorotate Dehydrogenase." ACS Medicinal Chemistry Letters, 2017.[Link]

  • Tayama, E. et al. "Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes." RSC Advances, 2021.[Link]

Sources

Comparative

(R)- vs (S)-Azetidine-2-carbonitrile in stereoselective synthesis

Title: Stereocontrol in Four-Membered Rings: A Comparative Guide to (R)- vs (S)-Azetidine-2-carbonitrile Synthesis and Application Executive Summary Azetidines, highly strained four-membered nitrogen heterocycles, are in...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Stereocontrol in Four-Membered Rings: A Comparative Guide to (R)- vs (S)-Azetidine-2-carbonitrile Synthesis and Application

Executive Summary

Azetidines, highly strained four-membered nitrogen heterocycles, are increasingly prominent in modern drug discovery due to their ability to improve pharmacokinetic properties and impart rigid three-dimensional topographies. The carbonitrile derivative, Azetidine-2-carbonitrile, serves as a versatile linchpin for synthesizing amino acids, diamines, and complex bicyclic scaffolds. However, the biological efficacy of these molecules is profoundly dictated by their absolute stereochemistry. This guide objectively compares the synthetic routes to (R)- and (S)-enantiomers and provides self-validating experimental protocols for their application in drug development.

The Causality of Stereochemistry in Medicinal Chemistry

The spatial orientation of the C2-carbonitrile group dictates the trajectory of subsequent functionalizations and the binding affinity of the final pharmacophore. A landmark example is the development of antimalarial agents targeting Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH)[1].

During the optimization of the BRD7539 antimalarial scaffold, stereochemistry-based structure–activity relationships (SSARs) revealed stark contrasts in biological efficacy. The (2S,3S,4S) configuration exhibits potent multistage antimalarial activity (EC50 ~ 0.010 μM against asexual blood-stage parasites), whereas inversion at a single stereocenter to form the (2S,3S,4R) diastereomer completely abolishes activity[1]. Furthermore, the nitrile group itself is mechanistically essential for target engagement; modifying it to a methyl ester or alcohol results in a total loss of activity[1].

SSAR Start Azetidine-2-carbonitrile Scaffold IsomerS (2S, 3S, 4S)-Isomer Start->IsomerS Stereoselective Synthesis IsomerR (2S, 3S, 4R)-Isomer Start->IsomerR Epimerization/ Alternate Route Target PfDHODH Binding Pocket IsomerS->Target Optimal Fit IsomerR->Target Steric Clash Active Potent Antimalarial Activity (EC50 ~ 0.010 μM) Target->Active Inactive Inactive (Loss of Target Engagement) Target->Inactive

Caption: Stereochemical divergence in Azetidine-2-carbonitrile derivatives targeting PfDHODH.

Comparative Synthetic Strategies for Enantiopure Azetidine-2-carbonitriles

Achieving high enantiomeric excess (ee) for the (R)- and (S)- enantiomers requires precise synthetic methodologies that avoid the spontaneous ring-opening typical of strained azetidines. We compare two field-validated approaches: Biocatalytic Kinetic Resolution and Diastereoselective α-Alkylation of N-Borane Complexes .

Table 1: Quantitative Comparison of Stereoselective Synthetic Routes

ParameterBiocatalytic Resolution (R. erythropolis)α-Alkylation of N-Borane Complexes
Target Enantiomer (S)-Azetidine-2-carboxylic acid / (R)-amide(S)- or (R)- α-alkylated carbonitriles
Enantiomeric Excess (ee) >99.5%[2]Up to 96% (Diastereomeric ratio)[3]
Yield ~42-45% (Theoretical max 50%)[2]72% (for specific diastereomers)[3]
Scalability High (Aqueous buffer, mild temperatures)Medium (Requires -78 °C, strictly anhydrous)
Key Reagents Whole cell catalyst (AJ270)LDA, Borane-THF, Chiral Auxiliaries
Primary Advantage Green chemistry, near-perfect ee%Direct access to α-quaternary stereocenters

Experimental Methodologies & Causality

Protocol A: Biocatalytic Kinetic Resolution of Racemic Azetidine-2-carbonitriles

Causality & Logic: The whole-cell catalyst Rhodococcus erythropolis AJ270 contains two key enzymes: a highly active but non-enantioselective nitrile hydratase, and a highly (R)-enantioselective amidase[2]. The hydratase rapidly converts the racemic nitrile into a racemic amide. Subsequently, the amidase selectively hydrolyzes the (R)-amide into the (R)-acid, leaving the (S)-amide intact. This tandem enzymatic action ensures perfect resolution without the need for harsh chemical reagents.

Step-by-Step Workflow:

  • Cell Preparation: Harvest R. erythropolis AJ270 cells and suspend them in 0.1 M potassium phosphate buffer (pH 7.0) to maintain optimal enzyme conformation and prevent protein denaturation.

  • Substrate Addition: Introduce racemic 1-benzylazetidine-2-carbonitrile (1 mmol) to the aqueous cell suspension (50 mL, 2 g wet weight cells)[2].

  • Incubation: Shake the mixture at 30 °C. Why 30 °C? This temperature maximizes the kinetics of the hydratase/amidase cascade without inducing thermal stress on the whole-cell proteins.

  • Monitoring: Track the reaction via chiral HPLC. The hydration of the nitrile is rapid (<30 mins for 50% conversion), while the amidase resolution dictates the overall reaction time (typically 3-5 days)[2].

  • Isolation: Centrifuge the mixture to remove the cell mass. Extract the unreacted (S)-amide with ethyl acetate. Acidify the remaining aqueous layer to isolate the (R)-azetidine-2-carboxylic acid.

Protocol B: Diastereoselective α-Alkylation via N-Borane Complexes

Causality & Logic: The four-membered azetidine ring is highly strained. Direct deprotonation of the α-carbon often leads to catastrophic ring-opening. Complexing the basic nitrogen with Borane (BH3) prevents ring-opening and sterically shields one face of the ring[3]. Using a chiral auxiliary (e.g., (S)-1-phenylethylamine) directs the incoming electrophile to the opposite face, enabling the stereoselective generation of quaternary centers.

Step-by-Step Workflow:

  • Complexation: Treat the chiral N-((S)-1-arylethyl)azetidine-2-carbonitrile with BH3-THF at 0 °C to form the N-borane complex. Why BH3? It acts as a traceless protecting group that stabilizes the azetidinyl anion generated in the subsequent step.

  • Deprotonation: Cool the solution to -78 °C under an Argon atmosphere. Add 1.2 equivalents of Lithium Diisopropylamide (LDA)[3]. Why -78 °C? Cryogenic temperatures are critical to prevent β-elimination or ring-opening of the highly reactive lithiated intermediate.

  • Electrophilic Trapping: Add 1.3 equivalents of the electrophile (e.g., benzyl bromide) at -78 °C, then allow the reaction to warm to room temperature. The steric bulk of the N-borane and the chiral auxiliary forces the electrophile to attack from the less hindered face, yielding the (2S, 1'S) diastereomer in 72% yield (compared to merely 2% for the 2R isomer)[3].

  • Deprotection: Remove the borane and chiral auxiliary using standard acidic cleavage (e.g., Trifluoroacetic acid) to yield the enantiopure α-substituted (S)-Azetidine-2-carbonitrile[3].

Alkylation Substrate Chiral Azetidine-2-carbonitrile Borane N-Borane Complexation (Prevents Ring Opening) Substrate->Borane BH3-THF Anion Lithiated Intermediate (LDA at -78°C) Borane->Anion Deprotonation Alkylation Electrophilic Attack (Sterically Directed) Anion->Alkylation Benzyl Bromide Product (S)-α-Alkyl-Azetidine (High ee%) Alkylation->Product Deprotection

Caption: Stepwise workflow for the diastereoselective α-alkylation of azetidine-2-carbonitriles.

Validating the Protocols: Analytical Confidence

To ensure the self-validating nature of these protocols, researchers must employ chiral High-Performance Liquid Chromatography (HPLC) to confirm the enantiomeric excess of the biocatalytic resolution. For the N-borane alkylation, X-ray crystallography or 2D NMR (NOESY) is strictly required to confirm the relative stereochemistry of the newly formed quaternary center prior to auxiliary cleavage, ensuring the structural integrity of the final drug scaffold.

Conclusion

The choice between (R)- and (S)-Azetidine-2-carbonitrile synthesis depends heavily on the target application. For simple, unsubstituted chiral azetidines, biocatalytic resolution offers unparalleled green credentials and perfect enantioselectivity. Conversely, for complex drug scaffolds requiring α-quaternary stereocenters (such as advanced antimalarials), the N-borane directed alkylation provides the necessary steric control to forge challenging C-C bonds without compromising the fragile four-membered ring.

References

  • Discovery of Antimalarial Azetidine-2-carbonitriles That Inhibit P. falciparum Dihydroorotate Dehydrogenase. ACS Medicinal Chemistry Letters.
  • Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. National Institutes of Health (NIH) / PMC.
  • Highly Efficient and Enantioselective Biotransformations of Racemic Azetidine-2-carbonitriles and Their Synthetic Applications. The Journal of Organic Chemistry - ACS Publications.

Sources

Validation

A Medicinal Chemist's Guide: Azetidine-2-carbonitrile vs. Proline Analogs

In the landscape of modern drug discovery, the quest for molecular scaffolds that confer optimal potency, selectivity, and pharmacokinetic properties is relentless. Proline, a unique secondary amino acid, imparts signifi...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the quest for molecular scaffolds that confer optimal potency, selectivity, and pharmacokinetic properties is relentless. Proline, a unique secondary amino acid, imparts significant conformational constraints on peptides and small molecules, often defining their bioactive shape. However, native proline residues can be liabilities, prone to enzymatic degradation and exhibiting complex cis-trans isomerization kinetics that can complicate drug action.[1][2][3] This has spurred the development of proline surrogates, with azetidine-2-carbonitrile and a host of proline analogs emerging as powerful tools for medicinal chemists.

This guide provides a detailed comparison of azetidine-2-carbonitrile and other common proline analogs, offering insights into their distinct structural and functional impacts. We will explore the causality behind their effects on molecular conformation, metabolic stability, and target engagement, supported by experimental data and protocols to inform rational drug design.

The Central Role of Proline and the Need for Analogs

Proline's five-membered pyrrolidine ring restricts the peptide backbone's phi (φ) dihedral angle, making it a potent "turn-inducer" in secondary structures like β-turns.[4] This pre-organization can be highly beneficial for binding to protein targets. However, the peptidyl-prolyl bond is also unique in its ability to slowly interconvert between cis and trans conformations, a process catalyzed by peptidylprolyl isomerase (PPIase) enzymes.[5][6] This isomerization can act as a molecular switch, regulating protein function, but it can also lead to multiple, slowly-equilibrating conformers of a drug, complicating its pharmacological profile.[1][2]

Furthermore, proline-containing peptides are often susceptible to cleavage by peptidases.[7] Medicinal chemists employ proline analogs to overcome these limitations, seeking to fine-tune conformation, block metabolism, and control cis-trans isomerization.

Introducing the Contenders: A Structural Overview

Azetidine-2-carbonitrile: This scaffold is a four-membered ring homolog of proline, featuring a nitrile group at the 2-position.[8][9] The smaller ring size imposes a greater degree of conformational rigidity compared to proline.[10][11] The nitrile group is a versatile synthetic handle and can also act as a hydrogen bond acceptor or a warhead for covalent inhibitors.[8]

Proline Analogs: This is a broad class of molecules that modify the proline scaffold in various ways. Common strategies include:

  • Fluorination: (e.g., 4-fluoroprolines) The high electronegativity of fluorine creates strong stereoelectronic effects that can bias the ring pucker and the cis/trans amide bond equilibrium.[12][13]

  • Alkylation: (e.g., α-methylproline) Adding a methyl group to the alpha-carbon can sterically shield the peptide bond from enzymatic cleavage.[7][14]

  • Hydroxylation: (e.g., 4-hydroxyproline) This modification allows for additional hydrogen bonding interactions and is a key component of collagen.[7]

  • Bicyclic Analogs: These highly constrained systems lock the ring into a specific conformation, reducing conformational entropy upon binding.

Head-to-Head Comparison: Key Medicinal Chemistry Parameters

The choice between azetidine-2-carbonitrile and other proline analogs is driven by the specific design hypothesis for a given drug target. Below, we compare their performance across critical medicinal chemistry attributes.

Conformational Constraint and Pre-organization

The degree and nature of conformational restriction are paramount. Azetidine-based residues, due to their smaller ring size, tend to favor different backbone geometries than proline.

  • Azetidine-2-carboxylic acid (Aze) , the parent of azetidine-2-carbonitrile, forces peptides to adopt γ-turn conformations, in contrast to proline, which favors β-turns.[4][15] This can be a powerful tool for exploring different pharmacophoric arrangements. However, some studies suggest that Aze-containing peptides can be more flexible than their proline counterparts due to reduced non-covalent repulsive interactions.[16]

  • Proline analogs like 4-fluoroproline can be used to precisely control the pyrrolidine ring pucker. The strong inductive effect of the fluorine atom biases the ring conformation, which in turn influences the overall peptide or small molecule shape.[13] Bicyclic analogs offer the highest degree of rigidity.

Diagram 1: Decision Workflow for Proline Analog Selection This diagram outlines the thought process a medicinal chemist might follow when deciding which proline surrogate to use, balancing the need for rigidity, metabolic stability, and synthetic feasibility.

G cluster_0 Design Hypothesis cluster_1 Primary Considerations cluster_2 Scaffold Selection cluster_3 Evaluation Start Need to Replace Proline? Conformation Control Backbone Conformation? Start->Conformation Yes Metabolism Block Enzymatic Cleavage? Start->Metabolism Yes Isomerization Control cis/trans Isomerism? Start->Isomerization Yes Azetidine Azetidine-2-carbonitrile (γ-turn, high rigidity) Conformation->Azetidine Induce γ-turn? FluoroPro Fluoroprolines (Control pucker & cis/trans) Conformation->FluoroPro Fine-tune pucker? Bicyclic Bicyclic Analogs (Max rigidity) Conformation->Bicyclic Maximum constraint? AlkylPro α-Alkyl Prolines (Steric shield) Metabolism->AlkylPro Isomerization->FluoroPro Synthesis Synthetic Feasibility Azetidine->Synthesis FluoroPro->Synthesis AlkylPro->Synthesis Bicyclic->Synthesis Assay In Vitro & In Vivo Assays Synthesis->Assay Result Optimized Candidate Assay->Result

Caption: Workflow for selecting a proline analog based on design goals.

Impact on Peptide Bond (cis/trans Isomerism)

Controlling the cis/trans isomer ratio of the preceding amide bond is a critical design element.

  • Azetidine Analogs: Studies have shown that incorporating an azetidine ring can significantly influence the cis/trans equilibrium. For example, the peptide Boc-(L-Aze-L-Pro)2-Opcp was found to adopt an all-cis peptide bond conformation, a rare arrangement that leads to a left-handed helix.[17]

  • Fluorinated Prolines: This is where proline analogs truly shine. The stereochemistry of the fluorine at the 4-position has a predictable and profound effect. (4R)-fluoroproline (Flp) strongly favors the trans amide conformation, while (4S)-fluoroproline (flp) favors the cis conformation.[12] This allows chemists to "lock" the amide bond into the desired orientation for optimal target binding.

Metabolic Stability and Pharmacokinetics

Enhancing metabolic stability is a primary driver for using proline analogs.

  • Azetidine-2-carbonitrile: The strained four-membered ring can be more resistant to cleavage by certain proteases compared to proline's five-membered ring.[18] In a case study on antimalarial drugs, trifluoromethyl-substituted azetidine-2-carbonitrile derivatives showed greater in vitro microsomal stability compared to methoxy-substituted analogs.[19]

  • α-Methylproline: The addition of a methyl group at the α-carbon provides a steric shield that effectively blocks access by peptidases, significantly enhancing the metabolic stability of peptides.[14] This modification was a key factor in the development of the orexin receptor antagonist daridorexant.[14]

Table 1: Comparative Properties of Proline Surrogates

Feature Azetidine-2-carbonitrile 4R-Fluoroproline α-Methylproline
Primary Conformational Influence Induces γ-turns Biases ring pucker C4-exo Adds local steric bulk
Amide Bond Preference (Xaa-Pro) Can favor cis (context-dependent)[17] Strongly favors trans[12] Generally favors trans
Metabolic Stability Generally enhanced vs. Pro[18][19] May be enhanced[14] Significantly enhanced[7][14]

| Key Advantage | Novel backbone geometry | Precise control of cis/trans isomerism | Excellent protease resistance |

Target Binding Interactions

The unique chemical features of each analog can be exploited to form new, beneficial interactions with the target protein.

  • Azetidine-2-carbonitrile: The nitrile group can act as a hydrogen bond acceptor. More significantly, it is a bioisostere for other functional groups and can be used as a reactive handle. It has been successfully employed as a key pharmacophore in inhibitors of P. falciparum dihydroorotate dehydrogenase (DHODH), a target for antimalarial drugs.[8][19][20]

  • Hydroxyprolines: The hydroxyl group can form new hydrogen bonds within a binding pocket, increasing affinity and selectivity. This was leveraged in the optimization of macrocyclic peptide inhibitors.[7]

Case Study: Azetidine-2-carbonitriles as Antimalarial DHODH Inhibitors

A compelling example of the successful application of the azetidine-2-carbonitrile scaffold comes from the development of inhibitors for Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH).[19][20]

  • Initial Hit: A diversity-oriented synthesis campaign identified an azetidine-2-carbonitrile-based compound, BRD7539, with activity against the malaria parasite.

  • Mechanism: The compound was confirmed to inhibit PfDHODH, a critical enzyme for pyrimidine biosynthesis in the parasite.[19]

  • Optimization: Structure-activity relationship (SAR) studies were conducted to improve potency and pharmacokinetic properties. It was found that adding two trifluoromethyl (-CF3) groups to a distal phenyl ring (compound BRD9185) resulted in a molecule with comparable activity to the initial hit but with significantly improved microsomal stability.[19]

  • Outcome: The optimized compound, BRD9185, showed excellent in vitro activity against multidrug-resistant parasites (EC50 = 0.016 μM) and was curative in a mouse model of malaria with just three doses.[19][20] This work highlights how the azetidine-2-carbonitrile scaffold can serve as the foundation for a potent and metabolically stable drug candidate.

Diagram 2: Optimization of an Azetidine-2-carbonitrile Antimalarial This diagram illustrates the structure-activity relationship (SAR) progression from the initial hit to the optimized clinical candidate, highlighting the key modifications that improved metabolic stability.

SAR_Workflow A Initial Hit BRD7539 (Methoxy-substituted) B Key Challenge: Poor Microsomal Stability A->B C Optimization Strategy: Replace Methoxy with CF3 groups B->C D Optimized Candidate BRD9185 (di-CF3 substituted) C->D E Outcome: Comparable in vitro activity + Greatly improved stability + In vivo efficacy D->E

Caption: SAR pathway for developing potent antimalarial PfDHODH inhibitors.

Experimental Protocols

To provide practical context, here are two representative experimental protocols relevant to the evaluation of these scaffolds.

Protocol 1: Synthesis of an Azetidine-2-carbonitrile Scaffold

This protocol is a generalized representation based on the synthesis of antimalarial inhibitors.[19][20]

Objective: To synthesize a core azetidine-2-carbonitrile urea derivative for further diversification.

Step-by-Step Methodology:

  • Deallylation: To a solution of the protected azetidine core (e.g., N-allyl-azetidine-2-carbonitrile derivative, 1.0 eq) in a 2:1 mixture of EtOH/DCM, add 1,3-dimethylbarbituric acid (1.5 eq) and Pd(PPh3)4 (0.05 eq).

  • Stir the reaction mixture at 40 °C for 16 hours. Monitor reaction completion by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel to yield the deallylated azetidine-2-carbonitrile.

  • Urea Formation: Dissolve the deallylated azetidine (1.0 eq) in DCM. Add diisopropylethylamine (DIPEA, 1.5 eq) followed by the desired isocyanate (e.g., propyl isocyanate, 1.1 eq).

  • Stir the reaction at room temperature for 1 hour.

  • Quench the reaction with water and extract the product with DCM. Dry the organic layer over Na2SO4, filter, and concentrate.

  • Purify the crude product by column chromatography to obtain the final N-capped urea derivative, which can then be further functionalized.

Protocol 2: Assessing Metabolic Stability using Liver Microsomes

Objective: To compare the in vitro metabolic stability of a parent compound with its azetidine- or proline analog-containing derivative.

Step-by-Step Methodology:

  • Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

  • Incubation Mixture: In a microcentrifuge tube on ice, prepare the incubation mixture (final volume 200 µL) containing:

    • Phosphate buffer (100 mM, pH 7.4)

    • Test compound (final concentration 1 µM)

    • Pooled human liver microsomes (final concentration 0.5 mg/mL)

  • Initiation: Pre-warm the mixture at 37 °C for 5 minutes. Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating solution (containing NADP+, glucose-6-phosphate, and G6P-dehydrogenase).

  • Time Points: Aliquot 25 µL of the reaction mixture at specified time points (e.g., 0, 5, 15, 30, 60 minutes) into tubes containing 75 µL of ice-cold acetonitrile with an internal standard to stop the reaction.

  • Analysis: Centrifuge the quenched samples at high speed to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the test compound at each time point.

  • Data Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of the line (-k) is used to calculate the in vitro half-life (t½ = 0.693 / k). A longer half-life indicates greater metabolic stability.

Conclusion and Future Outlook

Both azetidine-2-carbonitrile and the diverse family of proline analogs are indispensable tools in medicinal chemistry. The choice is not about which scaffold is universally "better," but which one best serves the specific therapeutic hypothesis.

  • Azetidine-2-carbonitrile offers a unique conformational profile, inducing γ-turns and providing a stable, rigid core. Its nitrile functionality is a valuable handle for both synthetic elaboration and direct target interaction, as demonstrated in the development of novel antimalarials.

  • Proline analogs , particularly fluorinated and alkylated versions, provide an unparalleled level of control over local conformation. They allow chemists to systematically block metabolic pathways and fine-tune the crucial cis-trans amide bond equilibrium, which can unlock significant gains in potency and bioavailability.[14]

Future advancements will likely focus on developing novel, synthetically accessible proline surrogates that offer even more precise control over stereoelectronic properties and conformational space. As our understanding of the subtle interplay between molecular shape, metabolic fate, and biological activity deepens, these powerful building blocks will continue to enable the design of safer and more effective medicines.

References

  • Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry. [Link]

  • What are Peptidylprolyl isomerase inhibitors and how do they work? Patsnap Synapse. [Link]

  • The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. PubMed. [Link]

  • Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters. [Link]

  • Discovery of Antimalarial Azetidine-2-carbonitriles That Inhibit P. falciparum Dihydroorotate Dehydrogenase. PMC. [Link]

  • Proline Analogues. ResearchGate. [Link]

  • Discovery of Antimalarial Azetidine-2-carbonitriles That Inhibit P. falciparum Dihydroorotate Dehydrogenase. ACS Medicinal Chemistry Letters. [Link]

  • Proline Analogues. Chemical Reviews. [Link]

  • Proline cis-trans isomerization controls autoinhibition of a signaling protein. PubMed. [Link]

  • Proline Isomerization: From the Chemistry and Biology to Therapeutic Opportunities. PMC. [Link]

  • A tethering mechanism underlies Pin1-catalyzed proline cis–trans isomerization at a noncanonical site. PNAS. [Link]

  • Proline Isomerization: From the Chemistry and Biology to Therapeutic Opportunities. MDPI. [Link]

  • A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C). OPUS at UTS. [Link]

  • Research advances in L-azetidine-2-carboxylic acid. Journal of Zhejiang University (Agriculture and Life Sciences). [Link]

  • Properties, metabolisms, and applications of L-proline analogues. ResearchGate. [Link]

  • An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]

  • Azetidine-2-carboxylic acid. Wikipedia. [Link]

  • Properties, metabolisms, and applications of (L)-proline analogues. PubMed. [Link]

  • L-Proline Prevents Endoplasmic Reticulum Stress in Microglial Cells Exposed to L-azetidine-2-carboxylic Acid. MDPI. [Link]

  • Mode of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. bioRxiv. [Link]

  • Azetidine-2-carboxylic Acid and Its Derivatives in Organic Synthesis. ResearchGate. [Link]

  • Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. Wiley Online Library. [Link]

  • Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. PubMed. [Link]

  • A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C). PubMed. [Link]

  • Azetidine-Derived Amino Acids versus Proline Derivatives. Alternative Trends in Reverse Turn Induction. The Journal of Organic Chemistry. [Link]

  • Chemical-genetic interactions with the proline analog L-azetidine-2-carboxylic acid in Saccharomyces cerevisiae. bioRxiv. [Link]

  • Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. MDPI. [Link]

  • 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. PMC. [Link]

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. [Link]

  • Preferred structures of constrained peptides from achiral α,α-dialkyiated glycyl residues with a. Indian Academy of Sciences. [Link]

  • Biosynthesis of abnormal collagens with amino acid analogues. I. Incorporation of L-azetidine-2-carboxylic acid and cis-4-fluoro-L-proline into protocollagen and collagen. PubMed. [Link]

  • Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities. The Journal of Organic Chemistry. [Link]

Sources

Comparative

Comparative Guide: Biological Activity of (R)-Azetidine-2-Carbonitrile Derivatives vs. Standard Therapeutics

Introduction The azetidine-2-carbonitrile scaffold has emerged as a highly versatile, stereochemically dense pharmacophore in modern drug discovery. Characterized by a strained four-membered ring, this core provides uniq...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The azetidine-2-carbonitrile scaffold has emerged as a highly versatile, stereochemically dense pharmacophore in modern drug discovery. Characterized by a strained four-membered ring, this core provides unique spatial arrangements that allow for high-affinity binding to challenging biological targets. Unlike traditional flat aromatic rings, the sp3-rich azetidine ring enables precise vector projection of substituents, making it particularly effective for targeting shallow allosteric sites and overcoming multidrug resistance.

This guide objectively evaluates the biological activity of compounds derived from (R)-azetidine-2-carbonitrile (and its chiral diastereomers) across three primary therapeutic domains: antimalarial efficacy, antitubercular activity, and neuropsychiatric/metabolic regulation. We compare these derivatives against standard-of-care alternatives, supported by field-proven experimental protocols and quantitative data.

Section 1: Antimalarial Efficacy – Overcoming Resistance via PfDHODH Inhibition

Causality & Mechanism

Plasmodium falciparum relies heavily on de novo pyrimidine biosynthesis, making the enzyme Dihydroorotate Dehydrogenase (PfDHODH) a critical drug target. Azetidine-2-carbonitrile derivatives, such as BRD9185 and BRD7539, have been optimized to bind the Coenzyme Q (CoQ) binding site of PfDHODH[1]. The compact azetidine core, combined with specific stereochemistry (e.g., 2S,3S,4S configurations), allows these compounds to achieve high polarizability and optimal interactions within the hydrophobic pocket, effectively halting parasite replication in both blood and liver stages[1][2].

Comparative Performance

When compared to the first-line treatment Artesunate, BRD9185 demonstrates a distinct pharmacokinetic advantage. While Artesunate rapidly clears parasites, its short half-life often leads to recrudescence (relapse) if not used in combination therapies. In contrast, BRD9185 achieves a "sterile cure" in in vivo models due to its extended half-life and sustained target engagement[1].

Table 1: Antimalarial Efficacy of BRD9185 vs. Artesunate

MetricBRD9185 (Azetidine-2-carbonitrile)Artesunate (Standard of Care)
Primary Target PfDHODH (CoQ binding site)Heme detoxification / Multi-target
In Vitro EC50 (Dd2 Strain) 0.016 μM~0.002 μM
In Vivo Dose (P. berghei model) 3 × 66.6 mg/kg3 × 66.6 mg/kg
Recrudescence (Relapse) None (Sterile Cure)High (Rapid recrudescence)
Murine Half-life (t1/2) 15 hours< 1 hour
Experimental Protocol: Phenotypic Blood-Stage Growth Inhibition & In Vivo Efficacy

To ensure a self-validating system, the following protocol measures both direct parasite inhibition and long-term in vivo clearance:

  • Parasite Culture: Culture multidrug-resistant P. falciparum (Dd2 strain) in human erythrocytes using standard RPMI 1640 media.

  • Dose-Response Setup: Dispense the azetidine-2-carbonitrile compound in a 20-point dose-response format (in triplicate) into 384-well plates.

  • Incubation & Readout: Incubate for 72 hours. Measure parasite viability using a DNA-intercalating fluorescent dye (e.g., SYBR Green I). Calculate EC50 using non-linear regression.

  • In Vivo Validation: Infect mice with P. berghei. Administer the test compound orally at 66.6 mg/kg for 3 consecutive days. Monitor parasitemia via Giemsa-stained blood smears for 30 days to confirm sterile cure (absence of recrudescence)[1].

PfDHODH_Pathway DHO Dihydroorotate (Substrate) PfDHODH PfDHODH Enzyme (Active) DHO->PfDHODH Binds Orotate Orotate (Pyrimidine Biosynthesis) PfDHODH->Orotate Catalyzes BRD9185 BRD9185 (Azetidine-2-carbonitrile) BRD9185->PfDHODH Inhibits (CoQ Site)

Mechanism of PfDHODH inhibition by BRD9185, blocking de novo pyrimidine biosynthesis.

Section 2: Antitubercular Activity – Allosteric Inhibition of Tryptophan Synthase

Causality & Mechanism

Targeting metabolic enzymes in Mycobacterium tuberculosis (Mtb) is notoriously difficult because active sites are typically highly polar, requiring hydrophilic drugs that struggle to penetrate the lipid-rich mycobacterial cell wall. The chiral azetidine derivative BRD4592 bypasses this by acting as an allosteric inhibitor of Mtb Tryptophan Synthase (TrpAB)[3]. Out of eight possible stereoisomers, only the (2R,3S,4R) configuration exhibits bactericidal activity. This highlights the extreme stereochemical precision required to wedge into the shallow allosteric pocket and disrupt the critical communication between the TrpA and TrpB subunits[3].

Comparative Performance

Unlike standard competitive inhibitors that must outcompete high-affinity native substrates, BRD4592's allosteric mechanism provides non-competitive blockade. This ensures that accumulating substrate concentrations in the bacteria do not overcome the drug's inhibitory effect, making it highly resilient against metabolic pushback.

Experimental Protocol: Mtb Whole-Cell Screening & Kinetic Validation
  • Diversity-Oriented Synthesis (DOS) Screening: Screen a stereochemically diverse library of azetidine-2-carbonitriles against wild-type Mtb using a resazurin microtiter assay (REMA) to identify bactericidal hits.

  • Target Deconvolution: Generate spontaneous resistant mutants by plating Mtb on agar containing 10x MIC of the hit compound. Sequence the genomes to identify mutations in the trpA or trpB genes.

  • Enzyme Kinetics: Purify recombinant Mtb TrpAB. Perform steady-state kinetics monitoring the conversion of indole-3-glycerol phosphate to L-tryptophan. Introduce BRD4592 and measure Vmax and Km to confirm non-competitive allosteric inhibition[3].

TrpAB_Inhibition cluster_TrpAB Mtb TrpAB Enzyme Complex IGP Indole-3-glycerol phosphate TrpA TrpA Subunit IGP->TrpA Indole Indole Intermediate TrpA->Indole TrpB TrpB Subunit Indole->TrpB LTrp L-Tryptophan TrpB->LTrp BRD4592 BRD4592 (Azetidine Derivative) BRD4592->TrpB Allosteric Blockade

BRD4592 allosterically disrupts the TrpAB complex, halting L-Tryptophan biosynthesis in Mtb.

Section 3: Neuropsychiatric & Metabolic Regulation – DPP-4 Inhibition

Causality & Mechanism

Dipeptidyl peptidase IV (DPP-4) is a serine protease that cleaves N-terminal dipeptides, inactivating crucial neuropeptides and incretins. While pyrrolidine-based inhibitors are common, azetidine-2-carbonitrile derivatives like AMAC (1-(2-amino-3-methyl-butyryl)-azetidine-2-carbonitrile) offer a highly potent alternative[4]. The carbonitrile group forms a reversible covalent imidate adduct with the catalytic serine of DPP-4, while the smaller azetidine ring provides a tighter fit in the S1 pocket compared to larger pyrrolidine rings, resulting in a potent IC50 of 30 nM[4].

Comparative Performance

AMAC was evaluated against a structurally similar analog, DAMAC (which lacks DPP-4 inhibitory activity due to steric hindrance from dimethylation), and standard antipsychotics. AMAC significantly reduced psychosis-like behaviors in murine models without binding to traditional dopamine or serotonin receptors, proving that its efficacy is strictly mediated via DPP-4 inhibition and the subsequent preservation of active neuropeptides[4].

Table 2: Efficacy of AMAC in Psychosis Models

CompoundDPP-4 IC50Mescaline-Induced Scratching Reduction (60 mg/kg)Amphetamine-Induced Hyperactivity Reduction (60 mg/kg)
AMAC 30 nM68% (p < 0.01)76% (p < 0.01)
DAMAC (Control) Inactive0% (No effect)0% (No effect)
Haloperidol (Standard) N/A (D2 Antagonist)High (Induces extrapyramidal side effects)High
Experimental Protocol: Amphetamine-Induced Hyperactivity Assay
  • Animal Preparation: Acclimate male mice to locomotor activity chambers equipped with infrared photobeams for 30 minutes.

  • Dosing: Administer AMAC (e.g., 50 or 60 mg/kg), DAMAC, or vehicle via intraperitoneal (i.p.) injection. Wait 30 minutes for target engagement.

  • Induction: Inject D-amphetamine (e.g., 2 mg/kg i.p.) to induce hyper-locomotion.

  • Data Acquisition: Record total beam breaks (ambulations) over a 60-minute period. Calculate the percentage reduction in locomotion relative to the vehicle-treated, amphetamine-induced control group[4].

DPP4_Pathway Neuropeptides Active Neuropeptides (e.g., GLP-1) DPP4 DPP-4 Enzyme Neuropeptides->DPP4 Substrate Psychosis Psychosis / Hyperactivity Neuropeptides->Psychosis Mitigates Symptoms Inactive Inactive Peptides DPP4->Inactive Cleavage Inactive->Psychosis Fails to Mitigate AMAC AMAC (Azetidine-2-carbonitrile) AMAC->DPP4 Inhibits (IC50=30nM)

AMAC inhibits DPP-4, preserving active neuropeptides that mitigate psychosis and hyperactivity.

Conclusion

The (R)-azetidine-2-carbonitrile motif is not merely a structural curiosity but a highly functional warhead and stereochemical anchor. Whether acting as a covalent inhibitor of serine proteases (DPP-4) or as a precision-fit allosteric modulator (PfDHODH, Mtb TrpAB), its derivatives consistently outperform traditional scaffolds in targeting challenging binding sites. The rigorous validation of these compounds through self-contained phenotypic and target-based assays underscores their immense potential in next-generation drug development.

References[1] Discovery of Antimalarial Azetidine-2-carbonitriles That Inhibit P. falciparum Dihydroorotate Dehydrogenase. NIH.gov. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHV26Pt5faiW0K_qZduXkbUdaosfwuKI79KC2mI89ckqXx4YEJNQojiI3G7mMoAhi-sV0TwVsKPSOAHrS1PnA9k_mSWn1E4TpgRxGqQ1fkqRiGWkX-ZXERP5sUiiBK7Avc9a1oL3pi5442GVHA=[2] Towards Targeted Antimalarial Therapies: A Review of Computational Methods in PfDHODH Inhibition. Engineered Science Publisher. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBO7gfJbyLkPiGGU9K_LJ8jFt_0ZNfCG0wSRWcSf8Ls6dGwhidodaO72seqe_yx3KbLo-Rnx85Fa__PlesF1ggcFak7tntwGl_ZHGRUFclYr2GBquqTNdgY_0HUxVO8fwH8aq1EWKYosgb0npOyY6bgKis7NjRYj6VvuQ9GIN9FK62KOQ6jL6ys9Lczf1T286DTw==[3] A small-molecule allosteric inhibitor of Mycobacterium tuberculosis tryptophan synthase. NIH.gov. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5uvaYiBurB2hpQNm-Z9uDVGC1PkOaq5Bmt0vPnZ-5tiHpWx9QX7u3Xy-q5QBTFRatMJPTxJyTahQuI9YCnYUiTMpyXhZavCZ95yp6JxiZFURaNxJoLcoUFyXAKGNs74sy06KsVmHgDR3zFEs=[4] DPP IV inhibitor blocks mescaline-induced scratching and amphetamine-induced hyperactivity in mice. NIH.gov. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5oAGDRV5GZNHotJ_R4H2Q7lx9nxCNhiCFAEP0yca5vmZAqwp602DTr3DwLIzH2zEUcMGjCBPCW0iPMVLuVJOpbYRs4z02w4_YrrTNtp0icpm7xJMJtDfSNzwQzINxOA5CR0I=

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Validation

characterization of novel compounds synthesized from (R)-Azetidine-2-carbonitrile

Title: Characterization and Comparative Efficacy of Novel Antimalarial Compounds Synthesized from (R)-Azetidine-2-carbonitrile Executive Summary The strained four-membered heterocyclic building block, (R)-azetidine-2-car...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Characterization and Comparative Efficacy of Novel Antimalarial Compounds Synthesized from (R)-Azetidine-2-carbonitrile

Executive Summary

The strained four-membered heterocyclic building block, (R)-azetidine-2-carbonitrile, has emerged as a cornerstone in modern diversity-oriented synthesis (DOS) and medicinal chemistry[1]. By leveraging the rigidity of the azetidine ring, researchers can impart precise three-dimensional topographical features into small molecules. Recently, this scaffold has been instrumental in the discovery of a novel class of antimalarial agents—specifically, highly potent and selective inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH)[2].

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of optimized azetidine-2-carbonitrile derivatives (such as BRD9185) against traditional antimalarial alternatives. Furthermore, this guide provides self-validating, step-by-step experimental protocols to ensure reproducibility in your own drug development workflows.

Mechanistic Grounding: The Role of the Azetidine Scaffold

Plasmodium parasites are uniquely vulnerable to pyrimidine starvation because, unlike human host cells, they lack pyrimidine salvage pathways and rely entirely on de novo biosynthesis[1]. PfDHODH is the rate-limiting enzyme in this pathway.

The stereochemistry of the azetidine ring is critical for target engagement. Structure-activity relationship (SAR) studies demonstrate that only specific stereoisomers (e.g., the 2S,3S,4S configuration) are active. Modifying the crucial nitrile group to a methyl ester or alcohol completely abolishes activity, underscoring the necessity of the carbonitrile moiety for optimal enzyme pocket binding[3].

Pathway A L-Dihydroorotate B PfDHODH (Target Enzyme) A->B C Orotate B->C D Pyrimidine Biosynthesis C->D E BRD9185 (Azetidine Derivative) E->B Selective Inhibition

Fig 1. Selective inhibition of Plasmodium falciparum DHODH by azetidine-2-carbonitrile derivatives.

Comparative Performance Guide: BRD9185 vs. Alternatives

To evaluate the therapeutic potential of azetidine-2-carbonitrile derivatives, we benchmark the optimized lead compound, BRD9185 , against the standard-of-care front-line drug (Artesunate ) and a known clinical-stage DHODH inhibitor (DSM265 ).

The data highlights that while Artesunate clears parasites rapidly, its short half-life often leads to disease recrudescence unless combined with longer-acting partner drugs[2]. In contrast, BRD9185 achieves a sterile cure in in vivo models after just three doses, driven by its extended pharmacokinetic half-life and high microsomal stability imparted by strategic -CF3 substitutions on the distal phenyl ring[2][3].

Table 1: Comparative Efficacy and Pharmacokinetics of Antimalarial Compounds

Performance MetricBRD9185 (Azetidine Derivative)Artesunate (Standard of Care)DSM265 (Reference DHODH Inhibitor)
Mechanism of Action PfDHODH InhibitionHeme-mediated oxidative stressPfDHODH Inhibition
In Vitro EC₅₀ (Dd2 Strain) 0.016 μM[2]~0.002 μM~0.015 μM
Mouse PK (Half-life) 15.0 hours[2]< 1.0 hour~9.0 hours
In Vivo Efficacy (P. berghei) Sterile cure (3 × 66.6 mg/kg)[2]Recrudescence (3 × 66.6 mg/kg)[2]Clearance (requires extended dosing)
Microsomal Stability High (Enhanced by -CF3 groups)[3]LowModerate

Validated Experimental Protocols

Stereoselective Synthesis Workflow

The synthesis of optically active 2-substituted azetidine-2-carbonitriles requires careful handling of the strained four-membered ring to prevent unwanted ring-opening during functionalization[4].

Workflow Step1 (R)-Azetidine-2-carbonitrile Step2 N-Borane Complexation Step1->Step2 Step3 LDA Activation (-78 °C) Step2->Step3 Step4 Electrophilic α-Alkylation Step3->Step4 Step5 Chiral 2-Substituted Derivative Step4->Step5

Fig 2. Stereoselective α-alkylation workflow for synthesizing substituted azetidine-2-carbonitriles.

Step-by-Step Protocol:

  • N-Borane Complexation: React the base azetidine-2-carbonitrile with borane-THF complex. Causality: The free amine of the highly strained ring is prone to degradation under strong basic conditions. Borane complexation protects the nitrogen and sterically directs subsequent lithiation[4].

  • Deprotonation: Cool the diastereomerically pure N-borane complex solution in 1,4-dioxane/THF to -78 °C. Add 1.2 equivalents of Lithium Diisopropylamide (LDA) dropwise[4][5].

  • Electrophilic Addition: Introduce 1.3 equivalents of the target electrophile (e.g., benzyl bromide) at -78 °C[4][5]. Causality: Maintaining -78 °C is critical; higher temperatures increase the kinetic energy of the carbanion, leading to thermal epimerization and a loss of diastereoselectivity.

  • Isolation: Warm the mixture to room temperature, quench with H₂O, extract with EtOAc, and wash with saturated aqueous NaHCO₃[4]. Purify via silica gel chromatography to isolate the enantiopure product (e.g., >70% yield for the major diastereomer)[4].

Phenotypic Blood-Stage Growth Inhibition Assay

To validate the biological activity of the synthesized azetidine-2-carbonitriles against multidrug-resistant parasites.

Step-by-Step Protocol:

  • Culture Preparation: Maintain P. falciparum (Dd2 strain) in human erythrocytes at 2% hematocrit in RPMI-1640 medium supplemented with human serum[2].

  • Compound Plating: Dispense the azetidine derivatives in a 20-point dose-response format into 384-well plates[2].

  • Incubation: Inoculate the plates with parasite culture at 0.5% starting parasitemia. Incubate for 72 hours at 37 °C under a low-oxygen gas mixture. Causality: A 72-hour window covers approximately 1.5 intraerythrocytic developmental cycles, ensuring that compounds targeting specific, transient life stages have sufficient time to exert their inhibitory effects.

  • Quantification: Lyse the cells and measure parasite viability using a DNA-intercalating fluorescent dye (e.g., SYBR Green I). Calculate the EC₅₀ using non-linear regression analysis[2].

In Vivo Efficacy & Recrudescence Model

This protocol differentiates compounds that merely suppress parasitemia from those that achieve a complete sterile cure.

Step-by-Step Protocol:

  • Infection: Intravenously inoculate female Swiss Webster mice with 10⁵ P. berghei-infected erythrocytes[2].

  • Dosing Regimen: Beginning 72 hours post-infection, administer the test compound (e.g., BRD9185 at 66.6 mg/kg) orally once daily for three consecutive days[2]. Use Artesunate (3 × 66.6 mg/kg) as the control arm.

  • Monitoring: Assess parasitemia daily via Giemsa-stained peripheral blood smears. Causality: Daily monitoring is strictly required to identify the exact onset of recrudescence (parasite rebound) versus sustained clearance. Euthanize animals exceeding 25% parasitemia[2].

  • Validation of Cure: A compound is classified as achieving a "sterile cure" only if no recrudescence is observed for 30 days post-treatment[2].

Conclusion

Derivatives synthesized from (R)-azetidine-2-carbonitrile represent a breakthrough in antimalarial drug development. By utilizing stereoselective α-alkylation of N-borane complexes, researchers can generate highly specific PfDHODH inhibitors like BRD9185. Compared to standard therapies like Artesunate, these novel azetidine compounds offer superior pharmacokinetic profiles and the ability to achieve sterile cures in in vivo models, making them highly promising candidates for next-generation therapeutics.

References

1.[4] Title: Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes - PMC Source: nih.gov URL:[Link]

2.[5] Title: Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes - RSC Publishing Source: rsc.org URL:[Link]

3.[2] Title: Discovery of Antimalarial Azetidine-2-carbonitriles That Inhibit P. falciparum Dihydroorotate Dehydrogenase - PMC Source: nih.gov URL:[Link]

5.[3] Title: Discovery of Antimalarial Azetidine-2-carbonitriles That Inhibit P. falciparum Dihydroorotate Dehydrogenase | ACS Medicinal Chemistry Letters Source: acs.org URL:[Link]

Sources

Comparative

Comparative Structural Analysis and Crystallographic Elucidation of (R)-Azetidine-2-carbonitrile Oxalate

Executive Summary In the development of complex therapeutics—ranging from novel antimalarial bicyclic azetidines[1] to allosteric inhibitors of Mycobacterium tuberculosis tryptophan synthase[2]—the absolute stereochemist...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of complex therapeutics—ranging from novel antimalarial bicyclic azetidines[1] to allosteric inhibitors of Mycobacterium tuberculosis tryptophan synthase[2]—the absolute stereochemistry of early building blocks dictates the success of the entire synthetic campaign. (R)-Azetidine-2-carbonitrile is a premier chiral synthon in these pathways. However, handling this compound presents significant analytical and physical challenges.

This guide objectively compares the oxalate salt form of (R)-Azetidine-2-carbonitrile against alternative forms (free base, hydrochloride) and evaluates Single-Crystal X-Ray Diffraction (SC-XRD) against alternative analytical modalities (NMR, VCD). By establishing a self-validating crystallographic workflow, we demonstrate why the oxalate salt is the gold standard for long-term stability and unambiguous stereochemical assignment.

The Chemical Imperative: Why the Oxalate Salt?

Causality in Salt Selection

Azetidines are strained four-membered heterocycles. In its free base form, (R)-azetidine-2-carbonitrile possesses both a nucleophilic secondary amine and an electrophilic nitrile group. This dual reactivity makes the neat oil highly susceptible to intermolecular polymerization and hydrolysis.

To mitigate this, salt formation is required. While hydrochloride (HCl) salts are common, they are frequently hygroscopic and yield microcrystalline powders unsuitable for SC-XRD. Oxalic acid [3], a dicarboxylic acid, protonates the azetidine nitrogen and establishes a robust, bidentate hydrogen-bonding network (N–H···O and O–H···O). This elevates the melting point, neutralizes nucleophilicity, and forces the molecules into a highly ordered, rigid crystalline lattice ideal for diffraction.

SaltScreening FB (R)-Azetidine-2-carbonitrile (Free Base) HCl HCl Salt (Hygroscopic) FB->HCl HCl(g) Ox Oxalate Salt (Crystalline) FB->Ox Oxalic Acid Xray X-Ray Diffraction (Absolute Config) HCl->Xray Poor Diffraction Ox->Xray High-Res Structure

Fig 1: Salt screening workflow highlighting the superiority of the oxalate form for X-ray analysis.

Table 1: Performance Matrix of (R)-Azetidine-2-carbonitrile Forms
ParameterFree BaseHydrochloride (HCl) SaltOxalate Salt (Product)
Physical State Volatile OilAmorphous / MicrocrystallineHighly Crystalline Solid
Bench Stability < 1 Week (Polymerizes)Moderate (Hygroscopic)> 2 Years (Desiccated)
Handling Requires inert atmosphereRequires rapid weighingBenchtop stable
SC-XRD Suitability Impossible (Liquid)Poor (Twinning/Disorder)Excellent (High Resolution)

Analytical Modalities: SC-XRD vs. Alternatives

Determining the absolute configuration of small, highly polar molecules is notoriously difficult. Below is a comparison of SC-XRD against alternative analytical methods.

Table 2: Analytical Modalities for Absolute Configuration
MethodDirect Absolute Config?Sample RecoveryResolution / AccuracyLimitations
SC-XRD (Oxalate) Yes (via Flack Parameter) Non-destructive < 0.84 Å (Atomic) Requires single crystals
2D NMR (Mosher's) Indirect (Derivatization)DestructiveRelative shifts onlyChemically invasive, time-consuming
Chiral HPLC No (Requires standards)Preparative possibleEnantiomeric excess onlyCannot assign absolute 3D structure

The X-Ray Advantage: NMR requires the synthesis of diastereomeric Mosher's amides, which is chemically invasive and assumes predictable conformational preferences. SC-XRD of the oxalate salt allows for direct, non-destructive observation of the 3D atomic arrangement. By utilizing Cu Kα radiation, the anomalous dispersion from the oxygen atoms in the oxalate counterion is sufficient to calculate a reliable Flack parameter near 0, confirming the (R)-configuration without needing a heavy-atom derivative.

Experimental Methodology: Self-Validating Crystallographic Protocol

As a self-validating system, this protocol is designed so that failure at any step is immediately diagnostic of the preceding step's execution, preventing the downstream waste of instrument time.

Step-by-Step Workflow
  • Saturated Solution Preparation:

    • Action: Dissolve 50 mg of (R)-Azetidine-2-carbonitrile oxalate in 0.5 mL of near-boiling ethanol.

    • Causality: Ethanol provides optimal thermodynamic solubility for the oxalate salt while remaining fully miscible with non-polar anti-solvents. If the salt does not dissolve, impurities or polymerization products are present.

  • Anti-Solvent Vapor Diffusion:

    • Action: Place the open sample vial inside a larger, sealed chamber containing 5 mL of hexanes. Incubate undisturbed at 20°C for 48 hours.

    • Causality: Vapor diffusion ensures a slow, thermodynamically controlled approach to the supersaturation curve. This yields fewer, larger single crystals rather than a kinetically driven microcrystalline powder.

  • Crystal Harvesting and Cryoprotection:

    • Action: Harvest a single crystal (target dimensions: 0.2 × 0.2 × 0.1 mm) and suspend it in Paratone-N oil on a polyimide cryoloop.

    • Causality: The heavy oil displaces surface mother liquor and forms a rigid, amorphous glass when flash-cooled to 100 K. This prevents the formation of crystalline ice, which would otherwise produce parasitic diffraction rings and obscure the sample's data.

  • Data Acquisition & Refinement:

    • Action: Mount the loop on a goniometer and irradiate at 100 K using a Cu Kα microfocus source (λ = 1.54184 Å).

    • Causality: Cryogenic temperatures reduce atomic thermal vibrations (Debye-Waller factors), drastically improving high-angle resolution.

XrayWorkflow S1 Vapor Diffusion S2 Cryo-Loop Mounting S1->S2 S3 Diffraction at 100 K S2->S3 S4 Phase Retrieval S3->S4 S5 Refinement (Anomalous) S4->S5

Fig 2: Step-by-step crystallographic workflow for absolute stereochemistry determination.

Conclusion

For researchers synthesizing complex azetidine-containing therapeutics, the physical form of the starting materials is as critical as their chemical purity. The (R)-Azetidine-2-carbonitrile oxalate salt vastly outperforms the free base and hydrochloride alternatives in terms of bench stability, handling, and crystallographic utility. By employing the vapor diffusion crystallization protocol outlined above, structural chemists can routinely achieve high-resolution SC-XRD data, ensuring unambiguous absolute stereochemical assignment early in the drug development pipeline.

References

  • Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)
  • Source: National Institutes of Health (nih.gov)
  • Source: American Chemical Society (acs.org)
  • Oxalic Acid | (COOH)
  • Source: Ataman Chemicals (atamanchemicals.com)

Sources

Validation

A Comparative Guide to the Stability of Azetidine Salts for Pharmaceutical Development

In the landscape of modern drug discovery, the humble azetidine ring has emerged as a cornerstone scaffold. Its unique conformational rigidity and sp3-rich character offer a compelling combination for enhancing metabolic...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the humble azetidine ring has emerged as a cornerstone scaffold. Its unique conformational rigidity and sp3-rich character offer a compelling combination for enhancing metabolic stability, receptor selectivity, and overall pharmacokinetic profiles of therapeutic candidates.[1][2][3] However, the inherent ring strain of this four-membered heterocycle presents a unique set of stability challenges that must be meticulously addressed during salt form selection.[4][5] The conversion of a free azetidine base to a salt is a critical step in drug development, profoundly impacting its solubility, dissolution rate, hygroscopicity, and chemical stability.[6][7][8]

This guide provides an in-depth comparison of the stability of common azetidine salts, offering a framework for researchers, scientists, and drug development professionals to make informed decisions in their salt selection process. We will delve into the critical stability-related attributes of azetidine salts, supported by established scientific principles and experimental methodologies.

The Decisive Role of the Counter-Ion in Azetidine Salt Stability

The choice of a counter-ion is far from a trivial decision; it is a pivotal factor that dictates the overall physicochemical properties of the resulting salt.[9][10][11] The stability of an azetidinium salt is a multifactorial property, with the counter-ion's characteristics playing a central role. The interplay of the counter-ion's pKa, size, and hydrophilicity governs the salt's propensity to absorb atmospheric moisture (hygroscopicity), its thermal robustness, and its susceptibility to chemical degradation.[9][10]

A fundamental principle in forming a stable salt is the "pKa rule," which stipulates that a significant difference in pKa (typically ≥ 2-3 units) between the basic drug and the acidic counter-ion is necessary to ensure a high degree of salt formation and minimize disproportionation in solution.[6][8] For azetidine, a weakly basic amine, this necessitates the use of relatively strong acids as counter-ions.

Comparative Analysis of Common Azetidine Salts

Salt FormCounter-ionTypical CharacteristicsExpected Stability Profile
Azetidinium Chloride Chloride (Cl⁻)Highly soluble, but can be hygroscopic.[12][13]Good thermal stability, but potential for hygroscopicity-induced chemical instability.
Azetidinium Bromide Bromide (Br⁻)Often similar to the chloride salt, but can exhibit different crystal packing and hygroscopicity.Generally good thermal and chemical stability, but hygroscopicity needs to be assessed on a case-by-case basis.
Azetidinium Trifluoroacetate Trifluoroacetate (TFA⁻)Often used in early-stage discovery due to ease of formation and purification via HPLC. Can be less crystalline and more prone to hygroscopicity.May exhibit lower thermal stability compared to inorganic salts. The trifluoroacetate anion can potentially be a source of reactive impurities under certain stress conditions.[14]

Key Stability Parameters and Experimental Evaluation

A thorough assessment of an azetidine salt's stability profile requires a multi-pronged experimental approach, focusing on three key areas: hygroscopicity, thermal stability, and chemical stability.

Hygroscopicity: The Propensity to Absorb Moisture

Hygroscopicity, the tendency of a solid to take up moisture from the atmosphere, is a critical parameter that can significantly impact a drug substance's physical and chemical stability, as well as its handling and manufacturing properties.[15][16][17] Excessive moisture uptake can lead to deliquescence, changes in crystal form, and can accelerate chemical degradation pathways, such as hydrolysis of the strained azetidine ring.[18][19]

Experimental Protocol: Gravimetric Vapor Sorption (GVS)

A dynamic vapor sorption (DVS) instrument offers a precise and automated method to assess hygroscopicity.[15]

Methodology:

  • A pre-weighed sample of the azetidine salt (typically 5-10 mg) is placed in the DVS instrument.

  • The sample is dried under a stream of dry nitrogen gas at a controlled temperature (e.g., 25 °C) until a stable weight is achieved.

  • The relative humidity (RH) is then incrementally increased in pre-defined steps (e.g., from 0% to 90% RH in 10% increments).

  • At each RH step, the sample weight is continuously monitored until equilibrium is reached (i.e., the rate of weight change is below a specified threshold).

  • Following the sorption phase, the RH is incrementally decreased to assess the desorption profile and any hysteresis.

  • The percentage weight change as a function of RH is plotted to generate a sorption-desorption isotherm.

Interpretation of Results: The shape of the isotherm and the total moisture uptake at a given RH (e.g., 75% RH) are used to classify the material's hygroscopicity (e.g., non-hygroscopic, slightly hygroscopic, hygroscopic, very hygroscopic).

Diagram: Experimental Workflow for Hygroscopicity Assessment

G cluster_0 Sample Preparation cluster_1 GVS Analysis cluster_2 Data Analysis start Start prep Weigh Azetidine Salt start->prep dry Dry Sample in DVS (0% RH, 25°C) prep->dry sorption Incremental RH Increase (0% to 90%) dry->sorption desorption Incremental RH Decrease (90% to 0%) sorption->desorption plot Plot Sorption-Desorption Isotherm desorption->plot classify Classify Hygroscopicity plot->classify end End classify->end

Caption: Workflow for Gravimetric Vapor Sorption Analysis.

Thermal Stability: Response to Heat Stress

The thermal stability of an azetidine salt is crucial for determining appropriate drying, milling, and storage conditions. Poor thermal stability can lead to decomposition, melting, or changes in solid-state form, all of which can compromise the quality and efficacy of the final drug product.

Experimental Protocols: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

DSC and TGA are complementary techniques that provide a comprehensive picture of a material's thermal behavior.[20][21]

Methodology:

  • DSC: A small, accurately weighed sample of the azetidine salt is placed in an aluminum pan and sealed. The sample and a reference pan are heated at a constant rate (e.g., 10 °C/min) under a nitrogen purge. The difference in heat flow between the sample and the reference is measured as a function of temperature.

  • TGA: A small, accurately weighed sample is placed in a tared pan and heated at a constant rate in a controlled atmosphere. The change in mass is recorded as a function of temperature.

Interpretation of Results:

  • DSC: Endothermic events (peaks pointing down) typically correspond to melting, desolvation, or solid-solid phase transitions. Exothermic events (peaks pointing up) indicate decomposition or crystallization.

  • TGA: A weight loss step indicates the loss of volatiles (e.g., water, solvent) or decomposition. The onset temperature of weight loss is a key indicator of thermal stability.

Chemical Stability: Resistance to Degradation

The inherent strain of the azetidine ring makes it susceptible to nucleophilic attack and ring-opening, particularly under acidic or basic conditions.[5][18] The chemical stability of an azetidine salt must be rigorously evaluated under various stress conditions to identify potential degradation pathways and to establish a suitable shelf-life.

Experimental Protocol: Stress Testing and HPLC Analysis

Forced degradation studies are conducted to accelerate the degradation of the drug substance to identify likely degradation products and to develop stability-indicating analytical methods.

Methodology:

  • Prepare solutions of the azetidine salt in various media, including acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (e.g., water or buffer) conditions.

  • Expose solid samples of the salt to elevated temperature (e.g., 60°C) and high humidity (e.g., 75% RH).

  • Store samples under these stress conditions for a defined period (e.g., 1, 2, and 4 weeks).

  • At each time point, analyze the samples by a stability-indicating HPLC method (typically reverse-phase with UV detection).

  • Quantify the amount of the parent azetidine salt remaining and identify and quantify any degradation products.

Interpretation of Results: The rate of degradation under each stress condition provides insight into the chemical lability of the salt. The identification of degradation products can help to elucidate the degradation mechanism (e.g., ring-opening).

Diagram: Logical Relationship of Salt Properties and Stability

G cluster_0 Counter-ion Properties cluster_1 Azetidine Salt Properties pka pKa chemical_stability Chemical Stability pka->chemical_stability influences size Size/Crystal Lattice Energy thermal_stability Thermal Stability size->thermal_stability influences hydrophilicity Hydrophilicity hygroscopicity Hygroscopicity hydrophilicity->hygroscopicity influences hygroscopicity->chemical_stability impacts

Caption: Interplay of Counter-ion Properties and Salt Stability.

Conclusion and Recommendations

The selection of an appropriate salt form for an azetidine-containing drug candidate is a critical decision that can significantly influence its developability. A comprehensive evaluation of the salt's hygroscopicity, thermal stability, and chemical stability is paramount.

  • For early-stage development, where material is often limited, a focus on hygroscopicity and thermal stability can provide a rapid assessment of potential liabilities.

  • As a candidate progresses, a more thorough chemical stability program under forced degradation conditions is essential to ensure the long-term stability of the drug substance.

While hydrochloride salts are a common and often effective choice, they can exhibit hygroscopicity.[12][13] Therefore, a screening of alternative counter-ions, such as hydrobromide or various sulfonates and carboxylates, is highly recommended to identify a salt form with an optimal balance of solubility, stability, and manufacturability. Ultimately, the ideal azetidine salt is one that not only enhances the desirable properties of the parent molecule but also demonstrates robust stability under a wide range of conditions, ensuring the delivery of a safe and effective therapeutic to patients.

References

  • Stahly, G. P. (2007). A survey of cocrystals in the Cambridge Structural Database. Crystal Growth & Design, 7(6), 1007-1026. [Link]

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  • Wassvik, C. M., et al. (2008). A strategy for the selection of a suitable salt of a drug candidate. Pharmaceutical Development and Technology, 13(4), 335-345. [Link]

  • Zia, H., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(9), 1894. [Link]

  • Thakral, S., et al. (2016). Salt Disproportionation in the Solid State: Role of Solubility and Counterion Volatility. Molecular Pharmaceutics, 13(11), 3736-3745. [Link]

  • Anderson, B. D., et al. (2010). Analysis of Relationships Between Solid-State Properties, Counterion, and Developability of Pharmaceutical Salts. Journal of Pharmaceutical Sciences, 99(5), 2249-2263. [Link]

  • Purohit, P. U. (2011). Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability. Purdue University Graduate School. [Link]

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  • Jamison, C. R., & Jacobsen, E. N. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(8), 4991-5026. [Link]

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  • ResearchGate. (n.d.). Stability of different azetidine esters. [Link]

  • Berge, S. M., et al. (1977). Pharmaceutical salts. Journal of Pharmaceutical Sciences, 66(1), 1-19. [Link]

  • Kumar, S., & Kalonia, D. S. (2007). Effect of Hygroscopicity on the Stability and Compaction of Pharmaceutical Solids. Pharmaceutical Technology, 31(10), 88-102. [Link]

  • Kumar, L., et al. (2018). Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. AAPS PharmSciTech, 19(7), 3026-3036. [Link]

  • Kumar, A., & Nanda, A. (2022). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. GSC Biological and Pharmaceutical Sciences, 21(1), 131-140. [Link]

  • Scott, J. D., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(9), 1435-1440. [Link]

  • Hashim, O. S. (2023). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. [Link]

  • Johansson, C. (2017). Design and synthesis of azetidinium salts for chemical modification of nanocrystalline cellulose. Chalmers University of Technology. [Link]

  • ResearchGate. (n.d.). Azetidinium-based energetic salts. [Link]

  • Kumar, A., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(78), 49351-49383. [Link]

  • Boffi, A., et al. (2021). Gram-Scale Domino Synthesis in Batch and Flow Mode of Azetidinium Salts. Molecules, 26(11), 3326. [Link]

  • Plant, A., et al. (2020). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Angewandte Chemie International Edition, 59(32), 13363-13369. [Link]

  • Schotten, C., et al. (2020). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Organic Process Research & Development, 24(6), 1047-1053. [Link]

  • Schotten, C., et al. (2020). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Organic Process Research & Development, 24(6), 1047-1053. [Link]

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Comparative

(R)-Azetidine-2-carbonitrile: A Privileged Scaffold in Modern Drug Discovery

A Comparative Guide for Researchers and Drug Development Professionals In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can confer advantageous physicochemical and pharmacokine...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can confer advantageous physicochemical and pharmacokinetic properties to drug candidates is perpetual. Among the plethora of heterocyclic systems, the four-membered nitrogen-containing heterocycle, azetidine, has emerged as a particularly valuable building block.[1][2][3] This guide provides an in-depth comparison of (R)-Azetidine-2-carbonitrile, a key derivative, with other alternatives, supported by experimental data and case studies, to inform its strategic application in drug development programs.

The Ascendancy of the Azetidine Ring: A Convergence of Stability and Strain

Azetidines occupy a unique chemical space, balancing the high ring strain of aziridines with the greater flexibility of pyrrolidines. This inherent strain, approximately 25.4 kcal/mol, contributes to their enhanced reactivity while maintaining greater stability than their three-membered counterparts.[1] The incorporation of an azetidine moiety into a drug candidate can offer several distinct advantages:

  • Conformational Rigidity: The constrained nature of the four-membered ring restricts the conformational freedom of appended substituents. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity and selectivity.[2]

  • Improved Physicochemical Properties: Azetidines can enhance aqueous solubility and metabolic stability when compared to larger saturated heterocycles like piperidine and pyrrolidine.[2] The nitrogen atom within the azetidine ring is often less susceptible to N-dealkylation, a common metabolic liability for secondary and tertiary amines.[2]

  • Bioisosteric Replacement: The azetidine scaffold serves as a versatile bioisostere for other cyclic and acyclic motifs. It can be used to replace larger rings to reduce molecular weight and lipophilicity or to act as a constrained linker to optimize the spatial arrangement of pharmacophores.[2][4]

  • Access to Novel Chemical Space: The unique three-dimensional arrangement of substituents on the azetidine ring allows for the exploration of novel chemical space, a critical aspect of lead optimization and the development of intellectual property.[2]

The nitrile group, a prominent feature of (R)-Azetidine-2-carbonitrile, further enhances its utility. The nitrile can modulate physicochemical and pharmacokinetic properties, improve bioavailability, and enhance selectivity and binding affinity through various interactions, including hydrogen bonding, polar interactions, and π-π stacking.[5] It can also act as a bioisostere for functional groups like carbonyls and halogens and can block metabolically labile sites, thereby increasing a drug's metabolic stability.[5][6]

Case Study: (R)-Azetidine-2-carbonitrile in the Development of STAT3 Inhibitors

A compelling example of the successful application of the (R)-azetidine-2-carbonitrile scaffold is in the development of potent and selective inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein involved in cancer and inflammatory diseases.[2][7]

Researchers optimized previously reported proline-based STAT3 inhibitors by replacing the five-membered proline ring with the four-membered azetidine ring. This strategic modification led to a significant enhancement in inhibitory potency. Specifically, the (R)-azetidine-2-carboxamide analogue, 5a , exhibited a sub-micromolar IC50 value of 0.52 μM in a STAT3 DNA-binding assay, representing a more than four-fold improvement in potency compared to its proline-based counterpart.[7]

This case study underscores the power of the azetidine scaffold to confer superior pharmacological properties. The increased rigidity of the azetidine ring likely contributes to a more favorable presentation of the pharmacophoric elements to the STAT3 protein, leading to enhanced binding affinity.

STAT3_Inhibitor_Development Proline Proline-based Inhibitor (Lower Potency) Optimization Scaffold Hopping (Ring Contraction) Proline->Optimization Leads to Azetidine (R)-Azetidine-2-carboxamide (5a) (Sub-micromolar Potency) STAT3 STAT3 Target Azetidine->STAT3 Inhibits with high affinity Optimization->Azetidine Results in

Case Study: Antimalarial Azetidine-2-carbonitriles Targeting PfDHODH

Another significant application of the azetidine-2-carbonitrile scaffold is in the development of novel antimalarial agents. Researchers identified a series of azetidine-2-carbonitriles as potent inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a crucial enzyme for pyrimidine biosynthesis in the malaria parasite.[8][9]

The optimized compound, BRD9185 , demonstrated impressive in vitro activity against multidrug-resistant blood-stage parasites (EC50 = 0.016 μM) and was curative in a P. berghei mouse model after only three doses.[8] This compound possesses a long half-life (15 hours) and low clearance in mice, highlighting the favorable pharmacokinetic properties imparted by the azetidine-2-carbonitrile core.[8] This work establishes azetidine-2-carbonitriles as a promising new structural class of DHODH inhibitors with the potential to become effective antimalarial drugs.[8]

Comparative Analysis: (R)-Azetidine-2-carbonitrile vs. Alternative Scaffolds

The choice of a heterocyclic scaffold is a critical decision in drug design. The following table provides a comparative overview of (R)-Azetidine-2-carbonitrile against other commonly used small, saturated heterocycles.

Feature(R)-Azetidine-2-carbonitrilePyrrolidinePiperidineOxetane
Ring Size 4-membered5-membered6-membered4-membered
Conformational Rigidity HighModerateLowHigh
Metabolic Stability Generally High (resistant to N-dealkylation)ModerateModerateHigh (blocks metabolic degradation)[10]
Aqueous Solubility Generally GoodVariableVariableGenerally Good[10]
Synthetic Accessibility Moderately challengingReadily accessibleReadily accessibleModerately challenging
Key Advantage Potent combination of rigidity and polarity, enabling novel vector orientation.Well-established chemistry and diverse substitution patterns.Prevalent in natural products and approved drugs, offering known SAR.Can significantly increase solubility and block metabolic hotspots.[10]

Experimental Protocols

General Synthesis of (R)-Azetidine-2-carbonitrile Derivatives

The synthesis of optically active 2-substituted azetidine-2-carbonitriles can be achieved through various synthetic routes. One established method involves the α-alkylation of N-borane complexes of N-((S)-1-arylethyl)azetidine-2-carbonitriles.[11]

Step 1: Synthesis of N-((S)-1-arylethyl)azetidine-2-carbonitriles. This can be achieved from readily available chiral 1-arylethylamines.[11]

Step 2: Formation of N-Borane Complexes. The diastereomerically pure azetidine-2-carbonitrile is treated with a borane source, such as BH3·THF, to form the corresponding N-borane complex.[11]

Step 3: Diastereoselective α-Alkylation. The N-borane complex is treated with a strong base, such as lithium diisopropylamide (LDA), at low temperature (-78 °C) to generate the corresponding carbanion. Subsequent reaction with an electrophile (e.g., benzyl bromide) yields the α-alkylated product with high diastereoselectivity.[11]

Step 4: Deprotection. The N-((S)-1-arylethyl) group can be removed by treatment with an acid, such as trifluoroacetic acid (TFA), to afford the desired (R)- or (S)-2-substituted azetidine-2-carbonitrile.[11]

Azetidine_Synthesis Start Chiral 1-Arylethylamine Step1 Synthesis of N-((S)-1-arylethyl)azetidine-2-carbonitrile Start->Step1 Step2 Formation of N-Borane Complex Step1->Step2 Step3 Diastereoselective α-Alkylation with Electrophile Step2->Step3 Step4 Deprotection (e.g., TFA) Step3->Step4 Product (R)-Azetidine-2-carbonitrile Derivative Step4->Product

In Vitro Assay for STAT3 Inhibition (Electrophoretic Mobility Shift Assay - EMSA)

This assay is used to determine the ability of a compound to inhibit the DNA-binding activity of STAT3.

  • Preparation of Nuclear Extracts: Nuclear extracts containing activated STAT3 are prepared from a suitable cell line (e.g., NIH3T3/v-Src fibroblasts).[7]

  • Incubation: The nuclear extracts are pre-incubated with increasing concentrations of the test compound (e.g., (R)-azetidine-2-carboxamide analogue) or vehicle control (DMSO).[7]

  • DNA Binding Reaction: A radiolabeled double-stranded oligonucleotide probe containing the STAT3 consensus binding site is added to the mixture and incubated to allow for protein-DNA binding.

  • Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.

  • Visualization and Quantification: The gel is dried and exposed to a phosphor screen or X-ray film. The intensity of the band corresponding to the STAT3-DNA complex is quantified to determine the extent of inhibition. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in STAT3 DNA-binding activity.[7]

Conclusion

(R)-Azetidine-2-carbonitrile has firmly established itself as a privileged scaffold in drug discovery. Its unique combination of conformational rigidity, favorable physicochemical properties, and the versatile functionality of the nitrile group provides medicinal chemists with a powerful tool to address key challenges in lead optimization, such as improving potency, selectivity, and pharmacokinetic profiles. The successful case studies in the development of STAT3 inhibitors and antimalarial agents provide compelling evidence for the strategic advantage of incorporating this moiety into drug candidates. As synthetic methodologies for accessing functionalized azetidines continue to advance, the application of (R)-Azetidine-2-carbonitrile and its derivatives is poised to expand further, driving the discovery of the next generation of innovative therapeutics.

References

  • Full article: Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. Accessed March 28, 2026. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. PubMed. Accessed March 28, 2026. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. Accessed March 28, 2026. [Link]

  • Application of Nitrile in Drug Design - SIOC Journals. Chinese Journal of Organic Chemistry. Accessed March 28, 2026. [Link]

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC. National Center for Biotechnology Information. Accessed March 28, 2026. [Link]

  • A Survey of the Role of Nitrile Groups in Protein-Ligand Interactions - PubMed. PubMed. Accessed March 28, 2026. [Link]

  • A Survey of the Role of Nitrile Groups in Protein–Ligand Interactions - Taylor & Francis. Taylor & Francis Online. Accessed March 28, 2026. [Link]

  • Application of Nitrile in Drug Design - ResearchGate. ResearchGate. Accessed March 28, 2026. [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC. National Center for Biotechnology Information. Accessed March 28, 2026. [Link]

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. ACS Publications. Accessed March 28, 2026. [Link]

  • Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake - PMC. National Center for Biotechnology Information. Accessed March 28, 2026. [Link]

  • Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes - RSC Publishing. Royal Society of Chemistry. Accessed March 28, 2026. [Link]

  • Discovery of Antimalarial Azetidine-2-carbonitriles That Inhibit P. falciparum Dihydroorotate Dehydrogenase | ACS Medicinal Chemistry Letters. ACS Publications. Accessed March 28, 2026. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. Accessed March 28, 2026. [Link]

  • Proline Analogues in Drug Design: Current Trends and Future Prospects | Journal of Medicinal Chemistry - ACS Publications. ACS Publications. Accessed March 28, 2026. [Link]

  • Heterocycles in drug discovery: Properties and preparation | Request PDF - ResearchGate. ResearchGate. Accessed March 28, 2026. [Link]

  • Discovery of Antimalarial Azetidine-2-carbonitriles That Inhibit P. falciparum Dihydroorotate Dehydrogenase - PMC. National Center for Biotechnology Information. Accessed March 28, 2026. [Link]

  • Role of Heterocycles in Drug Discovery: An Overview. World Journal of Advanced Research and Reviews. Accessed March 28, 2026. [Link]

  • Structures of the template, designed derivatives of Azetidine-2-carbonitriles and Chloroquine standard along with their respective activities... - ResearchGate. ResearchGate. Accessed March 28, 2026. [Link]

  • The Role of Five-Membered Heterocycles in the Molecular Structure of Antibacterial Drugs Used in Therapy - MDPI. MDPI. Accessed March 28, 2026. [Link]

  • Role of Heterocycles in Drug Discovery: An Overview - World Journal of Advanced Research and Reviews. World Journal of Advanced Research and Reviews. Accessed March 28, 2026. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs - Figshare. Figshare. Accessed March 28, 2026. [Link]

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  • Azetidine-2-carboxylic Acid and Its Derivatives in Organic Synthesis | Request PDF. ResearchGate. Accessed March 28, 2026. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of (R)-Azetidine-2-carbonitrile Oxalate

This document provides essential safety and logistical guidance for the proper disposal of (R)-Azetidine-2-carbonitrile oxalate. As a compound utilized in advanced research and drug development, understanding its chemica...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential safety and logistical guidance for the proper disposal of (R)-Azetidine-2-carbonitrile oxalate. As a compound utilized in advanced research and drug development, understanding its chemical nature is paramount to ensuring the safety of laboratory personnel and maintaining environmental compliance. This guide is designed for researchers, scientists, and drug development professionals, offering a procedural framework grounded in established safety protocols and regulatory standards.

The dual nature of this molecule—containing a strained azetidine ring with a nitrile functional group, complexed with an oxalate counter-ion—necessitates a cautious and informed approach to its waste management. The procedures outlined below are based on a synthesis of safety data for its constituent parts and general principles of hazardous waste management.

Core Directive: Hazard Identification and Risk Assessment

Before any handling or disposal, a thorough understanding of the potential hazards is critical. (R)-Azetidine-2-carbonitrile oxalate is not a common reagent with a dedicated Safety Data Sheet (SDS) readily available. Therefore, its risk profile must be inferred from the hazards associated with its components: the azetidine-nitrile cation and the oxalate anion.

  • Azetidine and Nitrile Moieties: The azetidine ring is a strained four-membered heterocycle.[1] Compounds containing this ring can be reactive. Azetidine itself is classified as a flammable liquid that causes severe skin burns and eye damage.[2][3] The nitrile group (-C≡N) is a common feature in organic synthesis and can release toxic hydrogen cyanide gas upon reaction with strong acids or during thermal decomposition. Hazardous decomposition products from related compounds include toxic oxides of carbon (CO, CO2) and nitrogen (NOx).[4]

  • Oxalate Anion: Oxalate salts are recognized as toxic. They are harmful if swallowed or in contact with skin.[5] Ingestion can lead to severe health effects. Upon heating, oxalates may decompose to produce irritating fumes and acrid smoke.[5]

This composite hazard profile mandates that (R)-Azetidine-2-carbonitrile oxalate must be treated as hazardous waste. It should never be disposed of in standard laboratory trash or flushed down the drain.

Hazard ComponentAssociated RisksRecommended Precautions
Azetidine Ring Potential for skin/eye irritation or burns; reactivity.[2][3]Handle with appropriate PPE; store away from incompatibles.
Nitrile Group Potential to release toxic fumes upon decomposition or reaction with acid.Always handle in a well-ventilated area or fume hood; avoid contact with strong acids.
Oxalate Anion Harmful if swallowed or absorbed through the skin.[5]Wear gloves and wash hands thoroughly after handling.

Procedural Guide: Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the safe collection, storage, and disposal of (R)-Azetidine-2-carbonitrile oxalate waste.

Step 1: Personal Protective Equipment (PPE) and Engineering Controls

All handling of this compound, whether in pure form or as waste, must be conducted with appropriate safety measures.

  • Engineering Controls: Use a certified chemical fume hood to prevent inhalation of any dust or potential vapors.[2][4]

  • Eye Protection: Wear chemical safety goggles and a face shield.[2][6]

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Dispose of contaminated gloves as hazardous waste.[7][8]

  • Body Protection: Wear a lab coat and closed-toe shoes.

Step 2: Waste Segregation and Collection

Proper segregation is the foundation of safe chemical waste management.

  • Designate a Waste Container: Use a dedicated, sealable, and chemically compatible container for (R)-Azetidine-2-carbonitrile oxalate waste.[9] The container should be in good condition and not previously used for incompatible chemicals.

  • Labeling: The container must be clearly and accurately labeled. The label should include:

    • The full chemical name: "(R)-Azetidine-2-carbonitrile oxalate"

    • The words "Hazardous Waste"

    • The primary hazard warnings (e.g., "Toxic," "Irritant")

    • The date of accumulation.

  • Collection: Place all waste, including contaminated consumables (e.g., weighing paper, pipette tips, gloves), directly into the designated container.[9] Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.[9]

Step 3: Interim Storage

Proper storage of the sealed waste container is crucial while awaiting final disposal.

  • Location: Store the container in a designated satellite accumulation area or a central hazardous waste storage facility.

  • Conditions: The storage area must be cool, dry, and well-ventilated.[5] Keep the container away from heat sources and direct sunlight.[2]

  • Incompatibilities: Ensure the waste is stored separately from incompatible materials, particularly strong oxidizing agents and strong acids.[4][5]

Step 4: Final Disposal

The ultimate disposal of (R)-Azetidine-2-carbonitrile oxalate must be handled by professionals.

  • Engage Professionals: Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[10][11]

  • Provide Information: Supply the disposal vendor with the complete chemical name and any available hazard information (such as this guide) to ensure they can manage it safely.[11]

  • Recommended Method: The standard and recommended method for destroying this type of organic chemical waste is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion products.[11]

Step 5: Documentation

Maintain meticulous records of all hazardous waste generated and disposed of. This documentation is a legal requirement and a key component of a robust laboratory safety program. Your records should include the chemical name, quantity, and date of disposal.[11]

G Workflow for (R)-Azetidine-2-carbonitrile oxalate Disposal cluster_0 In-Lab Procedures cluster_1 Professional Disposal cluster_2 Compliance A Step 1: Assess Hazards & Don PPE (Fume Hood, Goggles, Gloves, Lab Coat) B Step 2: Segregate Waste (Pure compound, contaminated items) A->B C Step 3: Collect in Labeled Container 'Hazardous Waste: (R)-Azetidine-2-carbonitrile oxalate' B->C D Step 4: Securely Seal & Store (Cool, Dry, Ventilated Area) C->D E Step 5: Contact EHS or Licensed Disposal Vendor D->E Container is full or storage time limit reached F Step 6: Provide Chemical Information & Schedule Pickup E->F G Step 7: High-Temperature Incineration (Professional Facility) F->G H Step 8: Document Disposal (Maintain Records) G->H Disposal Manifest Received

Caption: Disposal workflow for (R)-Azetidine-2-carbonitrile oxalate.

Contingency Planning: Spill and Decontamination Procedures

Accidents can happen, and a clear plan for managing spills is essential.

Small Spills (Solid Material)
  • Evacuate and Secure: Ensure the area is well-ventilated. Restrict access to the spill area.

  • Assess and Don PPE: Wear the appropriate PPE as described in Section 2.

  • Contain and Clean: Gently sweep up the solid material, taking care to avoid generating dust.[4][5] Use an absorbent material for any solutions.

  • Collect Waste: Place the spilled material and all cleanup materials (e.g., absorbent pads, contaminated gloves) into your labeled hazardous waste container.

  • Decontaminate: Wipe the spill area with an appropriate solvent (e.g., isopropanol, ethanol) followed by soap and water. Collect all decontamination materials as hazardous waste.

Large Spills

In the event of a large spill, prioritize personnel safety:

  • Evacuate: Immediately evacuate the laboratory.

  • Alert: Notify your supervisor and your institution's EHS or emergency response team.

  • Secure: Prevent entry into the affected area.

  • Do Not Attempt Cleanup: Allow trained emergency responders to manage the cleanup.

By adhering to these rigorous procedures, you contribute to a culture of safety, protect the environment, and ensure full regulatory compliance in your critical research endeavors.

References

  • Sodium oxalate (2010). National Institute of Technology and Evaluation, Japan. [Link]

  • Safety Data Sheet: Azetidine (2020). Chemos GmbH & Co. KG. [Link]

  • How to Dispose of Nitrile Gloves? (2025). Earth Safe PPE. [Link]

  • Chemical-Genetic Interactions with the Proline Analog L-Azetidine-2-Carboxylic Acid in Saccharomyces cerevisiae (2020). PMC. [Link]

  • Safety Data Sheet: SODIUM OXALATE (2009). ScienceLab.com. [Link]

  • Azetidine-based inhibitors of dipeptidyl peptidase IV (DPP IV) (n.d.). ResearchGate. [Link]

  • Nitrile gloves (n.d.). Veterinary Sustainability Alliance. [Link]

  • Novel Syntheses of Azetidines and Azetidinones (2008). ACS Publications. [Link]

  • Hazardous Waste (n.d.). Department of Materials, University of Oxford. [Link]

  • The thermal decomposition of monohydrated ammonium oxotris (oxalate) niobate (n.d.). SciELO. [Link]

  • Sustainable Management of Nitrile Butadiene Rubber Waste Through Pyrolysis (2025). MDPI. [Link]

  • Chemical-Genetic Interactions with the Proline Analog L-Azetidine-2-Carboxylic Acid in Saccharomyces cerevisiae (2020). PubMed. [Link]

  • Safety Data Sheet (2025). HORIBA. [Link]

  • The thermal decomposition of oxalates Part 14. Dehydration of magnesium oxalate dihydrate (n.d.). ResearchGate. [Link]

  • Acetonitrile (n.d.). HAYASHI PURE CHEMICAL IND.,LTD. [Link]

  • Thermal decomposition of oxalates. Part 16. Thermal decomposition studies on cadmium oxalate (n.d.). ResearchGate. [Link]

  • The thermal decomposition of oxalates. Part IX. The thermal decomposition of the oxalate complexes of iron (n.d.). Royal Society of Chemistry. [Link]

  • The thermal decomposition of oxalates. Part XII. The thermal decomposition of lithium oxalate (n.d.). Royal Society of Chemistry. [Link]

Sources

Handling

Personal protective equipment for handling (R)-Azetidine-2-carbonitrileoxalate

Operational Safety and Handling Guide: (R)-Azetidine-2-carbonitrile Oxalate As a Senior Application Scientist, I frequently consult on the safe handling of highly reactive and toxic chiral building blocks. (R)-Azetidine-...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety and Handling Guide: (R)-Azetidine-2-carbonitrile Oxalate

As a Senior Application Scientist, I frequently consult on the safe handling of highly reactive and toxic chiral building blocks. (R)-Azetidine-2-carbonitrile oxalate is a critical intermediate in drug development, particularly for synthesizing biologically active azetidine derivatives . However, its dual-component nature—combining a reactive cyclic nitrile with an oxalate counterion—presents unique toxicological hazards.

This guide provides an authoritative, self-validating framework for the personal protective equipment (PPE), operational protocols, and disposal strategies required to handle this compound safely.

Chemical Profile & Mechanistic Toxicology

To select the appropriate PPE, we must first understand the causality behind the chemical's hazards. The toxicity of (R)-Azetidine-2-carbonitrile oxalate is synergistic:

  • The Nitrile Component: Cyclic nitriles like azetidine-2-carbonitrile and pyrrolidine-2-carbonitrile are potent skin and eye irritants and are toxic via ingestion, inhalation, or dermal absorption . In vivo, nitriles can be metabolized by cytochrome P450 enzymes to release free cyanide, which inhibits cytochrome c oxidase, halting cellular respiration.

  • The Oxalate Component: Oxalic acid and its salts are corrosive and harmful . Systemic absorption leads to the chelation of serum calcium, forming insoluble calcium oxalate crystals that can cause severe renal damage and hypocalcemia .

Table 1: Quantitative & Hazard Data Summary

Property / HazardSpecificationGHS Classification
Chemical Name (2R)-Azetidine-2-carbonitrile hemioxalate-
CAS Number 2173052-89-4-
Physical State Solid (Crystalline powder)-
Acute Toxicity Harmful/Toxic (Oral, Dermal, Inhalation)Acute Tox. 3/4 (H302, H312, H332)
Local Effects Severe Irritant / CorrosiveSkin Irrit. 2 (H315), Eye Dam. 1 (H318)
Target Organs Respiratory system, Kidneys, CNSSTOT SE 3 (H335)
Toxicological Pathway & PPE Intervention

The following diagram illustrates the mechanistic pathways of toxicity and the specific nodes where PPE interventions block exposure.

G Exposure (R)-Azetidine-2-carbonitrile Oxalate Exposure Nitrile Nitrile Component (Systemic Toxicity) Exposure->Nitrile Oxalate Oxalate Component (Local/Renal Toxicity) Exposure->Oxalate Cyanide Cyanide Release (In vivo metabolism) Nitrile->Cyanide CYP450 metabolism Calcium Calcium Chelation (Crystal formation) Oxalate->Calcium Systemic absorption Hypoxia Cellular Hypoxia (Cytochrome c inhibition) Cyanide->Hypoxia Tissue Tissue/Renal Damage Calcium->Tissue PPE_Resp Fume Hood & Respirator (Blocks Inhalation) PPE_Resp->Exposure Prevention PPE_Skin Nitrile/Neoprene Gloves (Blocks Dermal) PPE_Skin->Exposure Prevention

Toxicological pathways of (R)-Azetidine-2-carbonitrile oxalate and PPE intervention points.

Personal Protective Equipment (PPE) Matrix

Because (R)-Azetidine-2-carbonitrile oxalate presents both systemic toxicity and local corrosivity, standard laboratory PPE is insufficient. The following matrix details the mandatory gear and the scientific rationale for each selection.

Table 2: Mandatory PPE Matrix

PPE CategorySpecificationScientific Rationale (Causality)
Hand Protection Double-gloving: Inner nitrile (4 mil), Outer neoprene or heavy-duty nitrile (8+ mil).Nitriles can permeate thin latex. Neoprene offers superior resistance to organic nitriles and acidic oxalate salts, preventing dermal absorption.
Eye/Face Protection Chemical splash goggles AND a full face shield.Oxalate salts cause severe eye damage. A face shield prevents micro-dust or liquid splashes from contacting facial mucous membranes.
Respiratory Protection NIOSH-approved N95/P100 particulate respirator (if handled outside a hood).The compound is a crystalline solid that can form respirable dust. Inhalation leads to rapid systemic absorption of the nitrile.
Body Protection Tyvek® disposable suit or a chemically resistant, non-porous lab coat with elastic cuffs.Prevents accumulation of toxic dust on personal clothing, which could lead to chronic dermal exposure or ingestion via cross-contamination.

Standard Operating Procedure (SOP): Handling & Experimental Workflow

To ensure a self-validating system of safety, every step of the handling process must incorporate verifiable checks.

Workflow Start Pre-Operational Verification Hood Fume Hood Flow Check (80-120 fpm) Start->Hood PPE Don Mandatory PPE (Double Gloves, Respirator) Start->PPE Weighing Weighing & Transfer (Inside Hood) Hood->Weighing PPE->Weighing AntiStatic Use Anti-Static Boats (Prevent Aerosolization) Weighing->AntiStatic Solubilization Solubilization (Add Solvent) AntiStatic->Solubilization Seal Seal Primary Container Before Removal Solubilization->Seal

Standard operating procedure workflow for handling and solubilizing toxic solid nitriles.

Step 1: Pre-Operational Verification

  • Ensure the chemical fume hood is operational with a face velocity of 80–120 feet per minute (fpm).

  • Verify that calcium gluconate gel (for potential dermal oxalate exposure) and a cyanide antidote kit are accessible in the lab.

Step 2: Weighing and Transfer

  • Methodology: Do not weigh the dry powder on an open bench. Place the analytical balance inside the fume hood or a vented balance enclosure.

  • Use anti-static weighing boats to prevent the crystalline powder from aerosolizing due to static charge.

Step 3: Solubilization

  • Methodology: Add the solvent (e.g., anhydrous DMF or DMSO) directly to the pre-weighed solid within the fume hood.

  • Causality: Solubilizing the compound eliminates the dust hazard. However, solvents like DMSO rapidly transport dissolved solutes across the skin barrier. Once in solution, the dermal toxicity hazard increases exponentially, necessitating strict adherence to the double-glove protocol.

Spill Response & Decontamination Protocol

In the event of a spill, immediate and methodical action is required to prevent aerosolization and systemic exposure.

  • Isolate and Evacuate: Evacuate personnel from the immediate area. If the spill is outside a fume hood, don a P100 respirator before responding.

  • Containment: Do not dry sweep. Dry sweeping aerosolizes the toxic oxalate dust.

  • Neutralization/Absorption: Lightly mist the spilled solid with water or a compatible solvent to suppress dust, then cover with inert absorbent material (e.g., vermiculite or sand).

  • Collection: Use non-sparking plastic tools to scoop the absorbed material into a hazardous waste container.

  • Surface Decontamination: Wash the affected area with a dilute alkaline solution (e.g., 5% sodium bicarbonate) to neutralize residual oxalic acid, followed by copious amounts of water.

Waste Disposal & Environmental Logistics

Improper disposal of (R)-Azetidine-2-carbonitrile oxalate can lead to environmental contamination and aquatic toxicity.

  • Aqueous Waste: Do not pour down the drain. Aqueous solutions containing oxalates and nitriles must be collected in dedicated, clearly labeled "Toxic Organic/Aqueous Waste" carboys.

  • Solid Waste: Contaminated PPE, weighing boats, and spill cleanup materials must be placed in sealed, puncture-resistant bags and disposed of as hazardous solid waste.

  • Regulatory Compliance: Ensure disposal complies with local environmental regulations (e.g., EPA RCRA guidelines for toxic/corrosive waste). Use a licensed hazardous waste disposal contractor for incineration.

References

  • PubChem. "Oxalic Acid | (COOH)2 | CID 971 - PubChem - NIH." National Center for Biotechnology Information.[Link]

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